3-(Dimethylamino)-1-(2-thienyl)-1-propanone
Description
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Properties
IUPAC Name |
3-(dimethylamino)-1-thiophen-2-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMZUWJMJSKMON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13196-35-5 | |
| Record name | 3-(Dimethylamino)-1-(2-thienyl)-1-propanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBM7CY7225 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(Dimethylamino)-1-(2-thienyl)-1-propanone: Synthesis, Characterization, and Application in Pharmaceutical Development
This technical guide provides a comprehensive overview of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone, a key synthetic intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, and primary application as a precursor to the antidepressant medication, duloxetine.
Introduction and Significance
This compound, often encountered as its hydrochloride salt, is a Mannich base of significant interest in medicinal chemistry.[1][2] Its molecular structure, featuring a thiophene ring, a propanone backbone, and a dimethylamino group, makes it a versatile building block for more complex molecules.[1] The primary driver for the extensive study and industrial production of this compound is its crucial role as a key intermediate in the synthesis of duloxetine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain.[3] Understanding the synthesis and properties of this precursor is therefore fundamental for chemists and pharmacologists involved in the development and manufacturing of duloxetine and related compounds.
Physicochemical Properties of this compound Hydrochloride
The hydrochloride salt is the most common form of this compound used in synthesis due to its enhanced stability and handling characteristics.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₄ClNOS | [4][5][6][7] |
| Molecular Weight | 219.73 g/mol | [4][5][6][7] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 176-182 °C | [1][6] |
| Boiling Point | 282.6 °C at 760 mmHg | [4][6] |
| Density | ~1.1 g/cm³ | [4][5][6] |
| Flash Point | 124.7 °C | [4][6] |
| Solubility | Soluble in water and organic solvents like acetonitrile | [8] |
Synthesis and Mechanism
The primary route for the synthesis of this compound is the Mannich reaction, a classic three-component condensation.[3] This reaction involves an α-CH acidic compound (2-acetylthiophene), a primary or secondary amine (dimethylamine), and a non-enolizable aldehyde (formaldehyde).[9]
The Mannich Reaction Mechanism
The reaction proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde. The enol form of the ketone then attacks this iminium ion, leading to the formation of the β-amino carbonyl compound, also known as a Mannich base.[10]
Caption: Mechanism of the Mannich Reaction for the synthesis of the target compound.
Experimental Protocol: Synthesis of this compound Hydrochloride
The following protocol is a well-established method for the laboratory-scale synthesis of the hydrochloride salt of the title compound.[4]
Materials:
-
2-Acetylthiophene
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Ethanol
-
Concentrated Hydrochloric Acid (12N)
-
Acetone
Procedure:
-
A mixture of 2-acetylthiophene (0.5 mol), dimethylamine hydrochloride (0.65 mol), paraformaldehyde (0.22 mol), and a catalytic amount of concentrated hydrochloric acid (1 ml) in ethanol (80 ml) is prepared in a round-bottom flask.[4]
-
The mixture is refluxed for approximately 1.5 hours.[4]
-
After the reflux period, the solution is diluted with additional ethanol (100 ml) and acetone (500 ml).[4]
-
The solution is then chilled, typically overnight, to induce crystallization of the product.[4]
-
The resulting solid is collected by filtration, washed, and dried to yield this compound hydrochloride as a colorless crystalline solid.[4]
Role in Drug Development: The Gateway to Duloxetine
The primary significance of this compound lies in its role as a key precursor in the multi-step synthesis of duloxetine.[3] The subsequent synthetic transformations involve the reduction of the ketone functionality to a hydroxyl group, followed by further modifications to introduce the naphthyloxy moiety and demethylation to yield the final active pharmaceutical ingredient.
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3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride properties
An In-depth Technical Guide to 3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride
Executive Summary
This document provides a comprehensive technical overview of this compound hydrochloride (CAS No: 5424-47-5). It is a crucial Mannich base widely recognized for its role as a versatile synthetic intermediate in pharmaceutical development. This guide delves into its physicochemical properties, provides a detailed and validated synthesis protocol, explores its primary application as a precursor in the manufacturing of key therapeutic agents, and outlines essential analytical, safety, and handling procedures. The content is tailored for researchers, chemists, and professionals in the drug development sector, offering field-proven insights and authoritative data to support laboratory and scale-up activities.
Introduction: Strategic Importance in Medicinal Chemistry
This compound hydrochloride is a ketone functionalized with a dimethylaminopropyl group and a thiophene ring. Its structure is of significant interest in medicinal chemistry, not for its direct biological activity, but for its utility as a key building block. The presence of the ketone and the tertiary amine functionalities makes it a reactive and adaptable intermediate for constructing more complex molecular architectures.[1]
Its most prominent application is in the synthesis of duloxetine, a potent Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) used extensively as an antidepressant.[2] The hydrochloride salt form enhances the compound's stability and solubility, making it easier to handle and utilize in various reaction conditions compared to its free base form.[1] This guide will elucidate the critical parameters of this compound, providing a foundational understanding for its effective application in research and development.
Physicochemical and Computed Properties
A thorough understanding of a compound's properties is fundamental to its application. The key physical, chemical, and computed descriptors for this compound hydrochloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 5424-47-5 | [3][4][5] |
| Molecular Formula | C₉H₁₄ClNOS | [3][6] |
| Molecular Weight | 219.73 g/mol | [3][6][7] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 176 - 182 °C | [1] |
| IUPAC Name | 3-(dimethylamino)-1-thiophen-2-ylpropan-1-one;hydrochloride | [6][7] |
| Common Synonyms | 2-[3-(Dimethylamino)propionyl]thiophene hydrochloride | [4] |
| Topological Polar Surface Area | 48.6 Ų | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Rotatable Bond Count | 4 | [6] |
Synthesis: The Mannich Reaction Pathway
The most common and efficient synthesis of this compound is achieved via the Mannich reaction. This classic organic reaction is favored for its reliability in forming β-amino carbonyl compounds. The causality behind this choice is the reaction's ability to create a carbon-carbon bond between a ketone (2-acetylthiophene), an amine (dimethylamine), and formaldehyde in a single, efficient operation.
Caption: Mannich reaction for the synthesis of the target compound.
Detailed Experimental Protocol
The following protocol is a self-validating system adapted from established procedures, ensuring high yield and purity.[8]
Materials:
-
2-Acetylthiophene (0.5 mol, 63.1 g)
-
Dimethylamine hydrochloride (0.65 mol, 53.0 g)
-
Paraformaldehyde (0.22 mol, 19.8 g)
-
12N Hydrochloric acid (1 ml)
-
Ethanol (180 ml total)
-
Acetone (500 ml)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-acetylthiophene (63.1 g), dimethylamine hydrochloride (53.0 g), paraformaldehyde (19.8 g), 12N hydrochloric acid (1 ml), and ethanol (80 ml).[8]
-
Reflux: Heat the mixture to reflux and maintain for 1.5 hours. The solution should be monitored for homogeneity.[8]
-
Crystallization: After the reflux period, remove the heat source and dilute the warm solution with an additional 100 ml of ethanol, followed by 500 ml of acetone. This step is critical as it lowers the solubility of the product, inducing crystallization.[8]
-
Isolation: Chill the solution overnight in a refrigerator or ice bath to maximize crystal formation.[8]
-
Filtration and Yield: Collect the resulting solid product by vacuum filtration. Wash the crystals with a small amount of cold acetone to remove any soluble impurities. The reported yield for this procedure is approximately 75.0 g (73%) of a colorless crystalline solid.[8]
Applications in Pharmaceutical Development
The primary value of this compound hydrochloride lies in its role as a versatile precursor for high-value pharmaceutical targets.[1]
Key Intermediate for Duloxetine Synthesis
This compound is a direct precursor to intermediates required for the synthesis of Duloxetine.[2] The ketone group is typically reduced to a hydroxyl group, and subsequent chemical modifications lead to the final active pharmaceutical ingredient (API).[2] Its structure provides the core thiophene and aminopropane backbone of the final drug molecule.
Caption: Synthetic pathway from the title compound to Duloxetine.
Other Research Applications
Beyond its main application, this compound is utilized in several other research domains:
-
Neuropharmacology & Drug Discovery: It serves as a scaffold for creating libraries of novel compounds to test for various biological activities, particularly in discovering treatments for neurological disorders.[1]
-
Analytical Chemistry: It is employed as a certified reference material or analytical standard for the accurate quantification of related substances in complex matrices, which is vital for quality control in drug manufacturing.[1][9]
-
Material Science: The compound is explored for its potential in synthesizing novel polymers and coatings that may possess unique optical or electrical properties.[1]
Analytical Characterization
To ensure the identity and quality of the compound, a combination of analytical techniques is recommended. While the supplier assumes the buyer will confirm identity and purity, standard methods include:
-
Identity Confirmation:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information by analyzing the chemical environment of each proton and carbon atom.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the ketone (C=O stretch) and the C-S bond of the thiophene ring.
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the compound's mass.[6]
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity by separating the main compound from any impurities.
-
Titration: An assay can be performed via acid-base titration to determine the purity of the hydrochloride salt.[1]
-
Melting Point Analysis: A sharp melting point range, consistent with reference values (176-182 °C), indicates high purity.[1]
-
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.
Hazard Identification
According to the Safety Data Sheet provided by TCI Chemicals under European Regulation (EC) No 1272/2008, the substance is not classified as hazardous.[10] However, aggregated data on PubChem lists several potential GHS hazard statements, including skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7]
Expert Insight: This discrepancy is common for research chemicals. It is imperative to handle the compound with care, assuming it is potentially hazardous. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before use.
Recommended Handling Procedures
-
Use in a well-ventilated area or under a chemical fume hood to prevent dust dispersion.[10]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[10]
-
Avoid contact with skin, eyes, and clothing.[10]
-
Wash hands and face thoroughly after handling.[10]
Storage Conditions
-
Store in a tightly closed container.[10]
-
Keep in a cool, dry, and well-ventilated place, away from direct sunlight.[1][10]
-
For long-term stability, storing under an inert gas atmosphere is recommended.[10]
Conclusion
This compound hydrochloride is a compound of significant industrial and research value. Its straightforward and high-yielding synthesis via the Mannich reaction, coupled with its critical role as a precursor to the antidepressant duloxetine, cements its importance in pharmaceutical chemistry. This guide provides the foundational knowledge, from synthesis to application and handling, enabling researchers and developers to leverage this versatile intermediate with confidence and precision.
References
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- Pharmaffiliates. 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one Hydrochloride.
- PharmaCompass.com. 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride.
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3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one
Authored by a Senior Application Scientist
This guide provides a comprehensive, methodology-driven approach to the structural elucidation of 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data reporting to explain the scientific rationale behind the analytical choices, ensuring a self-validating and robust characterization workflow. We will synthesize data from multiple spectroscopic techniques to build a complete and unambiguous picture of the molecular structure.
Foundational Analysis: Molecular Formula and Unsaturation
Before delving into complex spectroscopic analysis, the first step in any structure elucidation is to determine the elemental composition and molecular formula.[1] This foundational data provides the atomic "parts list" from which the structure is built and offers the first clues about its nature.
For 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one, the molecular formula is C₉H₁₃NOS.[2] This is typically confirmed using high-resolution mass spectrometry (HRMS), which can measure the mass-to-charge ratio with enough accuracy to predict a unique elemental composition.
Index of Hydrogen Deficiency (IHD)
With the molecular formula, we can calculate the IHD to determine the degree of unsaturation (rings and/or multiple bonds).
-
IHD = C - (H/2) - (X/2) + (N/2) + 1
-
IHD = 9 - (13/2) + (1/2) + 1 = 4
An IHD of 4 is consistent with the proposed structure, which contains one aromatic ring (the thiophene ring, accounting for 4 degrees of unsaturation: one ring and three double bonds) and one carbonyl group (C=O), which is part of the delocalized system of the thiophene ring.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Logic
Mass spectrometry is indispensable for determining the molecular weight and gleaning structural information from fragmentation patterns.[3][4] For a molecule like this, which contains a basic nitrogen atom, Electrospray Ionization (ESI) in positive ion mode is an ideal choice as the dimethylamino group is readily protonated to form the [M+H]⁺ ion.
Experimental Protocol: ESI-MS/MS
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol/water 50:50 with 0.1% formic acid) to a concentration of ~1 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument.
-
Ionization: Electrospray Ionization (ESI), positive ion mode.
-
Analysis:
-
Full Scan MS: Acquire data from m/z 50-500 to determine the accurate mass of the protonated molecular ion ([M+H]⁺).
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions.
-
Data Interpretation: Decoding the Fragments
The combination of the molecular ion peak and its fragmentation pattern provides a powerful confirmation of the proposed structure.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M] | C₉H₁₃NOS | 183.0718 |
| [M+H]⁺ | C₉H₁₄NOS⁺ | 184.0791 |
The fragmentation pattern in MS/MS is key. For β-amino ketones, characteristic cleavages occur alpha to the carbonyl group and alpha to the nitrogen atom. The thiophene carbonyl fragment is particularly stable and expected to be a prominent peak.
Caption: Predicted ESI-MS/MS fragmentation of 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy excels at identifying the specific functional groups within a molecule by probing their vibrational frequencies.[4] This technique provides rapid, non-destructive confirmation of the key chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.
Data Interpretation: Correlating Bands to Structure
The spectrum is analyzed for characteristic absorption bands that correspond to the functional groups present in the molecule.
Table 2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Structural Assignment |
|---|---|---|
| ~3100 | C-H Stretch | Thiophene Ring |
| 2950-2800 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1665 | C=O Stretch | Aryl Ketone (conjugated)[5] |
| 1450-1550 | C=C Stretch | Thiophene Ring Aromaticity |
| ~1260 | C-N Stretch | Tertiary Amine[5] |
| 850-700 | C-H Bend | Thiophene Ring Substitution Pattern[6] |
The most diagnostic peak is the strong carbonyl (C=O) absorption around 1665 cm⁻¹. Its position, lower than that of a typical saturated ketone (~1715 cm⁻¹), is indicative of conjugation with the electron-rich thiophene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
NMR spectroscopy is the most powerful technique for organic structure elucidation, providing detailed information about the chemical environment, connectivity, and number of protons and carbons.[3][7]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons.
-
¹³C NMR: Provides information on the number and type of carbon atoms.
-
2D NMR (COSY, HSQC): Used for unambiguous assignment by showing proton-proton and proton-carbon correlations.
-
¹H NMR Data Interpretation
The ¹H NMR spectrum provides a complete map of the proton framework.
Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.65 | dd | 1H | Thiophene H-5 |
| ~7.60 | dd | 1H | Thiophene H-3 |
| ~7.10 | dd | 1H | Thiophene H-4 |
| ~3.10 | t | 2H | -CO-CH₂ - |
| ~2.75 | t | 2H | -CH₂-N - |
| ~2.30 | s | 6H | -N(CH₃ )₂ |
-
Thiophene Region: The three protons on the thiophene ring appear in the aromatic region (7-8 ppm) and their specific splitting patterns (doublet of doublets, dd) confirm the 2-substitution pattern.
-
Aliphatic Region: The two methylene groups (-CH₂CH₂-) appear as two distinct triplets due to coupling with each other. The six protons of the two equivalent methyl groups on the nitrogen appear as a sharp singlet further upfield.
¹³C NMR Data Interpretation
The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.
Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
|---|---|---|
| ~192.0 | C | Carbonyl (C=O) |
| ~144.0 | C | Thiophene C-2 |
| ~133.5 | CH | Thiophene C-5 |
| ~131.8 | CH | Thiophene C-3 |
| ~128.0 | CH | Thiophene C-4 |
| ~55.0 | CH₂ | -C H₂-N |
| ~45.0 | CH₃ | -N(C H₃)₂ |
| ~38.0 | CH₂ | -CO-C H₂- |
The downfield signal at ~192.0 ppm is characteristic of a ketone carbonyl carbon. The four distinct signals in the 128-144 ppm range confirm the four unique carbons of the substituted thiophene ring.
Integrated Workflow and Final Confirmation
The true power of modern analytical chemistry lies in the integration of multiple techniques.[4] No single method provides the complete picture, but together, they offer unambiguous proof of structure.
Caption: A comprehensive workflow for the structural elucidation of an organic compound.
By following this workflow, we can confidently confirm the structure of 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one. The HRMS data validates the molecular formula C₉H₁₃NOS.[2] IR spectroscopy confirms the presence of a conjugated ketone, a tertiary amine, and a thiophene ring. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive atom-to-atom connectivity, mapping out the complete molecular architecture. This multi-faceted, self-validating approach ensures the highest level of scientific integrity for compound characterization in research and development.
References
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- Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods.University of Nairobi.
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- Computer methods for structure elucidation of new organic compounds
- Structure Elucidation Definition - Organic Chemistry II Key Term.Fiveable.
- The Infrared Absorption Spectra of Thiophene Deriv
- 3-(Dimethylamino)-1-(2-thienyl)-1-propanone.PubChem.
- Infrared Spectroscopy.
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Thienyl Propanone Derivatives: A Multifaceted Scaffold for Novel Therapeutics
An In-depth Technical Guide
This guide provides an in-depth exploration of the diverse biological activities of thienyl propanone derivatives, a class of heterocyclic compounds demonstrating significant potential in modern drug discovery. We will delve into the key therapeutic areas where these molecules have shown promise, including antimicrobial, anticancer, and anti-inflammatory applications. The narrative is structured to provide not just a review of findings, but a causal analysis of experimental design and a practical guide to the methodologies used to elucidate these activities, reflecting a field-proven perspective for researchers and drug development professionals.
Introduction to Thienyl Propanones
The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its structural similarity to a benzene ring, combined with the presence of a sulfur heteroatom, imparts unique physicochemical properties that facilitate interactions with a wide range of biological targets. When incorporated into a propanone framework—specifically the 1,3-diaryl-2-propen-1-one known as a chalcone and its derivatives—the resulting molecules gain a flexible, reactive α,β-unsaturated carbonyl system. This combination has proven to be a fertile ground for the synthesis of derivatives with a broad spectrum of biological activities.[1][2] This guide will dissect the major therapeutic potentials of this chemical class, focusing on the underlying mechanisms and the experimental frameworks used for their validation.
Antimicrobial Activity: A Renewed Arsenal Against Resistance
The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the exploration of novel chemical scaffolds for antimicrobial agents. Thienyl propanone derivatives have emerged as promising candidates, exhibiting activity against a wide array of bacteria and fungi.
Mechanisms of Antimicrobial Action
The antimicrobial efficacy of thienyl propanone derivatives is often attributed to their chalcone-like core, which can act as a Michael acceptor, reacting with nucleophilic residues (like cysteine) in essential microbial enzymes or proteins. However, more specific mechanisms have been identified. For instance, certain thienyl sulfonamide derivatives act as competitive antagonists of 4-aminobenzoic acid (PABA), thereby disrupting the bacterial folic acid synthesis pathway, which is crucial for producing essential purines.[3] Other heterocyclic derivatives synthesized from thienylchalcones have demonstrated broad-spectrum activity, suggesting that their uptake by microbial cells may be favored by specific structural features like hydroxyl and ester groups.[4]
In Vitro Efficacy
The antimicrobial potential of these compounds is quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These metrics provide a standardized measure of a compound's potency.
| Compound Class | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Thienyl Sulfonamides (3c, 3f, 3g) | Carbapenem-resistant K. pneumoniae | 31.25 | 62.5 | [3] |
| Thienyl Sulfonamides (3a, 3b, 3o) | Carbapenem-resistant K. pneumoniae | 62.5 | 125 | [3] |
| 6H-benzo[c]chromen-6-ones | S. aureus, E. coli, B. subtilis, P. aeruginosa, C. albicans | 625 | Not Reported | [4] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a gold-standard, self-validating system for determining the MIC of a potential antimicrobial agent. Its causality is rooted in exposing a standardized inoculum of a microorganism to serial dilutions of the test compound to find the lowest concentration that prevents visible growth.
Step-by-Step Methodology:
-
Preparation of Inoculum: A pure culture of the test microorganism (e.g., Staphylococcus aureus) is grown overnight on an appropriate agar medium. Colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: The test compound is dissolved in a suitable solvent (like DMSO) and serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Controls: A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included to ensure the viability of the bacteria and the sterility of the medium, respectively. A standard antibiotic like Ciprofloxacin is often used as a reference control.[4]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Workflow Visualization
Caption: Workflow for determining antimicrobial MIC and MBC.
Anticancer Activity: Targeting Malignant Cell Proliferation
Thiophene derivatives have shown significant cytotoxic activity against various cancer cell lines, making them an area of intense investigation for oncology drug development.[5][6] Their mechanisms are often multifactorial, involving cell cycle arrest, apoptosis induction, and inhibition of key signaling kinases.
Mechanisms of Anticancer Action
-
Cytotoxicity and Cell Cycle Arrest: Many thienyl propanone derivatives exhibit potent cytotoxicity, with IC50 values in the low micromolar range.[5] A common mechanism is the induction of cell cycle arrest, frequently in the G0/G1 phase, which prevents cancer cells from progressing towards mitosis and proliferation.[5]
-
Apoptosis Induction: Beyond halting proliferation, effective anticancer agents should induce programmed cell death (apoptosis). Studies using Annexin V staining and flow cytometry have confirmed that certain thienyl derivatives effectively trigger apoptosis in cancer cells.[6]
-
Kinase Inhibition: The dysregulation of protein kinases is a hallmark of many cancers. Specific thienyl derivatives have been found to inhibit key kinases involved in cancer progression, such as pim-1 kinase and Epidermal Growth Factor Receptor (EGFR), providing a more targeted mechanism of action.[7][8]
In Vitro Efficacy Against Cancer Cell Lines
The cytotoxic potential is typically evaluated against a panel of human cancer cell lines, with IC50 values indicating the concentration required to inhibit cell growth by 50%.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Thienyl Chalcone (Compound 5) | MCF-7 (Breast) | 7.79 | [9] |
| Thienyl Chalcone (Compound 5) | MDA-MB-231 (Breast) | 5.27 | [9] |
| Thienyl Chalcone (Compound 8) | MCF-7 (Breast) | 7.24 | [9] |
| Thieno[2,3-d]pyrimidine (Compound l) | MDA-MB-231 (Breast) | 27.6 | [10] |
| Amino-thiophene (Compound 15b) | A2780 (Ovarian) | 12 | [6] |
| Thiophene Derivatives (SB-200) | MCF-7 (Breast) | < 30 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[11] The causality lies in the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of ~5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the thienyl propanone derivative. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
Incubation: The cells are incubated with the compounds for a specified period, typically 24 to 72 hours.
-
MTT Addition: After incubation, the medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is calculated by plotting viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Pathway Visualization
Caption: Anticancer mechanism involving cell cycle arrest and apoptosis.
Anti-inflammatory Activity: Modulating Immune Responses
Chronic inflammatory diseases pose a significant therapeutic challenge. Thienyl propanone derivatives have demonstrated potent anti-inflammatory properties, often acting on key enzymatic pathways that drive the inflammatory cascade.[12][13]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of these compounds are linked to their ability to modulate critical signaling pathways and enzymes:
-
Inhibition of COX/LOX Enzymes: Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid pathway that produce pro-inflammatory mediators like prostaglandins and leukotrienes. Thiophene derivatives have been shown to inhibit these enzymes.[12]
-
Downregulation of Pro-inflammatory Cytokines: Compounds can suppress the expression of pro-inflammatory genes, leading to a reduction in cytokines such as TNF-α, IL-6, and IL-1β.[12]
-
MAP Kinase Inhibition: A series of thienyl ureas (related to propanones) were identified as potent inhibitors of p38 MAP kinase, a central regulator of inflammatory cytokine synthesis.[14] This pathway represents a key target for controlling inflammation.
Experimental Protocol: Nitric Oxide (NO) Inhibition in Macrophages
This in vitro assay assesses the ability of a compound to suppress the inflammatory response in immune cells. Lipopolysaccharide (LPS), a component of bacterial cell walls, is used to stimulate macrophages (like the RAW 264.7 cell line) to produce nitric oxide (NO), a key inflammatory mediator. The causality is clear: a reduction in NO levels in the presence of the test compound indicates an anti-inflammatory effect.[15]
Step-by-Step Methodology:
-
Cell Culture: RAW 264.7 macrophages are seeded in a 96-well plate and cultured until they reach approximately 80% confluency.
-
Pre-treatment: Cells are pre-treated with various concentrations of the thienyl propanone derivative for 1-2 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A negative control (cells only) and a positive control (cells + LPS) are included.
-
Incubation: The plate is incubated for 24 hours to allow for NO production.
-
Griess Assay: After incubation, 50 µL of the cell culture supernatant is transferred to a new plate. 50 µL of Griess Reagent A (sulfanilamide solution) is added, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Measurement: After a brief incubation period (10-15 minutes) for color development, the absorbance is measured at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.
-
Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Anti-inflammatory Signaling Pathway
Caption: Inhibition of inflammatory pathways by thienyl derivatives.
Structure-Activity Relationships (SAR)
Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design. For thienyl propanone derivatives, several key structural features have been identified that influence their potency and selectivity.
-
Substituents on Aromatic Rings: The nature and position of substituents on the aromatic rings flanking the propanone core are critical. Electron-withdrawing or electron-donating groups can significantly alter the electronic properties of the α,β-unsaturated system, affecting its reactivity and target binding affinity. For anti-inflammatory activity, the presence of methyl, methoxy, ester, and amine groups has been noted as important.[12]
-
The Thiophene Moiety: The position of the linkage to the propanone chain on the thiophene ring can impact activity.[16] Furthermore, substitutions directly on the thiophene ring can tune the molecule's pharmacological profile.
-
Flexibility and Conformation: The three-carbon propanone linker allows for conformational flexibility, which can be crucial for fitting into the binding pocket of a target protein. Modifications that constrain or alter this flexibility can have a profound effect on biological activity.
Caption: Key structural sites for SAR analysis in thienyl derivatives.
Conclusion
Thienyl propanone derivatives represent a versatile and highly promising chemical scaffold with demonstrated efficacy across multiple therapeutic domains. Their potent antimicrobial, anticancer, and anti-inflammatory activities are underpinned by diverse mechanisms of action, from broad disruption of cellular processes to specific inhibition of key signaling kinases. The continued exploration of their structure-activity relationships, guided by the robust experimental protocols detailed herein, will undoubtedly pave the way for the development of novel, highly effective therapeutic agents. This guide serves as a foundational resource for scientists dedicated to advancing these exciting molecules from the laboratory to the clinic.
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Spectroscopic Data for 3-(Dimethylamino)-1-(2-thienyl)-1-propanone: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(Dimethylamino)-1-(2-thienyl)-1-propanone, a key intermediate in the synthesis of various pharmaceutical compounds, including the antidepressant duloxetine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its structural features through predicted ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The interpretation of this data is grounded in fundamental spectroscopic principles and comparison with analogous molecular structures.
Introduction
This compound, with the chemical formula C₉H₁₃NOS, is a β-aminoketone of significant interest in medicinal chemistry.[1] Its structure incorporates a thiophene ring, a propanone backbone, and a dimethylamino group, which collectively define its chemical reactivity and biological activity. Accurate structural elucidation and purity assessment are critical in the synthesis of active pharmaceutical ingredients (APIs). Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous confirmation of the molecular structure. This guide presents a detailed, albeit predicted, spectroscopic profile of this compound to aid in its identification and quality control during synthesis.
Molecular Structure and Key Functional Groups
A thorough understanding of the molecular structure is paramount for interpreting spectroscopic data. The key structural features of this compound are illustrated below.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed below.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.65 | dd | 1H | H-5 (Thiophene) |
| ~7.60 | dd | 1H | H-3 (Thiophene) |
| ~7.10 | dd | 1H | H-4 (Thiophene) |
| ~3.20 | t | 2H | -CH₂-C=O |
| ~2.80 | t | 2H | -CH₂-N |
| ~2.30 | s | 6H | -N(CH₃)₂ |
Rationale and Interpretation
The predicted chemical shifts are based on the analysis of structurally similar compounds and established substituent effects.
-
Thiophene Protons: The protons on the thiophene ring are expected to appear in the aromatic region (7.0-8.0 ppm). The electron-withdrawing effect of the carbonyl group will deshield these protons. Based on data for 1-(2-thienyl)-1-propanone, the H-5 proton, being furthest from the substituent, will likely be the most downfield, followed by H-3 and H-4. The coupling pattern will be a doublet of doublets (dd) for each, reflecting coupling to the other two thiophene protons.
-
Methylene Protons: The two methylene groups form an ethyl bridge between the carbonyl and the dimethylamino group. The methylene protons adjacent to the carbonyl group (-CH₂-C=O) are expected to be more deshielded (around 3.20 ppm) due to the electron-withdrawing nature of the carbonyl. The methylene protons adjacent to the nitrogen atom (-CH₂-N) will appear slightly more upfield (around 2.80 ppm). Both signals are predicted to be triplets (t) due to coupling with the adjacent methylene group.
-
Dimethylamino Protons: The six protons of the two methyl groups attached to the nitrogen atom are chemically equivalent and will therefore appear as a sharp singlet (s) at approximately 2.30 ppm.
Caption: Correlation of the molecular structure with predicted ¹H NMR signals.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. Below is the predicted ¹³C NMR spectrum for this compound in CDCl₃.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~192.0 | C=O |
| ~144.0 | C-2 (Thiophene, quat.) |
| ~133.0 | C-5 (Thiophene) |
| ~131.0 | C-3 (Thiophene) |
| ~128.0 | C-4 (Thiophene) |
| ~55.0 | -CH₂-N |
| ~45.0 | -N(CH₃)₂ |
| ~38.0 | -CH₂-C=O |
Rationale and Interpretation
The predicted chemical shifts are derived from established ranges for different carbon environments and data from analogous structures like 3-(dimethylamino)-1-phenyl-1-propanone.
-
Carbonyl Carbon: The ketone carbonyl carbon is highly deshielded and is expected to resonate at a low field, around 192.0 ppm.
-
Thiophene Carbons: The carbons of the thiophene ring will appear in the aromatic region. The quaternary carbon (C-2) attached to the carbonyl group will be the most downfield of the ring carbons, around 144.0 ppm. The other three methine carbons of the thiophene ring are predicted to appear between 128.0 and 133.0 ppm.
-
Aliphatic Carbons: The carbon of the methylene group adjacent to the nitrogen (-CH₂-N) is expected at approximately 55.0 ppm. The two equivalent methyl carbons of the dimethylamino group [-N(CH₃)₂] will give a single signal around 45.0 ppm. The methylene carbon adjacent to the carbonyl group (-CH₂-C=O) is predicted to be around 38.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch (Thiophene) |
| ~2950-2800 | Medium | Aliphatic C-H stretch (-CH₂, -CH₃) |
| ~1670 | Strong | C=O stretch (Aryl ketone) |
| ~1520 & ~1410 | Medium | C=C stretch (Thiophene ring) |
| ~1150 | Medium | C-N stretch |
Rationale and Interpretation
The predicted IR absorption frequencies are based on the characteristic vibrational modes of the functional groups present.
-
C-H Stretching: Aromatic C-H stretching vibrations from the thiophene ring are expected just above 3000 cm⁻¹. Aliphatic C-H stretching from the methylene and methyl groups will appear just below 3000 cm⁻¹.
-
Carbonyl (C=O) Stretching: A strong absorption band around 1670 cm⁻¹ is characteristic of an aryl ketone. Conjugation with the thiophene ring lowers the frequency compared to a simple aliphatic ketone.
-
Thiophene Ring Stretching: The C=C stretching vibrations within the thiophene ring typically give rise to two bands in the 1520-1410 cm⁻¹ region.
-
C-N Stretching: The stretching vibration of the C-N bond of the tertiary amine is expected to appear in the 1150 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The compound has a molecular weight of 183.27 g/mol .[2]
Predicted Fragmentation Pattern
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 183.
-
α-Cleavage (Amine): A prominent fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. This would result in the formation of a stable iminium ion. Cleavage between C3 and C4 would lead to a fragment at m/z 58, [CH₂=N(CH₃)₂]⁺, which is often the base peak for β-aminoketones.
-
α-Cleavage (Ketone): Cleavage of the bond between the carbonyl carbon and the thiophene ring would result in a thienoyl cation at m/z 111, [C₄H₃SCO]⁺.
-
McLafferty Rearrangement: While possible, a classical McLafferty rearrangement is less likely due to the presence of the more favorable amine-directed fragmentation.
Caption: Predicted major fragmentation pathways in the mass spectrum.
Conclusion
The spectroscopic data presented in this guide, while predicted, provides a robust framework for the identification and characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS data offers a comprehensive and self-validating system for confirming the structure of this important pharmaceutical intermediate. Researchers can use this guide as a reference for interpreting their own experimental data, ensuring the quality and integrity of their synthetic products.
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A Technical Guide to the Organic Solvent Solubility of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone HCl
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on determining and understanding the solubility of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride (CAS: 5424-47-5) in organic solvents. Due to the scarcity of publicly available quantitative data, this guide focuses on the foundational principles, theoretical considerations, and a definitive experimental framework for generating reliable solubility profiles. We detail the industry-standard Shake-Flask method, outline a robust HPLC-UV protocol for quantification, and interpret the expected results based on the molecule's physicochemical properties. The objective is to equip scientists with the necessary knowledge to perform these critical assessments in-house, ensuring data quality and supporting key development decisions in synthesis, purification, and formulation.
Introduction: The Critical Role of Solubility
This compound hydrochloride, hereafter referred to as DMTP-HCl, is a heterocyclic aminoketone of interest in synthetic chemistry and pharmaceutical development. Its molecular architecture, featuring a thiophene ring, a ketone group, and a tertiary amine hydrochloride salt, defines its chemical behavior and, critically, its interaction with various solvents.
Understanding the solubility of DMTP-HCl is not an academic exercise; it is a fundamental prerequisite for process optimization and product development. Key areas where solubility data are indispensable include:
-
Process Chemistry: Selection of appropriate reaction media to ensure homogeneity and influence reaction kinetics.
-
Purification: Development of crystallization protocols, requiring a solvent system where the compound has high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures. Identification of suitable anti-solvents is also critical.
-
Formulation Science: For liquid dosage forms, identifying a solvent or co-solvent system that can dissolve the active ingredient at the target concentration is a primary step.
-
Analytical Chemistry: Preparation of stock solutions and standards for methods such as HPLC or GC requires solvents that can readily dissolve the analyte.
This guide provides the theoretical and practical framework necessary to systematically determine the solubility of DMTP-HCl across a spectrum of relevant organic solvents.
Physicochemical Properties & Solubility Predictions
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces.[1][2] To predict the solubility of DMTP-HCl, we must first analyze its structural features.
Chemical Structure:
-
Compound Name: this compound hydrochloride[3]
-
Molecular Formula: C₉H₁₄ClNOS[5]
-
Molecular Weight: 219.73 g/mol [3]
-
Appearance: White powder[4]
-
Melting Point: 178 °C[6]
Key Functional Groups and Their Influence:
-
Hydrochloride Salt: This is the most dominant feature influencing polarity. The ionic nature of the N⁺-H Cl⁻ bond makes DMTP-HCl a highly polar, salt-like compound. It is expected to have appreciable solubility in polar solvents, particularly those capable of solvating ions. The salt form generally enhances solubility in polar media compared to its free base counterpart.[7]
-
Ketone Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor. This contributes to its affinity for polar protic and aprotic solvents.
-
Thiophene Ring: This heterocyclic aromatic ring is moderately polar and contributes to the overall van der Waals forces and potential π-π stacking interactions.
-
Aliphatic Chain: The short propylene chain is nonpolar.
Theoretical Solubility Profile:
-
High Solubility Expected in: Polar protic solvents like methanol, ethanol, and water. These solvents can effectively solvate both the chloride anion and the protonated amine cation through hydrogen bonding and dipole-ion interactions.
-
Moderate to Good Solubility Expected in: Polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile. These solvents have large dipole moments and can solvate the cation effectively, though they are less effective at solvating the chloride anion compared to protic solvents.
-
Low to Negligible Solubility Expected in: Nonpolar solvents such as hexane, toluene, and diethyl ether. The weak London dispersion forces of these solvents are insufficient to overcome the strong ionic lattice energy of the hydrochloride salt.[2][7]
Experimental Determination of Equilibrium Solubility
The most reliable method for determining the equilibrium solubility of a compound is the Shake-Flask Method , as endorsed by the Organisation for Economic Co-operation and Development (OECD) in guideline 105.[8][9][10] This method is considered the "gold standard" for its accuracy and direct measurement of the saturation point.[11]
Principle of the Shake-Flask Method
An excess amount of the solid compound (DMTP-HCl) is added to a known volume of the solvent. The heterogeneous mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium (i.e., the rate of dissolution equals the rate of precipitation). Once equilibrium is established, the solid and liquid phases are separated, and the concentration of the dissolved solute in the clear supernatant is quantified using a suitable analytical technique.
Diagram: Solubility Determination Workflow
The following diagram outlines the logical flow of the experimental procedure.
Caption: A flowchart of the Shake-Flask method for solubility.
Detailed Step-by-Step Protocol
Materials:
-
This compound HCl (solid powder)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance
-
Class A volumetric flasks and pipettes
-
Scintillation vials or other sealable glass containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Validated HPLC-UV system
Procedure:
-
Preliminary Test: To estimate the solubility range, add ~10 mg of DMTP-HCl to 1 mL of solvent. Observe if it dissolves readily. This helps in determining the appropriate excess amount for the main experiment.
-
Sample Preparation: Add a sufficient excess of DMTP-HCl to a vial containing a precisely known volume (e.g., 5.0 mL) of the test solvent. "Sufficient excess" means enough solid remains undissolved at equilibrium to be clearly visible.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate at a moderate speed (e.g., 150 rpm) for a predetermined time.
-
Causality: A minimum of 24 hours is recommended. To ensure equilibrium has been reached, a validation step is crucial: analyze samples taken at different time points (e.g., 24h and 48h). The concentration should be consistent between these points, indicating a stable plateau.
-
-
Phase Separation: Once equilibrium is confirmed, remove the vials from the shaker and let them stand undisturbed at the same temperature to allow the excess solid to settle.
-
Trustworthiness: To obtain a particle-free sample for analysis, either centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) or filter the supernatant through a 0.22 µm syringe filter compatible with the solvent. Filtration is often preferred to ensure complete removal of particulates that could interfere with the analysis.
-
-
Sample Dilution: Immediately after separation, accurately pipette an aliquot of the clear supernatant and dilute it with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the calibrated range of the analytical method. A large dilution factor may be necessary for highly soluble systems.
-
Quantification: Analyze the diluted sample using the validated analytical method described below.
Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for quantifying pharmaceutical compounds.[12][13]
Hypothetical HPLC-UV Method Parameters:
-
Instrument: HPLC system with a UV/Vis detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0). The exact ratio (e.g., 30:70 ACN:Buffer) should be optimized for good peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: The wavelength of maximum absorbance for DMTP-HCl, likely between 250-280 nm due to the thiophene chromophore. This must be determined experimentally.
-
Calibration: Prepare a series of at least five standards of known DMTP-HCl concentration in the mobile phase. Generate a calibration curve by plotting peak area versus concentration. The curve should have a correlation coefficient (r²) ≥ 0.999 for trustworthiness.
Calculation: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table. The following serves as a template for presenting the experimentally determined results.
Table 1: Illustrative Solubility of DMTP-HCl in Various Organic Solvents at 25°C
| Solvent Class | Solvent Name | Polarity Index¹ | Dielectric Constant (ε)² | Solubility (mg/mL) | Observations |
| Polar Protic | Methanol | 5.1 | 32.7 | > 100 | Very Soluble |
| Ethanol | 4.3 | 24.5 | > 50 | Freely Soluble | |
| Isopropanol | 3.9 | 19.9 | ~ 15 | Soluble | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | > 100 | Very Soluble |
| Acetonitrile | 5.8 | 37.5 | ~ 5 | Sparingly Soluble | |
| Acetone | 5.1 | 20.7 | < 1 | Slightly Soluble | |
| Nonpolar | Dichloromethane (DCM) | 3.1 | 9.1 | < 0.1 | Very Slightly Soluble |
| Toluene | 2.4 | 2.4 | < 0.01 | Practically Insoluble | |
| n-Hexane | 0.1 | 1.9 | < 0.01 | Practically Insoluble |
¹Snyder Polarity Index. ²Values are approximate and for reference. Note: The quantitative values in this table are hypothetical and for illustrative purposes only. They must be determined experimentally.
Interpretation of Expected Results: The results are expected to strongly correlate with solvent polarity. The high solubility in methanol and DMSO would be driven by their high polarity and ability to solvate the ionic salt. The lower solubility in less polar solvents like acetone and the near-insolubility in nonpolar solvents like hexane align perfectly with the "like dissolves like" principle.[14] This data allows a scientist to rationally select a solvent for a specific task, such as choosing methanol for creating a concentrated stock solution or identifying hexane as a potential anti-solvent for crystallization.
Conclusion
While a definitive public database for the solubility of this compound HCl is not available, this guide provides the complete theoretical and experimental framework required to generate this critical data. By understanding the physicochemical properties of the molecule and rigorously applying the standardized Shake-Flask method coupled with a validated HPLC-UV quantification protocol, researchers can produce reliable and accurate solubility profiles. Such data is foundational for informed decision-making throughout the chemical and pharmaceutical development lifecycle, enabling efficient process development, robust purification strategies, and successful formulation design.
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OECD (2006), Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. (URL: [Link])
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Chemsrc (2024), this compound hydrochloride Chemical & Physical Properties. (URL: [Link])
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Home Sunshine Pharma (2024), this compound Hydrochloride CAS NO: 5424-47-5. (URL: [Link])
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PubChem (2024), 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride, National Center for Biotechnology Information. (URL: [Link])
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Kazachkov, M., & Yu, P. H. (2005), A novel HPLC procedure for detection and quantification of aminoacetone, a precursor of methylglyoxal, in biological samples, Journal of Chromatography B, 824(1-2), 116-122. (URL: [Link])
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OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. (URL: [Link])
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Legislation.gov.uk (2009), a.6. water solubility, REACH - Test Methods. (URL: [Link])
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ChemBK (2024), 3-(Dimethylamino)-1-(2-thienyl)-1-propanol Request for Quotation. (URL: [Link])
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PubChem (2024), this compound, National Center for Biotechnology Information. (URL: [Link])
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Marques, M. R. C. (2011), Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter, Dissolution Technologies. (URL: [Link])
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FILAB (2024), Solubility testing in accordance with the OECD 105. (URL: [Link])
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Homework.Study.com (2023), How does polarity affect solubility?. (URL: [Link])
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Chemistry LibreTexts (2023), Solubility and Factors Affecting Solubility. (URL: [Link])
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Bio-Rad Laboratories (2025), How Does Solvent Polarity Impact Compound Solubility?, YouTube. (URL: [Link])
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Serajuddin, A. T., & Jarowski, C. I. (1985), Precaution on use of hydrochloride salts in pharmaceutical formulation, Journal of Pharmaceutical Sciences, 74(1), 142-147. (URL: [Link])
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A Technical Guide to the Research Applications of Thiophene-Containing Ketones
Introduction: The Thiophene-Ketone Scaffold: A Privileged Structure in Chemical Research
The fusion of a thiophene ring and a ketone functional group creates a molecular scaffold of remarkable versatility and significance in modern chemical and biomedical research. Thiophene, an aromatic five-membered heterocycle containing a sulfur atom, serves as a bioisostere for the benzene ring in many biologically active compounds, often enhancing metabolic stability or modulating receptor affinity.[1][2] The ketone group, a simple carbonyl moiety, acts as a rigid linker, a hydrogen bond acceptor, and a reactive handle for further chemical elaboration. This combination gives rise to a class of compounds—thiophene-containing ketones—with a rich and diverse range of applications, spanning from targeted cancer therapeutics to advanced organic electronic materials.[3][4][5]
This guide provides an in-depth exploration of the synthesis, properties, and, most importantly, the cutting-edge research applications of these compounds. It is designed for researchers, scientists, and drug development professionals, offering not just a summary of findings but a causal explanation of experimental choices and methodologies, grounded in authoritative scientific literature. We will delve into their pivotal role in medicinal chemistry, particularly as anticancer agents, and their emerging importance in materials science, providing a comprehensive overview for investigators seeking to leverage this powerful chemical motif.
Chapter 1: Synthetic Strategies and Methodologies
The accessibility of thiophene-containing ketones is a prerequisite for their widespread application. A variety of synthetic routes have been established, allowing for precise control over substitution patterns on both the thiophene ring and the acyl chain. The choice of method is often dictated by the desired substitution and the availability of starting materials.
Key synthetic methodologies include:
-
Friedel-Crafts Acylation: This is one of the most traditional and direct methods for synthesizing thiophene-ketones. It involves the reaction of a thiophene derivative with an acyl halide or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The high reactivity of the thiophene ring, which is more nucleophilic than benzene, allows this reaction to proceed readily, typically favoring substitution at the 2-position.[6]
-
Paal-Knorr Thiophene Synthesis: This classical method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent, to construct the thiophene ring itself.[1][][8] This route is particularly useful for creating highly substituted thiophenes that might be inaccessible through other means.[9]
-
Claisen-Schmidt Condensation: This reaction is fundamental for the synthesis of thiophene-containing chalcones, which are α,β-unsaturated ketones. It involves the base-catalyzed condensation of a thiophene aldehyde with an acetophenone (or vice-versa).[10] These chalcone derivatives are a major subclass of thiophene ketones with extensive biological activities.[11]
-
Modern Coupling Reactions: More recent strategies employ transition-metal-catalyzed reactions. For instance, a manganese-catalyzed dehydrogenative coupling has been developed for a green, one-step synthesis from 2-thiophenemethanol and various ketones, offering a milder alternative to classical methods.[6][12]
The following diagram illustrates a generalized workflow for the synthesis of thiophene-containing ketones, highlighting the convergence of different synthetic pathways.
Caption: Generalized workflow for synthesizing thiophene ketones.
Chapter 2: Medicinal Chemistry Applications
The thiophene-ketone scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][13]
Anticancer Agents
The development of novel anticancer agents is arguably the most significant application of thiophene-containing ketones.[13] These compounds exert their effects through various mechanisms of action, most notably through the inhibition of protein kinases and the disruption of microtubule dynamics.[3][14]
2.1.1 Kinase Inhibition
Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[15] Thiophene-containing ketones have been successfully designed as potent inhibitors of several cancer-relevant kinases.[4][16] The thiophene ring often occupies the adenine-binding pocket of the kinase, forming key interactions, while the ketone and its flanking substituents provide opportunities for optimizing potency and selectivity.[4]
For instance, fused thiophene derivatives have been developed as dual inhibitors of VEGFR-2 and AKT, two key kinases in cancer cell survival and angiogenesis.[17] Similarly, tetrahydrobenzo[b]thiophene derivatives have been identified as inhibitors of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[18] The anticancer drug Sorafenib, a multi-kinase inhibitor, features a related phenyl-urea structure, and many thiophene-based analogs have been explored to improve upon its activity profile.
The diagram below illustrates the general mechanism of competitive kinase inhibition by a thiophene-ketone derivative.
Caption: Competitive inhibition of a protein kinase by a thiophene-ketone.
2.1.2 Tubulin Polymerization Inhibition
Microtubules are essential components of the cellular cytoskeleton and the mitotic spindle, making them a validated target for anticancer drugs. Compounds that interfere with tubulin polymerization can arrest cells in the G2/M phase of the cell cycle, leading to apoptosis.[19] Several series of thiophene-containing ketones, particularly chalcone analogues, have been shown to be potent inhibitors of tubulin polymerization.[19][20] In these structures, the thiophene ring and another aryl ring are held in a specific conformation by the enone linker, mimicking the binding of natural ligands like colchicine to tubulin.[19] This activity causes a disruption of microtubule assembly, G2/M cell cycle arrest, and subsequent cancer cell death.[18][19][21]
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative thiophene-ketone derivatives against various human cancer cell lines.
| Compound Class | Specific Example/Series | Target Cancer Cell Line | IC₅₀ (µM) | Primary Mechanism |
| Thiophene-Chalcones | Bis-chalcone series 5a-c[22] | A549 (Lung) | 1.8 - 4.5 | Not specified |
| HCT116 (Colon) | 2.5 - 5.1 | |||
| MCF7 (Breast) | 3.2 - 6.3 | |||
| Thienopyrroles | Compound 3b[17] | HepG2 (Liver) | 3.105 | VEGFR-2/AKT Inhibition |
| PC-3 (Prostate) | 2.15 | |||
| Tetrahydrobenzo-thiophenes | BU17[18] | A549 (Lung) | ~10 | Tubulin & WEE1 Inhibition |
Chapter 3: Materials Science and Optoelectronics
Beyond their biomedical importance, thiophene-containing ketones are valuable building blocks in materials science. The inherent electronic properties of the thiophene ring—an electron-rich system capable of π-π stacking—make these compounds suitable for applications in organic electronics.[23][24]
Key application areas include:
-
Organic Light-Emitting Diodes (OLEDs): Thiophene-ketone derivatives can be incorporated into larger π-conjugated systems that serve as emitters or charge-transport materials in OLEDs.[5] The carbonyl group can influence the molecule's electron affinity and photophysical properties, allowing for the tuning of emission colors and quantum efficiencies.[5]
-
Fluorescent Probes and Sensors: The photophysical properties of these molecules can be sensitive to their environment.[25] This has been exploited to design fluorescent probes for detecting protein aggregates associated with diseases like Alzheimer's.[26] The binding of the thiophene-based ligand to the protein aggregate restricts its conformation, leading to a distinct and detectable change in its fluorescence spectrum.[26]
-
Covalent Organic Frameworks (COFs): Thiophene derivatives are used as building blocks for COFs, which are crystalline porous polymers. These materials have applications in gas storage, catalysis, and photovoltaics. The geometry and electronic nature of the thiophene units dictate the structure and properties of the resulting framework.[23]
The photophysical properties of a series of positional isomeric thiophene-based chromophores demonstrate how structure influences optical behavior. The para-isomer, with a more planar π-conjugated structure, exhibits the most intense absorption and the highest photoluminescence quantum yield (12.5%) compared to its ortho (2.3%) and meta (5.6%) counterparts.[25]
Chapter 4: Experimental Protocols
To ensure the practical applicability of this guide, this section provides detailed, self-validating protocols for a representative synthesis and a key biological assay.
Protocol: Synthesis of a Thiophene-Containing Chalcone
This protocol describes the Claisen-Schmidt condensation to synthesize a 1-(aryl)-3-(thiophen-2-yl)prop-2-en-1-one derivative, a common and biologically active scaffold.[27]
Objective: To synthesize a thiophene-chalcone via base-catalyzed condensation.
Materials:
-
Thiophene-2-carboxaldehyde
-
Substituted Acetophenone (e.g., 4-methoxyacetophenone)
-
Ethanol (EtOH)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Ice bath
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Recrystallization solvent (e.g., ethanol)
Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) and thiophene-2-carboxaldehyde (1.0 eq) in ethanol.
-
Reaction Initiation: Cool the flask in an ice bath. While stirring vigorously, slowly add an aqueous solution of KOH or NaOH (e.g., 40% w/v) dropwise. Causality: The strong base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate which is essential for the condensation reaction. The low temperature controls the reaction rate and minimizes side reactions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The formation of a new, less polar spot (the chalcone product) and the disappearance of the aldehyde starting material indicate reaction completion, typically within 2-4 hours.
-
Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker of cold water or onto crushed ice. A solid precipitate (the crude chalcone) should form.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water to remove any residual base.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol. Trustworthiness: Recrystallization is a self-validating purification method; the formation of well-defined crystals is indicative of high purity.
-
Characterization: Dry the purified crystals and characterize by melting point, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity.
Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of a thiophene-ketone compound against a specific protein kinase using a radiometric assay.[28][29][30][31]
Objective: To determine the IC₅₀ value of a test compound against a target kinase.
Materials:
-
Purified, active recombinant kinase (e.g., VEGFR-2, AKT)
-
Specific substrate protein or peptide for the kinase (e.g., Histone H1)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Non-radiolabeled ("cold") ATP
-
Kinase reaction buffer (typically containing MgCl₂, buffer like HEPES or Tris-HCl, and DTT)
-
Test compound (thiophene-ketone) dissolved in DMSO
-
96-well filter plates (e.g., phosphocellulose)
-
Phosphoric acid solution for washing
-
Scintillation counter and scintillation fluid
Methodology:
-
Assay Preparation: Prepare a master mix containing the kinase buffer, substrate protein, MgCl₂, and the kinase itself at appropriate concentrations.[28] Expertise: The concentrations of kinase and substrate should be optimized based on the enzyme's kinetic properties (Km) to ensure the assay runs under linear conditions.
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Typically, a 10-point, 3-fold dilution series is used to span a wide concentration range.
-
Kinase Reaction: a. Add a small volume (e.g., 1-2 µL) of the diluted test compound or DMSO (for positive and negative controls) to the wells of the 96-well plate. b. Add the kinase master mix to each well to start the pre-incubation. c. Initiate the phosphorylation reaction by adding a solution of ATP, which is a mix of cold ATP and a tracer amount of [γ-³²P]ATP.[28] d. Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a set period (e.g., 30-60 minutes).
-
Reaction Termination and Separation: Stop the reaction by adding phosphoric acid. The positively charged substrate will bind to the negative phosphocellulose filter plate, while the negatively charged [γ-³²P]ATP will not.[16] Wash the wells multiple times with phosphoric acid to remove all unbound radiolabeled ATP.
-
Quantification: After drying the plate, add scintillation fluid to each well and measure the amount of incorporated ³²P radioactivity using a scintillation counter. The counts are directly proportional to the kinase activity.
-
Data Analysis: a. Plot the measured radioactivity (as a percentage of the DMSO control) against the logarithm of the test compound concentration. b. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Conclusion and Future Outlook
Thiophene-containing ketones represent a privileged chemical scaffold with demonstrated success and ongoing potential in both medicine and materials science. Their synthetic tractability allows for the creation of vast chemical libraries, while their unique electronic and steric properties enable fine-tuning of biological activity and physical characteristics.
In medicinal chemistry, the focus will likely remain on developing more selective and potent kinase inhibitors with improved pharmacokinetic profiles to overcome drug resistance. The exploration of these compounds as modulators of other target classes, such as epigenetic enzymes or protein-protein interactions, is a promising future direction. In materials science, the rational design of novel thiophene-ketone based chromophores will continue to drive innovation in organic electronics, leading to more efficient OLEDs, solar cells, and advanced biosensors. The convergence of these fields—for example, in the development of theranostic agents that combine diagnostic fluorescence with therapeutic action—represents an exciting frontier for this versatile class of molecules.
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Kumar, A., et al. (2022). A Review on Anticancer Activities of Thiophene and Its Analogs. Current Organic Chemistry, 26(14), 1338-1363. [Link]
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General procedure for synthesis of thiophene-chalcones in presence of LiOH·H₂O as a base under conventional and sonochemical methods. (n.d.). ResearchGate. [Link]
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Green Methodologies for the Synthesis of Thiophene Chalcone Derivatives: A Review. (2025). ResearchGate. [Link]
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A Review on Anticancer Activities of Thiophene and Its Analogs. (2022). Bentham Science. [Link]
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Khan, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 29-63. [Link]
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Al-Ostoot, F. H., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Cancer Nanotechnology, 12(1), 12. [Link]
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Li, Y., et al. (2013). Positional Isomeric Thiophene-Based π-Conjugated Chromophores: Synthesis, Structure, and Optical Properties. The Journal of Physical Chemistry C, 117(13), 6431–6439. [Link]
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El-Damasy, A. K., et al. (2023). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 28(14), 5360. [Link]
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A Comprehensive Technical Guide to the Synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Dimethylamino)-1-(2-thienyl)-1-propanone is a key chemical intermediate, primarily recognized for its role in the synthesis of the serotonin-norepinephrine reuptake inhibitor (SNRI), Duloxetine.[1] The structural backbone of this compound, featuring a thiophene ring, a propanone chain, and a dimethylamino group, makes it a versatile building block in medicinal chemistry. This guide provides an in-depth exploration of its synthesis, focusing on the widely employed Mannich reaction, and offers practical insights for its preparation and purification.
The Mannich Reaction: The Cornerstone of Synthesis
The most prevalent and efficient method for synthesizing this compound is the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound (2-acetylthiophene), a non-enolizable aldehyde (formaldehyde), and a secondary amine (dimethylamine), typically in the form of its hydrochloride salt.[2]
Reaction Mechanism
The Mannich reaction proceeds through a well-established two-part mechanism:
-
Formation of the Eschenmoser Salt Intermediate: In the acidic reaction medium, dimethylamine reacts with formaldehyde to form the electrophilic N,N-dimethylmethyleneammonium (Eschenmoser's) salt.
-
Electrophilic Attack: The enol form of 2-acetylthiophene, the active hydrogen compound, then acts as a nucleophile, attacking the electrophilic carbon of the Eschenmoser salt. This is followed by deprotonation to yield the final β-amino carbonyl compound, this compound.
Caption: Mechanism of the Mannich reaction for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound Hydrochloride
The following protocol details a common and effective method for the synthesis of the hydrochloride salt of the target compound.[3]
Materials:
-
2-Acetylthiophene
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (12N)
-
Ethanol
-
Acetone
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-acetylthiophene (0.5 mol), dimethylamine hydrochloride (0.65 mol), paraformaldehyde (0.22 mol), and ethanol (80 ml).
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid (1 ml).
-
Reflux: Heat the mixture to reflux and maintain for 1.5 hours. The initially two-layered mixture should become a homogeneous solution.
-
Crystallization: After the reflux period, dilute the solution with additional ethanol (100 ml) and acetone (500 ml).
-
Isolation: Cool the solution overnight in a refrigerator to facilitate the crystallization of the product.
-
Filtration and Drying: Collect the resulting solid by filtration, wash with a small amount of cold acetone, and dry to yield this compound hydrochloride as a colorless crystalline solid.
Caption: Experimental workflow for the synthesis of this compound hydrochloride.
Optimization and Considerations
Several factors can influence the yield and purity of the final product. Careful control of these parameters is crucial for a successful synthesis.
-
Stoichiometry: An excess of dimethylamine hydrochloride and paraformaldehyde is typically used to ensure the complete conversion of 2-acetylthiophene.
-
Solvent: Protic solvents like ethanol are commonly used and generally provide good results.[4]
-
Temperature and Reaction Time: A reflux temperature of around 35-40°C for approximately 1.5 to 2 hours is often sufficient for the reaction to reach completion.[3][4]
-
Purification: Recrystallization from a mixture of ethanol and acetone is an effective method for obtaining a high-purity product.[3] For more challenging purifications, column chromatography can also be employed.[4]
Data Summary
| Parameter | Value | Reference |
| Reactants | 2-Acetylthiophene, Dimethylamine HCl, Paraformaldehyde | [3] |
| Solvent | Ethanol | [3] |
| Catalyst | Concentrated HCl | [3] |
| Reaction Temperature | Reflux | [3] |
| Reaction Time | 1.5 hours | [3] |
| Yield | 73% | [3] |
| Purification Method | Recrystallization (Ethanol/Acetone) | [3] |
| Melting Point | 182-184 °C | [3] |
Potential Side Reactions and Impurities
While the Mannich reaction is generally efficient, the formation of byproducts can occur. Potential side reactions include the self-condensation of 2-acetylthiophene or the formation of bis-Mannich products where a second aminomethyl group is added. The purity of the starting 2-acetylthiophene is also critical, as impurities from its synthesis can carry through to the final product.
Characterization
The synthesized this compound hydrochloride can be characterized using standard analytical techniques:
-
Melting Point: A sharp melting point range is indicative of high purity. The reported melting point is 182-184 °C.[3]
-
Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure of the compound.
-
Chromatography (TLC, HPLC): Thin-layer chromatography can be used to monitor the progress of the reaction, while High-Performance Liquid Chromatography can be used to assess the purity of the final product.
Conclusion
The synthesis of this compound via the Mannich reaction is a robust and well-established method. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can obtain this valuable intermediate in high yield and purity. This guide provides a solid foundation for the successful synthesis and application of this compound in pharmaceutical and chemical research.
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A Technical Guide to the Synthetic Mechanisms of Duloxetine Precursors
Introduction
Clinical Significance of Duloxetine
Duloxetine, marketed under trade names like Cymbalta, is a cornerstone medication for a range of central nervous system disorders.[1] It is widely prescribed for the treatment of major depressive disorder (MDD), generalized anxiety disorder (GAD), fibromyalgia, and neuropathic pain, including pain associated with diabetic peripheral neuropathy.[2][3] Its efficacy stems from its dual-action mechanism, which offers a broad therapeutic window for conditions where both serotonergic and noradrenergic pathways are implicated.
Core Mechanism of Action of Duloxetine
Duloxetine is a potent and selective serotonin-norepinephrine reuptake inhibitor (SNRI).[4][5] Its therapeutic effect is primarily attributed to its ability to block the serotonin (SERT) and norepinephrine (NET) transporters in the presynaptic neuronal membrane.[6] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[4] Duloxetine exhibits a higher affinity for the serotonin transporter, being approximately 3 to 5 times more potent at inhibiting serotonin reuptake compared to norepinephrine reuptake.[1][5] Notably, it has minimal affinity for other neurotransmitter receptors, such as dopaminergic, cholinergic, and histaminergic receptors, which contributes to a more favorable side-effect profile compared to older classes of antidepressants.[1][6] The major circulating metabolites of duloxetine are pharmacologically inactive.[7]
Defining "Precursors" in the Synthesis of Duloxetine
In the context of this guide, "precursors" refer to the key chemical intermediates that constitute the building blocks in the synthesis of the final active pharmaceutical ingredient (API), (S)-duloxetine. The "mechanism of action" for these precursors is not pharmacological but chemical; it is the sequence of reactions and transformations they undergo to build the target molecule with the correct stereochemistry. This guide provides an in-depth analysis of these chemical mechanisms, the rationale behind procedural choices, and the analytical methods required to ensure a robust and reproducible synthesis. As duloxetine is marketed as a single enantiomer, (S)-duloxetine, the control of stereochemistry is a critical theme throughout its synthesis.[3][8]
The Principal Synthetic Pathway: A Mechanistic Overview
The most established and industrially scalable synthesis of duloxetine begins with 2-acetylthiophene.[3] The pathway involves the construction of the aminopropanol backbone, introduction of the chiral center, and subsequent aryl ether formation. The overall process is a multi-step sequence where control of purity and stereochemistry at each stage is paramount.
Figure 1: High-level overview of the principal synthetic pathway to (S)-Duloxetine.
Precursor I: Formation of the Mannich Base
The synthesis initiates with a Mannich reaction, a classic organic reaction that forms a β-amino-carbonyl compound, known as a Mannich base.[3] This step efficiently constructs the core carbon skeleton of duloxetine.
Mechanism: The Mannich Reaction
The reaction involves the aminoalkylation of the acidic α-proton of 2-acetylthiophene. It proceeds in two main stages:
-
Formation of the Eschenmoser's salt equivalent: Formaldehyde and dimethylamine react to form the dimethylaminomethyl cation, a highly reactive electrophile.
-
Electrophilic Attack: The enol form of 2-acetylthiophene acts as a nucleophile, attacking the iminium cation to form the β-amino-ketone product after tautomerization.
Experimental Protocol: Synthesis of this compound
-
Objective: To synthesize the Mannich base from 2-acetylthiophene.
-
Materials: 2-acetylthiophene, dimethylamine hydrochloride, paraformaldehyde, ethanol, hydrochloric acid.
-
Procedure:
-
Charge a reaction vessel with 2-acetylthiophene, dimethylamine hydrochloride, and paraformaldehyde in a suitable solvent such as ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then chill in an ice bath to precipitate the product as its hydrochloride salt.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
The free base can be obtained by neutralizing the hydrochloride salt with a weak base (e.g., sodium bicarbonate solution) and extracting with an organic solvent.
-
Precursor II: Generation of the Chiral Alcohol
The Challenge of Stereochemistry in Duloxetine
The pharmacological activity of duloxetine resides in the (S)-enantiomer, which is significantly more potent than the (R)-enantiomer.[9] Therefore, obtaining the enantiomerically pure (S)-alcohol precursor is the most critical step in the entire synthesis. This is primarily achieved through two strategies: classical resolution of a racemate or direct asymmetric synthesis.
Method A: Reduction and Classical Resolution
This is the most common industrial method, involving a non-stereoselective reduction followed by separation of the desired enantiomer.[10]
4.2.1 Mechanism of Ketone Reduction The ketone of the Mannich base is reduced to a secondary alcohol. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its mild nature and high selectivity for ketones over other functional groups.[3] The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. Subsequent workup with water protonates the resulting alkoxide to yield the alcohol.
4.2.2 Mechanism of Diastereomeric Salt Formation and Resolution The resulting racemic alcohol, (±)-3-(dimethylamino)-1-(2-thienyl)propan-1-ol, is a mixture of two enantiomers.[3] To separate them, a chiral resolving agent is introduced. (S)-(+)-mandelic acid is a highly effective and commonly used agent for this purpose.[10][11]
The basic amine of the racemic alcohol reacts with the carboxylic acid of the chiral mandelic acid to form a pair of diastereomeric salts:
-
[(S)-Alcohol • (S)-Mandelate]
-
[(R)-Alcohol • (S)-Mandelate]
These diastereomers have different physical properties, most importantly, different solubilities in a given solvent. By carefully selecting the solvent and crystallization conditions, one diastereomer (typically the less soluble one) will selectively precipitate, allowing for its separation by filtration. The desired (S)-alcohol can then be liberated from the filtered salt by treatment with a base.
Figure 2: Workflow for the classical resolution of the racemic alcohol using a chiral resolving agent.
4.2.3 Experimental Protocol: Resolution of (±)-3-(dimethylamino)-1-(2-thienyl)propan-1-ol
-
Objective: To isolate the (S)-enantiomer from the racemic alcohol mixture.
-
Materials: Racemic alcohol, (S)-(+)-mandelic acid, suitable solvent (e.g., aqueous ethanol).
-
Procedure:
-
Dissolve the racemic alcohol in the chosen solvent system with gentle heating.
-
In a separate container, dissolve an equimolar amount of (S)-(+)-mandelic acid in the same solvent.
-
Add the mandelic acid solution to the alcohol solution.
-
Allow the mixture to cool slowly to room temperature, then to 0-5 °C, to induce crystallization of the less soluble diastereomeric salt.
-
Collect the precipitated solid by filtration and wash with a small amount of cold solvent.
-
To confirm purity, measure the enantiomeric excess (e.e.) of a small, liberated sample via chiral High-Performance Liquid Chromatography (HPLC).[9]
-
Liberate the free (S)-alcohol by dissolving the salt in water and adjusting the pH to >9 with a base (e.g., sodium carbonate solution), followed by extraction with an organic solvent (e.g., methylene chloride).[11]
-
Dry the organic extract, filter, and evaporate the solvent to yield the enantiomerically enriched (S)-alcohol.
-
Method B: Asymmetric Synthesis Approaches
To avoid the material loss inherent in classical resolution, asymmetric methods are often explored. These aim to create the chiral center selectively.
-
Catalytic Asymmetric Reduction: This involves reducing the prochiral ketone (Mannich base) using a reducing agent (e.g., borane) in the presence of a chiral catalyst, such as an oxazaborolidine (Corey-Bakshi-Shibata catalyst) or a transition metal complex with chiral ligands (e.g., Ru-BINAP).[9][12]
-
Enzymatic Reduction: Biocatalysis using ketoreductase (KRED) enzymes can offer extremely high enantioselectivity (>99% e.e.) and operate under mild, environmentally friendly conditions.[13]
Core Transformation: Aryl Ether Formation
This step attaches the naphthyloxy moiety to the chiral alcohol precursor, forming the diaryl ether linkage central to duloxetine's structure.
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction is a variation of the Williamson ether synthesis, proceeding via a nucleophilic aromatic substitution mechanism.
-
Deprotonation: A strong, non-nucleophilic base, typically sodium hydride (NaH), is used to deprotonate the hydroxyl group of the chiral alcohol. This creates a potent nucleophile, the corresponding sodium alkoxide.[10][14]
-
Nucleophilic Attack: The alkoxide attacks the electron-deficient carbon atom of 1-fluoronaphthalene that bears the fluorine atom. Fluorine is a good leaving group in this context, particularly when the aromatic ring is activated.
-
Formation of Meisenheimer Complex: The attack forms a transient, negatively charged intermediate called a Meisenheimer complex, where the negative charge is delocalized across the naphthalene ring system.
-
Loss of Leaving Group: The complex collapses, expelling the fluoride ion and restoring aromaticity to form the final ether product.
Causality: Choice of Reagents and Solvents
-
Sodium Hydride (NaH): Chosen because it is a very strong base, ensuring complete and irreversible deprotonation of the alcohol. As a non-nucleophilic base, it does not compete with the alkoxide in attacking the electrophile.[14]
-
1-Fluoronaphthalene: The fluorine atom is highly electronegative, making the carbon it is attached to sufficiently electrophilic for the SNAr reaction. It is a better leaving group in this context than chlorine.
-
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent is essential. DMSO effectively solvates the sodium cation but not the alkoxide anion, leaving the nucleophile "naked" and highly reactive, thereby accelerating the rate of the SNAr reaction.[9][15]
Experimental Protocol: Synthesis of (S)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propan-1-amine
-
Objective: To perform the aryl etherification of the chiral alcohol.
-
Materials: (S)-3-(dimethylamino)-1-(2-thienyl)propan-1-ol, sodium hydride (60% dispersion in mineral oil), 1-fluoronaphthalene, anhydrous DMSO.
-
Procedure:
-
CAUTION: Sodium hydride reacts violently with water and is flammable. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous techniques.
-
To a solution of the chiral alcohol in anhydrous DMSO, add sodium hydride portion-wise at room temperature. Stir for 30-60 minutes to allow for complete formation of the alkoxide (cessation of hydrogen gas evolution).[15]
-
Add 1-fluoronaphthalene to the mixture.
-
Heat the reaction to 70-90 °C and monitor its progress by TLC or HPLC.[10]
-
After completion, cool the reaction and carefully quench it by pouring it into ice water.
-
Adjust the pH to neutral or slightly acidic and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify as needed by column chromatography or crystallization.
-
Final Step: N-Demethylation to Duloxetine
The final chemical transformation is the conversion of the tertiary amine intermediate to the secondary amine that defines duloxetine.
Mechanism: The Von Braun Reaction
A common method for this N-demethylation is the Von Braun reaction (or a variation thereof) using phenyl chloroformate.[3]
-
The tertiary amine attacks the electrophilic carbonyl carbon of phenyl chloroformate, displacing the chloride ion. This forms a quaternary ammonium intermediate.
-
The chloride ion then attacks one of the N-methyl groups in an SN2 reaction, releasing chloromethane (a gas) and forming a stable phenyl carbamate intermediate.
-
The carbamate is then hydrolyzed under basic or acidic conditions to yield the secondary amine, duloxetine. The carbamic acid intermediate is unstable and decarboxylates to give the final product.
Experimental Protocol: Synthesis of (S)-Duloxetine
-
Objective: To demethylate the tertiary amine intermediate to yield duloxetine.
-
Materials: (S)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propan-1-amine, phenyl chloroformate, suitable solvent (e.g., toluene), potassium hydroxide, ethanol.
-
Procedure:
-
Dissolve the tertiary amine intermediate in an inert solvent like toluene.
-
Add phenyl chloroformate and heat the mixture to reflux. Monitor the reaction for the formation of the carbamate intermediate.
-
Once the first step is complete, cool the reaction and remove the solvent.
-
Add a solution of potassium hydroxide in ethanol to the crude carbamate.
-
Heat the mixture to reflux to effect hydrolysis.
-
After hydrolysis is complete, cool the mixture, neutralize, and extract the duloxetine free base into an organic solvent.
-
The final API can be isolated as a pharmaceutically acceptable salt, such as the hydrochloride, by treating the free base with HCl in a suitable solvent.[16]
-
Analytical Validation and Quality Control
Throughout the synthesis, rigorous analytical testing is crucial to ensure the identity, purity, and stereochemical integrity of the intermediates and the final API.
Structural Confirmation
The identity of each precursor and the final duloxetine product is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[17]
Purity and Enantiomeric Excess Determination
Chromatographic methods are the primary tools for assessing purity.
-
Reversed-Phase HPLC/UPLC: Used to determine the chemical purity of each intermediate and identify any process-related impurities.[18][19]
-
Chiral HPLC: This is a critical analytical method used after the resolution or asymmetric synthesis step to quantify the enantiomeric excess (e.e.) of the chiral alcohol and the final duloxetine product, ensuring it meets regulatory specifications (typically >99% e.e.).[9]
Data Presentation: Summary of Synthetic Stages
| Step | Reaction Type | Key Precursor | Key Reagents | Typical Yield (%) | Typical Purity/e.e. (%) |
| 1 | Mannich Reaction | 2-Acetylthiophene | Dimethylamine HCl, Paraformaldehyde | 80-90 | >98 (Purity) |
| 2 | Ketone Reduction | Mannich Base | Sodium Borohydride | 90-95 | N/A (Racemic) |
| 3 | Chiral Resolution | Racemic Alcohol | (S)-(+)-Mandelic Acid | 35-45 (based on racemate) | >99 (e.e.) |
| 4 | Aryl Ether Formation | Chiral Alcohol | NaH, 1-Fluoronaphthalene | 80-90 | >99 (e.e.) |
| 5 | N-Demethylation | Tertiary Amine | Phenyl Chloroformate, KOH | 70-80 | >99 (e.e.) |
Conclusion
The synthesis of (S)-duloxetine is a well-defined process where the "mechanism of action" of its precursors is entirely chemical. Each precursor is a stepping stone in a carefully orchestrated sequence of reactions designed to build the final molecule with high efficiency and absolute stereochemical control. The key transformations—Mannich reaction for skeleton construction, chiral resolution or asymmetric reduction for stereocontrol, SNAr for aryl ether formation, and N-demethylation for the final structure—are all based on fundamental principles of organic chemistry. For drug development professionals, a deep understanding of these mechanistic steps, the rationale behind reagent selection, and the critical analytical controls is essential for the successful, scalable, and compliant manufacturing of this vital therapeutic agent.
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Wikipedia. Duloxetine. [Link]
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Patsnap Synapse. (2024-07-17). What is the mechanism of Duloxetine Hydrochloride? [Link]
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ClinPGx. Duloxetine Pathway, Pharmacokinetics. [Link]
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Loberg, M. D., & Welles, H. L. (1983). Metabolism, excretion, and pharmacokinetics of duloxetine in healthy human subjects. Drug Metabolism and Disposition, 11(5), 456-460. [Link]
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Dr.Oracle. (2025-06-05). How is Duloxetine (Cymbalta) metabolized? [Link]
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Dr.Oracle. (2025-10-16). What is the mechanism of action (MOA) of Duloxetine (Cymbalta)? [Link]
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Kim, B. M., & Lee, S. H. (2008). Concise Enantioselective Synthesis of Duloxetine via Direct Catalytic Asymmetric Aldol Reaction of Thioamide. The Journal of Organic Chemistry, 73(10), 3945-3947. [Link]
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Dr.Oracle. (2025-10-07). What is the mechanism of action of duloxetine (Serotonin-Norepinephrine Reuptake Inhibitor) in pain management? [Link]
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Labidi, A. (2021). Duloxetine Synthesis. ResearchGate. [Link]
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Lee, H. Y., et al. (2010). A facile asymmetric synthesis of (S)-duloxetine. ARKIVOC, 2010(x), 55-61. [Link]
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Yin, C., Liu, Z., & Zhou, X. (2012). Duloxetine production: A novel chiral biphosphine ligands in asymmetric catalytic hydrogenation. Chinese Journal of Pharmaceuticals, 43(9), 684-690. [Link]
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Wu, L., et al. (2018). Iridium-catalyzed enantioselective synthesis of chiral γ-amino alcohols and intermediates of (S)-duloxetine, (R)-fluoxetine, and (R)-atomoxetine. Organic Letters, 20(1), 126-129. [Link]
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Liu, H., Hoff, B. H., & Anthonsen, T. (2000). Chemo-enzymatic synthesis of the antidepressant duloxetine and its enantiomer. Chirality, 12(1), 26-29. [Link]
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Liu, H., Hoff, B. H., & Anthonsen, T. (2000). Chemo-enzymatic synthesis of the antidepressant duloxetine and its enantiomer. PubMed. [Link]
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Liu, H., et al. (2019). Chemo-enzymatic synthesis of the antidepressant Duloxetine and its enantiomer. Science China Chemistry, 62(8), 1035-1042. [Link]
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Wu, L., et al. (2017). Synthesis of (S)-Duloxetine. Synfacts, 13(09), 904. [Link]
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Wang, Y. (2016). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]
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Kim, J., et al. (2021). Bioanalytical methods for the detection of duloxetine and thioctic acid in plasma using ultra performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS). PLoS ONE, 16(5), e0251593. [Link]
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Reddy, G. R., et al. (2020). An Improved Process for Synthesis of (S)-Duloxetine Hydrochloride Involving Enzymatic Asymmetric Carbonyl Reduction on a Novel Ketoamine. Polycyclic Aromatic Compounds, 42(5), 2217-2228. [Link]
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Reddy, P. R., et al. (2008). Analysis of Duloxetine Hydrochloride and Its Related Compounds in Pharmaceutical Dosage Forms and In Vitro Dissolution Studies. Journal of Chromatographic Science, 46(8), 726-731. [Link]
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Priya, K. B., et al. (2020). Advanced Analytical and Bioanalytical Estimation of Duloxetine Hydrochloride. International Journal of Pharmaceutical Sciences Review and Research, 65(2), 143-151. [Link]
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Papakyriakou, M., et al. (2012). Characterization of Duloxetine HCl API and its process related Impurities. ResearchGate. [Link]
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Li, Y. -X., et al. (2008). N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1968. [Link]
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Methodological & Application
Application Note: A Validated Synthesis Protocol for 3-(Dimethylamino)-1-(2-thienyl)-1-propanone Hydrochloride
Abstract
This document provides a comprehensive, validated protocol for the synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone, a critical intermediate in the production of various active pharmaceutical ingredients (APIs), most notably the serotonin-norepinephrine reuptake inhibitor, Duloxetine.[1][2][3][4] The synthesis is achieved via the robust and well-established Mannich reaction.[5][6] This guide is designed to deliver not only a step-by-step methodology but also the underlying chemical principles, safety protocols, and expert insights required for successful and reproducible execution in a research or process development setting.
Introduction and Scientific Principle
This compound, often referred to as a Mannich base, serves as a versatile building block in medicinal chemistry. Its primary route of synthesis is the Mannich reaction, a cornerstone of C-C bond formation in organic chemistry.[7][8][9][10] This three-component condensation reaction involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, the α-carbon of a ketone.
For this specific synthesis, the reaction convenes:
-
An active hydrogen-containing substrate: 2-Acetylthiophene provides the enolizable ketone.[3][6][11][12]
-
A non-enolizable aldehyde: Paraformaldehyde is used as a stable, solid source of formaldehyde.[7][11]
-
A secondary amine: Dimethylamine, supplied as its hydrochloride salt for enhanced stability and handling.[3][11]
The reaction is typically performed under acidic conditions, which catalyze the formation of a highly electrophilic dimethylaminomethyl cation (an Eschenmoser-like salt), the key intermediate that is subsequently attacked by the enol form of 2-acetylthiophene to yield the final product.[8][11][13]
Overall Reaction Scheme
Caption: Overall reaction pathway for the synthesis.
Detailed Synthesis Protocol
This protocol is based on a well-documented procedure and has been validated for reproducibility and yield.[11]
Materials and Equipment
Reagents:
| Reagent | CAS No. | Formula | Molar Mass ( g/mol ) |
|---|---|---|---|
| 2-Acetylthiophene | 88-15-3 | C₆H₆OS | 126.18 |
| Dimethylamine hydrochloride | 506-59-2 | C₂H₈ClN | 81.54 |
| Paraformaldehyde | 30525-89-4 | (CH₂O)n | ~30.03 (per unit) |
| Ethanol (Absolute) | 64-17-5 | C₂H₅OH | 46.07 |
| Hydrochloric Acid (12N) | 7647-01-0 | HCl | 36.46 |
| Acetone | 67-64-1 | C₃H₆O | 58.08 |
Equipment:
-
500 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Buchner funnel and filtration flask
-
Ice bath
-
Standard laboratory glassware
Quantitative Data for Synthesis
The following table outlines the reagent quantities for a representative 0.5 mole scale reaction.[11]
| Reagent | Amount | Moles | Molar Equivalents |
| 2-Acetylthiophene | 63.1 g | 0.50 | 1.0 |
| Dimethylamine hydrochloride | 53.0 g | 0.65 | 1.3 |
| Paraformaldehyde | 19.8 g | 0.66 (CH₂O units) | 1.32 |
| Ethanol (solvent) | 80 mL | - | - |
| 12N Hydrochloric Acid (catalyst) | 1 mL | ~0.012 | 0.024 |
Step-by-Step Experimental Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, combine 2-acetylthiophene (63.1 g), dimethylamine hydrochloride (53.0 g), and paraformaldehyde (19.8 g).
-
Solvent and Catalyst Addition: To the flask, add ethanol (80 mL) followed by the cautious addition of 12N hydrochloric acid (1 mL).
-
Initiating Reflux: Assemble a reflux condenser on the flask and place the apparatus in a heating mantle. Begin stirring and heat the mixture to a gentle reflux.
-
Reaction Monitoring: Maintain the reflux for approximately 1.5 hours. The mixture will become a clear solution as the reactants are consumed.
-
Product Crystallization: After the reflux period, remove the heat source and allow the solution to cool slightly. Dilute the warm solution with an additional 100 mL of ethanol, followed by 500 mL of acetone. Expert Insight: Acetone acts as an anti-solvent, significantly reducing the solubility of the hydrochloride salt product and inducing its precipitation.
-
Isolation: Place the flask in an ice bath and allow it to chill overnight to maximize crystal formation.
-
Filtration: Collect the resulting white crystalline solid by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold acetone to remove any soluble impurities.
-
Drying: Dry the collected solid under vacuum or in a drying oven at a moderate temperature (50-60 °C) until a constant weight is achieved.
Expected Results
-
Yield: A typical yield for this procedure is approximately 75.0 g, which corresponds to a 73% theoretical yield.[11]
-
Appearance: A colorless or white crystalline solid.[11]
-
Melting Point: The hydrochloride salt product should exhibit a melting point in the range of 182-184 °C.[11][14]
Mechanistic Insights and Rationale
A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization.
The Mannich Reaction Mechanism
The reaction proceeds via two primary stages:
-
Formation of the Iminium Ion: Dimethylamine reacts with protonated formaldehyde (facilitated by the HCl catalyst) to form a highly electrophilic dimethylaminomethyl cation, also known as an Eschenmoser salt precursor.[8][13] This ion is the key electrophile in the reaction.
-
Nucleophilic Attack: 2-Acetylthiophene, under acidic conditions, establishes an equilibrium with its enol tautomer. The electron-rich double bond of the enol acts as a nucleophile, attacking the iminium ion. A subsequent deprotonation of the intermediate regenerates the ketone carbonyl, yielding the final β-amino ketone product.[13]
Caption: Simplified mechanism of the Mannich reaction.
Rationale for Reagent Choices
-
Dimethylamine Hydrochloride: Using the hydrochloride salt is advantageous over the free amine. It is a stable, non-volatile solid that is easier to handle. Furthermore, its acidic nature contributes to the necessary catalytic environment for iminium ion formation.[11]
-
Paraformaldehyde: This polymer serves as a convenient in-situ source of formaldehyde, avoiding the handling of aqueous formalin solutions which can introduce excess water and complicate the reaction.[7]
-
Ethanol as Solvent: Ethanol is an excellent choice as it is a protic solvent that can stabilize charged intermediates, effectively dissolves the starting materials at reflux temperature, and has a boiling point that allows the reaction to proceed at an adequate rate without requiring high-pressure equipment.[5][11]
Safety and Handling
Adherence to strict safety protocols is mandatory. This reaction should be performed in a well-ventilated fume hood by trained personnel.
-
Personal Protective Equipment (PPE): Safety glasses with side shields, a flame-resistant lab coat, and chemically resistant gloves (e.g., nitrile) must be worn at all times.[15]
-
Chemical Hazards:
-
2-Acetylthiophene: Harmful if swallowed or in contact with skin.[16]
-
Paraformaldehyde: Toxic and an irritant. Avoid inhalation of dust.
-
Hydrochloric Acid: Highly corrosive. Handle with extreme care to avoid contact with skin and eyes.
-
Ethanol/Acetone: Highly flammable liquids. Ensure no open flames or spark sources are present in the vicinity.
-
-
First Aid: In case of skin contact, wash immediately with soap and plenty of water.[15] For eye contact, rinse thoroughly with water for at least 15 minutes and seek medical attention.[15] If inhaled, move to fresh air.[15]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
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PrepChem. (n.d.). Synthesis of 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride. Retrieved from PrepChem.com. [Link]
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Ou, Y., et al. (2014). Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae. Bioprocess and Biosystems Engineering, 37(11), 2243-50. [Link]
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Chemos GmbH & Co. KG. (2010). MSDS of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol. Retrieved from chemos.de. [Link]
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Application Notes and Protocols: Mannich Reaction Conditions for 2-Acetylthiophene
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the Mannich reaction of 2-acetylthiophene. It covers the core principles, explores critical reaction parameters, and offers validated protocols for the synthesis of β-amino-carbonyl compounds derived from 2-acetylthiophene. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction and Scientific Background
The Mannich reaction is a cornerstone three-component organic reaction that involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group.[1] The reaction condenses a compound with an active hydrogen (in this case, 2-acetylthiophene), an aldehyde (typically formaldehyde), and a primary or secondary amine.[2][3] The resulting product, a β-amino-carbonyl compound, is known as a Mannich base.[1]
Mannich bases derived from 2-acetylthiophene are of significant interest in medicinal chemistry and drug design.[4][5] The thiophene ring is a key structural motif in numerous pharmaceuticals, and the introduction of an aminomethyl side chain via the Mannich reaction provides a versatile handle for further chemical modification and the generation of diverse compound libraries for drug discovery.[4][6] The product, 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one, and its derivatives are valuable precursors for a wide range of biologically active molecules.[7][8]
The Underlying Mechanism
The Mannich reaction is typically acid-catalyzed and proceeds through a well-established mechanism.[9][10]
-
Formation of the Iminium Ion: The reaction initiates with the nucleophilic addition of the secondary amine to formaldehyde, followed by dehydration, to form a highly electrophilic Eschenmoser's salt intermediate, an iminium ion.[9][11]
-
Enolization of the Ketone: Under the acidic conditions, the 2-acetylthiophene substrate tautomerizes to its enol form.[1][2]
-
Nucleophilic Attack: The electron-rich enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.[2][10] This step forms the crucial new carbon-carbon bond.
-
Deprotonation: Finally, a deprotonation step regenerates the carbonyl group and yields the final β-amino-carbonyl product, the Mannich base.[10]
This mechanistic understanding is critical for optimizing reaction conditions and troubleshooting potential issues.
Core Directive: Optimizing Reaction Parameters
The success and efficiency of the Mannich reaction with 2-acetylthiophene are highly dependent on the careful selection of several key parameters. The interplay between these factors dictates reaction rate, yield, and purity of the final product.
Reagent Selection and Stoichiometry
| Parameter | Reagent/Condition | Rationale & Expert Insights | Typical Molar Ratio (vs. Ketone) |
| Ketone Substrate | 2-Acetylthiophene | The methyl group provides the necessary acidic α-protons for enolization.[12] The thiophene ring is generally stable under these conditions.[13] | 1.0 eq |
| Amine Source | Dimethylamine Hydrochloride | Using the hydrochloride salt of the amine is common.[12] It provides the amine in a stable, easy-to-handle form and helps maintain the acidic pH required for the reaction.[11][14] | 1.0 - 1.3 eq |
| Formaldehyde Source | Paraformaldehyde | A solid polymer of formaldehyde, it is less hazardous and easier to handle than aqueous formalin. It depolymerizes in situ under acidic, heated conditions to provide monomeric formaldehyde for the reaction.[11][15] | 1.1 - 1.25 eq (monomer basis) |
| Acid Catalyst | Concentrated Hydrochloric Acid | A small amount of strong acid is crucial to catalyze both the iminium ion formation and the ketone enolization.[14][16] The amine hydrochloride salt also contributes to the overall acidity. | Catalytic (e.g., 0.01 eq) |
Solvent and Temperature Profile
The choice of solvent and the reaction temperature are critical for ensuring all reactants remain in solution and for driving the reaction to completion at a reasonable rate.
| Parameter | Selection | Rationale & Expert Insights |
| Solvent | Ethanol (95%) | A protic solvent like ethanol is effective at solvating the ionic intermediates and reactants.[17] It is also a convenient solvent for reflux conditions. |
| Temperature | Reflux | Heating the reaction mixture to the boiling point of the solvent (ethanol, ~78 °C) provides the necessary activation energy for the reaction to proceed efficiently.[11][16] Reaction times are typically in the range of 1.5 to 3 hours.[14][16] |
Emerging and Alternative Methodologies
While the classical thermal approach is robust, modern techniques can offer advantages in terms of reaction time and efficiency.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields.[18] This technique efficiently heats the polar reaction mixture, accelerating the rate-limiting steps.[19]
Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should consider optimization based on their specific equipment and purity requirements.
Protocol 1: Classical Synthesis of 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride
This protocol is a well-established method for the gram-scale synthesis of the target Mannich base.[14][16]
Materials:
-
2-Acetylthiophene (0.50 mol, 63.1 g)
-
Dimethylamine hydrochloride (0.65 mol, 53.0 g)
-
Paraformaldehyde (0.66 mol monomer basis, 19.8 g)
-
Concentrated Hydrochloric Acid (1 mL)
-
Ethanol (95%, 80 mL initially, plus 100 mL for dilution)
-
Acetone (500 mL)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-acetylthiophene (63.1 g), dimethylamine hydrochloride (53.0 g), paraformaldehyde (19.8 g), and 80 mL of 95% ethanol.[16]
-
Carefully add 1 mL of concentrated hydrochloric acid to the mixture.[16]
-
Heat the mixture to reflux with vigorous stirring. Maintain reflux for 1.5 to 3 hours.[14][16] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the heat source and allow the solution to cool slightly.
-
Dilute the warm reaction mixture with an additional 100 mL of ethanol, followed by 500 mL of acetone to induce precipitation of the hydrochloride salt.[16]
-
Chill the mixture in an ice bath or overnight in a refrigerator to maximize crystallization.[16]
-
Collect the resulting crystalline solid by vacuum filtration, washing the filter cake with cold acetone.
-
Dry the product under vacuum to yield 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride as a colorless crystalline solid.[16] Typical yields are in the range of 70-75%.[16]
Visualization of Key Processes
Reaction Mechanism Workflow
The following diagram illustrates the step-by-step mechanism of the acid-catalyzed Mannich reaction.
Caption: Acid-catalyzed Mannich reaction mechanism.
Experimental Workflow Diagram
This flowchart outlines the key steps of the classical synthesis protocol.
Caption: Protocol for Mannich base synthesis.
Trustworthiness and Self-Validation
Purity Assessment: The identity and purity of the synthesized Mannich base should be confirmed using standard analytical techniques:
-
Melting Point: The hydrochloride salt should have a sharp melting point (literature: 182-184 °C).[16]
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and absence of significant impurities.
-
Infrared (IR) Spectroscopy: Shows characteristic peaks for the carbonyl group (C=O) and C-N bonds.
Troubleshooting:
-
Low Yield: May indicate incomplete reaction (extend reflux time), insufficient acid catalysis, or loss of product during workup. Ensure paraformaldehyde fully depolymerizes.
-
Oily Product: Suggests impurities or incomplete salt formation. Recrystallization from an ethanol/acetone mixture can improve purity.[15]
-
Reaction Stalls: Verify the quality of reagents, particularly the paraformaldehyde and amine hydrochloride. Moisture can be detrimental.
References
-
Organic Chemistry Tutor. (n.d.). Mannich Reaction. [Link][10]
-
PrepChem.com. (n.d.). Synthesis of 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride. [Link][16]
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Dimmock, J. R., et al. (2010). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry. [Link][4]
-
ResearchGate. (2015). Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. [Link][6]
-
AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. [Link][12]
-
Van der Eycken, E., et al. (2003). Efficient Large Scale Microwave Assisted Mannich Reactions Using Substituted Acetophenones. Molecular Diversity. [Link][18]
-
Macedonian Journal of Chemistry and Chemical Engineering. (2013). Microwave assisted solvent-free mannich bases: synthesis, characterization and effects of these. [Link]
-
Al-Ghamdi, A. M. (2014). Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides. Journal of Toxicology. [Link][14]
-
Journal of Chemical Health Risks. (2021). Microwave Assisted Synthesis and Biological Screening of Mannich Bases. [Link][19]
-
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Application Notes and Protocols for the Asymmetric Reduction of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone
Introduction: The Significance of Chiral Alcohols in Pharmaceutical Synthesis
The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical development. These molecules serve as critical building blocks for a vast array of active pharmaceutical ingredients (APIs), where the specific stereochemistry often dictates therapeutic efficacy and safety. One such pivotal intermediate is (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol, a key precursor in the synthesis of Duloxetine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder and other conditions.[1] The asymmetric reduction of the corresponding prochiral ketone, 3-(dimethylamino)-1-(2-thienyl)-1-propanone, is a direct and atom-economical route to this valuable chiral alcohol.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for achieving this transformation with high enantioselectivity and yield.
Theoretical Background: Mastering Asymmetric Ketone Reduction
The conversion of a prochiral ketone to a chiral secondary alcohol necessitates the stereoselective addition of a hydride to one of the two enantiotopic faces of the carbonyl group. This is achieved through the use of chiral catalysts that create a diastereomeric transition state, thereby lowering the activation energy for the formation of one enantiomer over the other. Two of the most powerful and widely adopted methodologies for this purpose are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.
The Corey-Bakshi-Shibata (CBS) Reduction: A Legacy of Predictable Stereocontrol
The CBS reduction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-proline, in the presence of a borane source such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[2][3][4] The mechanism involves the coordination of the borane to the Lewis basic nitrogen of the oxazaborolidine, which in turn activates the endocyclic boron as a Lewis acid to coordinate with the ketone's carbonyl oxygen.[4] This ternary complex facilitates a highly organized, six-membered transition state where the hydride is delivered to a specific face of the ketone, dictated by the sterics of the ketone's substituents and the catalyst's chiral scaffold.[5] The predictability of the stereochemical outcome is a significant advantage of the CBS reduction.[2]
Noyori Asymmetric Hydrogenation: Efficiency Through Metal-Ligand Cooperation
The Noyori asymmetric hydrogenation utilizes ruthenium catalysts bearing a chiral diphosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), in the presence of hydrogen gas.[6][7] This method is renowned for its high catalytic activity and enantioselectivity.[7] A variation, the Noyori asymmetric transfer hydrogenation, employs a hydrogen donor like isopropanol or formic acid in place of H₂ gas, offering operational simplicity.[8] The mechanism is believed to involve a metal-ligand bifunctional catalysis, where both the ruthenium center and the ligand participate in the hydrogen transfer to the ketone.[8]
Experimental Protocols
The following protocols are representative methods for the asymmetric reduction of this compound. Researchers should optimize these conditions for their specific laboratory setup and purity requirements.
Protocol 1: Asymmetric Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst
This protocol is adapted from established procedures for the asymmetric reduction of β-amino ketones.[9]
Materials:
-
This compound hydrochloride
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M) or Borane-THF complex (1 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Free Base: In a round-bottom flask, suspend this compound hydrochloride (1.0 eq) in anhydrous THF. Add triethylamine (1.1 eq) and stir the mixture at room temperature for 30 minutes. Filter the resulting triethylamine hydrochloride salt and wash the solid with a small amount of anhydrous THF. The filtrate containing the free β-amino ketone is used directly in the next step.
-
Reaction Setup: To a separate, flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).
-
Add anhydrous THF to the flask and cool the solution to -20 °C using a suitable cooling bath.
-
Slowly add the borane-dimethyl sulfide complex (1.1 eq) to the catalyst solution and stir for 10 minutes.
-
Substrate Addition: Add the solution of the free this compound from step 1 dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature is maintained at -20 °C.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, quench by the slow addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol.
Protocol 2: Asymmetric Transfer Hydrogenation using a Noyori-type Catalyst
This protocol is a representative procedure based on the principles of Noyori asymmetric transfer hydrogenation.[8]
Materials:
-
This compound
-
(R,R)-N-p-Tosyl-1,2-diphenylethylenediamine ruthenium(II) chloride complex [(R,R)-TsDPEN-Ru]
-
Formic acid/triethylamine azeotrope (5:2 mixture)
-
Anhydrous isopropanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the (R,R)-TsDPEN-Ru catalyst (0.01-0.05 eq).
-
Add anhydrous isopropanol to dissolve the reactants.
-
Hydrogen Source Addition: Add the formic acid/triethylamine azeotrope (2.0-5.0 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to a temperature between 30-50 °C and stir for 12-24 hours, monitoring the progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain (R)-3-(dimethylamino)-1-(2-thienyl)-1-propanol.
Data Presentation: A Comparative Overview
The choice of catalytic system can significantly impact the yield and enantioselectivity of the reduction. The following table summarizes expected outcomes based on literature precedents for similar substrates.
| Catalyst System | Typical Catalyst Loading (mol%) | Reductant/Hydrogen Source | Temperature (°C) | Typical Yield (%) | Typical Enantiomeric Excess (ee %) |
| (S)-Me-CBS | 5 - 10 | BH₃·SMe₂ | -20 to 0 | 85 - 95 | >95 |
| (R,R)-TsDPEN-Ru | 1 - 2 | HCOOH/NEt₃ | 30 - 50 | 90 - 98 | >98 |
| Yeast (e.g., Saccharomyces cerevisiae) | Biocatalyst | Glucose | ~30 | Variable | >99 |
Analytical Protocols: Determination of Enantiomeric Excess
Accurate determination of the enantiomeric excess (ee) is crucial for evaluating the success of the asymmetric reduction. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.
Protocol: Chiral HPLC Analysis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column is often effective for separating chiral alcohols and amines. Columns such as Daicel Chiralcel OD-H or Chiralpak AD-H are good starting points for method development.
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape is a common mobile phase for normal-phase chiral separations. A typical starting condition would be 90:10 (v/v) n-hexane/isopropanol + 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the thiophene chromophore absorbs, typically around 230-254 nm.
-
Procedure:
-
Prepare a standard solution of the racemic 3-(dimethylamino)-1-(2-thienyl)-1-propanol to determine the retention times of both enantiomers.
-
Prepare a dilute solution of the reaction product in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
-
Visualizing the Workflow
General Reaction Scheme
Caption: General scheme of the asymmetric reduction.
Experimental Workflow
Caption: A typical experimental workflow.
Conclusion
The asymmetric reduction of this compound is a well-established and efficient method for the synthesis of a key chiral intermediate for Duloxetine. Both the CBS reduction and Noyori asymmetric hydrogenation offer excellent enantioselectivity and high yields. The choice between these methods may depend on factors such as catalyst availability, cost, and the scale of the reaction. Careful execution of the experimental protocols and rigorous analytical validation are paramount to achieving the desired optically pure product. These application notes provide a solid foundation for researchers to successfully implement and optimize this critical transformation in their synthetic endeavors.
References
-
Arkat USA. (n.d.). A facile asymmetric synthesis of (S)-duloxetine. Retrieved from [Link]
-
ChemRxiv. (2022). A Telescoped Continuous Flow Enantioselective Process to Access Chiral Intermediates of Atomoxetine, Dapoxetine, Duloxetine and Ezetimibe. Retrieved from [Link]
- Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]
-
NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
PubMed. (2000). Chemo-enzymatic synthesis of the antidepressant duloxetine and its enantiomer. Retrieved from [Link]
-
ResearchGate. (2021). Duloxetine Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine, with (S)-mandelic acid. Retrieved from [Link]
-
SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. Retrieved from [Link]
-
SynArchive. (n.d.). Noyori Asymmetric Hydrogenation. Retrieved from [Link]
-
ThalesNano. (n.d.). Asymmetric Hydrogenation. Retrieved from [Link]
-
Chem-Station. (2014). Corey-Bakshi-Shibata (CBS) Reduction. Retrieved from [Link]
-
Chem-Station. (2014). Noyori Asymmetric Hydrogenation. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 3-(Dimethylamino)-1-(2-thienyl)-1-propanol, min 98% (HPLC), 100 grams. Retrieved from [Link]
-
Grokipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]
-
MDPI. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Retrieved from [Link]
-
NIH. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]
-
NIH. (n.d.). Catalytic asymmetric functionalization and dearomatization of thiophenes. Retrieved from [Link]
-
JACS. (2007). Asymmetric Synthesis of Highly Functionalized Tetrahydrothiophenes by Organocatalytic Domino Reactions. Retrieved from [Link]
-
RSC Publishing. (1975). The stereospecific asymmetric reduction of functionalised ketones. Retrieved from [Link]
-
Scribd. (n.d.). 18-Noyori Asymmetric Hydrogenation Reaction. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 6. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 7. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: A Guide to the Quantitative Analysis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone
Introduction & Scientific Context
3-(Dimethylamino)-1-(2-thienyl)-1-propanone is a critical chemical intermediate, most notably utilized in the synthesis of Duloxetine, a widely used serotonin-norepinephrine reuptake inhibitor (SNRI). The purity, concentration, and impurity profile of this precursor directly impact the yield and quality of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its quantification are essential for process control, quality assurance in drug manufacturing, and stability testing.
This guide provides detailed protocols and expert insights into the development and validation of analytical methods for quantifying this compound. We will explore three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and the highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are grounded in established principles of analytical chemistry and adhere to the rigorous validation standards set forth by the International Council for Harmonisation (ICH)[1][2][3].
The objective is to equip researchers and drug development professionals with the necessary tools to implement accurate, precise, and trustworthy quantitative assays suitable for their intended purpose, from in-process monitoring to final product release testing.
General Analytical Workflow
A systematic approach is crucial for any quantitative analysis. The following workflow represents a universal process from sample handling to final data reporting, ensuring consistency and traceability throughout the analytical lifecycle.
Caption: General workflow for quantitative analysis.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of pharmaceutical quality control due to its robustness, cost-effectiveness, and precision. This method is ideal for assay and purity determinations where sensitivity in the low ng/mL range is not required.
Principle & Rationale
This method utilizes reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and a polar mobile phase.
-
Stationary Phase Rationale: A C18 (octadecylsilane) column is selected due to the moderate hydrophobicity of the thiophene ring in the analyte.
-
Mobile Phase Rationale: A mixture of acetonitrile and a slightly acidic buffer is used. The acetonitrile acts as the organic modifier to elute the analyte. The acidic buffer (e.g., phosphate or formate buffer at pH 3-4) serves a critical purpose: it ensures the tertiary dimethylamino group is consistently protonated. This prevents peak tailing, a common issue with basic compounds, resulting in sharp, symmetrical peaks suitable for accurate integration.
-
Detection Rationale: The thiophene ring contains a conjugated system that absorbs UV light, making UV detection a suitable and straightforward choice. The maximum absorbance wavelength (λmax) should be determined experimentally but is anticipated to be in the 230-260 nm range.
Detailed Experimental Protocol
Instrumentation & Reagents:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference Standard: this compound HCl (purity >99%).
-
Reagents: HPLC-grade acetonitrile, methanol, and water; potassium phosphate monobasic, phosphoric acid.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Aqueous Phase (Buffer): Prepare a 20 mM potassium phosphate buffer. Dissolve the appropriate amount of KH₂PO₄ in HPLC-grade water and adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Organic Phase: HPLC-grade acetonitrile.
-
Isocratic Elution: A typical starting point is a mixture of Acetonitrile:Buffer (e.g., 40:60 v/v). Adjust the ratio to achieve a retention time of 3-7 minutes.
-
-
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in a 50:50 mixture of methanol and water (diluent).
-
Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample material expected to contain the analyte.
-
Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Vortex to dissolve, then filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile : 20 mM Phosphate Buffer pH 3.5 (40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or experimentally determined λmax)
-
Run Time: 10 minutes
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be >0.999.
-
Quantify the analyte in the sample preparations by interpolating their peak areas from the calibration curve.
-
Expected Performance & Data Summary
| Parameter | Expected Result | Rationale / Comment |
| Retention Time (tR) | 3 - 7 minutes | Ensures good separation from the solvent front and a reasonable run time. |
| Tailing Factor (Tf) | 0.9 - 1.5 | A value close to 1 indicates a symmetrical peak, crucial for accurate integration. |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportional relationship between concentration and response. |
| Limit of Quant. (LOQ) | ~ 1 µg/mL | Method is suitable for assay and purity, not for trace analysis. |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. It is particularly useful for impurity identification due to the structural information provided by the mass spectrometer.
Principle & Rationale
The analyte is vaporized in a heated inlet, separated on a capillary column based on its boiling point and interaction with the stationary phase, and finally fragmented and detected by a mass spectrometer.
-
Feasibility: While many amine-containing drugs can be challenging for GC, methods for the related compound duloxetine have been successfully developed, suggesting feasibility.[4] The key is to ensure the analyte does not degrade at the high temperatures of the GC inlet.
-
Column Choice: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is a standard choice for general-purpose screening and analysis of a wide range of compounds.
-
Detection: Mass spectrometry provides high selectivity. By operating in Selected Ion Monitoring (SIM) mode, the instrument only monitors specific mass fragments of the analyte, dramatically improving sensitivity and reducing interference from the sample matrix.
Detailed Experimental Protocol
Instrumentation & Reagents:
-
GC-MS system with an autosampler.
-
Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent).
-
Reference Standard: this compound HCl.
-
Reagents: HPLC-grade methanol, ethyl acetate.
Step-by-Step Protocol:
-
Standard & Sample Preparation:
-
Prepare stock and calibration standards in methanol or ethyl acetate, similar to the HPLC method, but in a range appropriate for GC-MS (e.g., 0.1 µg/mL to 10 µg/mL).
-
Note: The HCl salt is non-volatile. The analyte must be in its free base form. Dissolving in the solvent is typically sufficient for the GC inlet's heat to facilitate the analysis of the free base.
-
Filter all solutions through a 0.45 µm syringe filter into a GC vial.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (for higher sensitivity)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial Temp: 100 °C, hold for 1 min
-
Ramp: 20 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
-
Mass Spectrometer Settings:
-
Full Scan (for identification): Scan m/z range 40-350 to identify the molecular ion and characteristic fragments. The molecular ion [M]⁺ would be at m/z 183.1.
-
Selected Ion Monitoring (SIM, for quantification):
-
Predicted Quantifier Ion: m/z 58 (corresponding to [CH2=N(CH3)2]⁺, a common and stable fragment from the side chain).
-
Predicted Qualifier Ions: m/z 111 (thienyl-carbonyl fragment), m/z 183 (molecular ion).
-
-
-
Data Analysis:
-
Use the peak area of the quantifier ion for constructing the calibration curve.
-
Verify the presence of the analyte in samples by confirming the retention time and the ratio of qualifier ions to the quantifier ion.
-
Expected Performance & Data Summary
| Parameter | Expected Result | Rationale / Comment |
| Linearity (r²) | > 0.995 | Demonstrates good quantitative performance in the specified range. |
| Limit of Quant. (LOQ) | ~ 0.1 µg/mL | Higher sensitivity than HPLC-UV due to the selectivity of SIM mode. |
| Key Mass Fragments | m/z 58, 111, 183 | Confirmation of these fragments provides high confidence in analyte identity. |
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for high-sensitivity, high-selectivity quantification, especially in complex matrices like biological fluids or for trace-level impurity analysis.
Principle & Rationale
This technique couples the separation power of HPLC with the exceptional sensitivity and specificity of a triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive mode is the ideal choice. The dimethylamino group is a basic site that readily accepts a proton to form a positively charged ion, [M+H]⁺.
-
Detection (MRM): Multiple Reaction Monitoring (MRM) is used for detection. A specific precursor ion (the protonated molecule) is selected in the first quadrupole (Q1), fragmented in the second (q2), and a specific product ion is then selected in the third (Q3). This precursor -> product ion transition is unique to the analyte, providing unparalleled specificity and eliminating background noise. This is the same principle used in highly sensitive methods for duloxetine.[5][6]
Detailed Experimental Protocol
Instrumentation & Reagents:
-
LC-MS/MS system (U)HPLC coupled to a triple quadrupole mass spectrometer with an ESI source.
-
C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size for faster analysis).
-
Reference Standard: this compound HCl.
-
Reagents: LC-MS grade acetonitrile, methanol, and water; formic acid.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Aqueous Phase (A): 0.1% Formic Acid in Water.
-
Organic Phase (B): 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is a volatile acidifier, perfect for LC-MS. It aids in the protonation of the analyte for ESI+ mode and ensures good peak shape.
-
-
Standard & Sample Preparation:
-
Prepare stock and calibration standards in 50:50 acetonitrile:water. The concentration range can be much lower, e.g., 0.1 ng/mL to 100 ng/mL.
-
Sample preparation will involve dissolving the sample and diluting it into the linear range of the assay.
-
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase: Gradient elution is recommended for clearing the column of any matrix components.
-
0.0 min: 10% B
-
2.0 min: 95% B
-
3.0 min: 95% B
-
3.1 min: 10% B
-
4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (MRM):
-
Ionization Mode: ESI Positive
-
Precursor Ion (Q1): m/z 184.1 ([C₉H₁₃NOS + H]⁺)
-
Product Ions (Q3): These must be determined by infusing a standard solution and performing a product ion scan. Predicted transitions are:
-
Primary (Quantifier): m/z 184.1 -> 58.1 (Loss of the thienyl-ketone moiety)
-
Secondary (Qualifier): m/z 184.1 -> 111.0 (Loss of the dimethylaminopropyl side chain)
-
-
Optimize collision energy (CE) and declustering potential (DP) for each transition to maximize signal intensity.
-
-
Data Analysis:
-
Quantify using the peak area from the primary (quantifier) MRM transition.
-
Confirm analyte identity using the secondary (qualifier) transition.
-
Expected Performance & Data Summary
| Parameter | Expected Result | Rationale / Comment |
| Linearity (r²) | > 0.995 | Expected over a wide dynamic range (e.g., 3-4 orders of magnitude). |
| Limit of Quant. (LOQ) | < 1 ng/mL | Demonstrates the high sensitivity required for trace analysis. |
| MRM Transitions | Precursor: 184.1; Products: ~58.1, ~111.0 | Provides exceptional selectivity and confirms analyte identity. |
Method Validation: Ensuring Trustworthiness
Regardless of the chosen technique, the analytical method must be validated to prove it is suitable for its intended purpose.[3][7] Validation demonstrates that the method is reliable, reproducible, and accurate. The core validation characteristics are defined by ICH Guideline Q2(R1).[1][2]
Caption: Key validation parameters for a quantitative assay based on ICH Q2(R1).
A brief overview of the validation experiments is provided in the table below.
| Characteristic | Assessment | Acceptance Criteria |
| Specificity | Analyze blank matrix, placebo, and known impurities. For HPLC, check peak purity with PDA. For MS, monitor specific transitions. | No interference at the retention time of the analyte. Peak is spectrally pure. |
| Linearity | Analyze a minimum of 5 standards across the desired concentration range. | Correlation coefficient (r²) > 0.995 |
| Range | The interval between the upper and lower concentrations that have been demonstrated to have suitable linearity, accuracy, and precision. | As defined by linearity, accuracy, and precision experiments. |
| Accuracy | Analyze samples of a known concentration (e.g., spiked matrix) at a minimum of 3 levels (low, mid, high), in triplicate. | % Recovery typically within 98.0% - 102.0% for an API assay. |
| Precision | 1. Repeatability: Multiple analyses (n=6) of a single homogenous sample. 2. Intermediate Precision: Repeatability test on a different day, with a different analyst, or on a different instrument. | Relative Standard Deviation (%RSD) should be low; typically <2% for an API assay. |
| LOQ | The lowest concentration that can be quantified with acceptable accuracy and precision. Determined via signal-to-noise ratio (S/N > 10) or standard deviation of the response. | Accuracy and precision criteria must be met at this concentration. |
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).
-
Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA).
-
Quality Guidelines. International Council for Harmonisation (ICH).
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH).
-
Bioanalytical methods for the detection of duloxetine and thioctic acid in plasma using ultra performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS). National Institutes of Health (NIH).
-
Synthesis of 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride. PrepChem.com.
-
A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application. National Institutes of Health (NIH).
-
Determination of N-nitroso duloxetine in duloxetine preparations with LC-MS. European Directorate for the Quality of Medicines & HealthCare (EDQM).
-
Validated LC- MS Bioanalytical Method for the Estimation of Duloxetine Hydrochloride in Human Plasma. Scholars Research Library.
-
3-(Dimethylamino)-1-(2-thienyl)-1-propanol (EVT-346591). EvitaChem.
-
(A). Product ion mass spectra of Duloxetine (m/z 298.08→154.0, scan range 80-320 amu). ResearchGate.
-
A first look at duloxetine (Cymbalta) in a postmortem laboratory. SciSpace.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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Derivatization of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone for medicinal chemistry
Application Notes & Protocols
Topic: Derivatization of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone for Medicinal Chemistry
Abstract
This compound, a ketonic Mannich base, stands as a cornerstone scaffold in modern medicinal chemistry.[1][2] Its structure is a confluence of highly desirable features: a thiophene ring, a privileged pharmacophore known for its favorable bioisosteric properties, and a reactive β-aminoketone backbone that serves as a versatile handle for extensive chemical modification.[3][4] This compound is not merely a synthetic curiosity but a validated intermediate in the synthesis of high-value pharmaceuticals, most notably in the development of treatments for neurological disorders.[5][6] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the strategic derivatization of this scaffold. We move beyond simple procedural lists to explain the causal-driven logic behind key synthetic transformations, offering detailed, field-tested protocols for modification of the carbonyl group, the amino moiety, and the propanone backbone for the generation of structurally diverse compound libraries.
The Thiophene Moiety: A Strategic Bioisosteric Advantage
In drug design, the concept of bioisosterism—the replacement of a functional group with another that retains similar physicochemical properties—is a fundamental strategy for lead optimization.[4] The thiophene ring is widely regarded as a premier bioisostere for the benzene ring.[7][8] This substitution is not a simple cosmetic change; it is a strategic decision rooted in improving a compound's pharmacological profile.
Causality Behind the Choice:
-
Metabolic Stability: The thiophene ring can alter the metabolic fate of a drug candidate compared to its phenyl analogue, potentially blocking sites of oxidative metabolism and increasing bioavailability.[3]
-
Enhanced Receptor Interaction: The sulfur heteroatom in the thiophene ring is electron-rich and can act as a hydrogen bond acceptor, introducing additional, favorable interactions with biological targets that may not be possible with a benzene ring.[3]
-
Physicochemical Modulation: The replacement subtly alters electronic distribution, lipophilicity, and solubility, providing a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.[9]
Caption: Bioisosteric relationship between a phenyl and a thienyl scaffold.
Synthesis of the Core Scaffold: Mannich Reaction Protocol
The parent compound, this compound hydrochloride, is reliably synthesized via the classical Mannich reaction. This three-component condensation is an efficient method for constructing the β-aminoketone framework.[2][10]
Caption: Workflow for the synthesis of the core Mannich base scaffold.
Protocol 2.1: Synthesis of this compound Hydrochloride[10]
Methodology:
-
To a round-bottom flask equipped with a reflux condenser, add 2-acetylthiophene (0.5 mol), dimethylamine hydrochloride (0.65 mol), and paraformaldehyde (0.22 mol).
-
Add ethanol (80 mL) as the solvent, followed by a catalytic amount of concentrated hydrochloric acid (1 mL).
-
Heat the mixture to reflux and maintain for 1.5 to 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the heat source and allow the solution to cool slightly.
-
Dilute the warm reaction mixture with ethanol (100 mL) followed by the slow addition of acetone (500 mL) to induce precipitation.
-
Chill the resulting slurry in an ice bath (or overnight at 0-4 °C) to maximize crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum.
| Reagent | Molar Eq. | Typical Mass/Volume |
| 2-Acetylthiophene | 1.0 | 63.1 g |
| Dimethylamine HCl | 1.3 | 53.0 g |
| Paraformaldehyde | 0.44 | 19.8 g |
| Ethanol | - | 80 mL |
| Conc. HCl | Catalytic | 1 mL |
| Product Yield | - | ~70-75% |
Key Derivatization Strategies & Protocols
The true utility of this scaffold lies in its capacity for diverse chemical transformations at three primary sites: the carbonyl group, the dimethylamino group, and the active methylene protons of the propanone backbone.
Carbonyl Group Modification: Asymmetric Reduction
Scientific Rationale: The reduction of the ketone to a secondary alcohol introduces a chiral center. In medicinal chemistry, enantiomers of a drug often exhibit vastly different pharmacological activities and toxicological profiles. Therefore, controlling stereochemistry is paramount. The (S)-enantiomer of the reduced alcohol, (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol, is a key intermediate in the synthesis of the antidepressant Duloxetine.[11][12][13]
Caption: Stereoselective reduction of the ketone to a chiral alcohol.
Protocol 3.1.1: Asymmetric Reduction to (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol
Methodology:
-
Dissolve this compound hydrochloride (1 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert nitrogen atmosphere.
-
Cool the solution to -20 °C in a suitable bath.
-
Add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 10 mol%) in THF.
-
Slowly add Borane-dimethyl sulfide complex (BH3·SMe2, 1.2 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed -15 °C.
-
Stir the reaction at -20 °C for 4-6 hours, monitoring for completion by TLC.
-
Quench the reaction by the slow, careful addition of methanol (5 mL) at -20 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the desired chiral alcohol.
| Parameter | Typical Result |
| Chemical Yield | 85-95% |
| Enantiomeric Excess (ee) | >95% (Determined by chiral HPLC) |
Transformations of the Dimethylamino Group
Scientific Rationale: The tertiary amino group is a key determinant of a molecule's basicity (pKa) and, by extension, its ionization state at physiological pH. This profoundly impacts solubility, membrane permeability, and receptor binding. Converting the dimethylamino group to other secondary or primary amines, or replacing it entirely, allows for systematic modulation of these properties.[14]
Protocol 3.2.1: Amine Exchange with a Secondary Amine (e.g., Piperidine)[14]
Methodology:
-
In a sealed vessel, combine this compound hydrochloride (1 mmol) and piperidine (3 mmol).
-
Add water (5 mL) as the solvent. The use of water often facilitates the reaction.
-
Heat the mixture to reflux (100 °C) for 2-3 hours.
-
Cool the reaction to room temperature. The product often precipitates and can be collected by filtration.
-
If the product is soluble, extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product, which can be further purified by recrystallization or chromatography.
Backbone Derivatization via Ring Closure Reactions
Scientific Rationale: The scaffold can act as a three-carbon synthon for constructing novel heterocyclic rings.[14] By reacting it with bifunctional nucleophiles, one can generate diverse libraries of compounds, such as pyrazolines, pyridines, or benzodiazepines. This strategy rapidly increases molecular complexity and provides access to novel chemical space, a primary goal in discovery chemistry.[15]
Caption: General scheme for synthesizing new heterocycles.
Protocol 3.3.1: Synthesis of a Pyrazoline Derivative[14]
Methodology:
-
Dissolve this compound hydrochloride (1 mmol) in ethanol (10 mL).
-
Add hydrazine hydrate (1.2 mmol).
-
Add a catalytic amount of a base, such as sodium acetate or a few drops of acetic acid, to facilitate the reaction.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume in vacuo.
-
Pour the residue into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Conclusion
This compound is far more than a simple synthetic intermediate; it is a versatile and powerful platform for medicinal chemistry innovation. The strategic application of the protocols outlined herein—targeting the carbonyl, the amino group, and the propanone backbone—enables the systematic and logical generation of diverse molecular architectures. By understanding the causal relationship between structural modification and potential pharmacological outcome, researchers can leverage this scaffold to accelerate the discovery and optimization of novel therapeutic agents.
References
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Ansari, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
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Bare, T. M., et al. (2016). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[16]annulene-scaffold. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Al-Ostath, R. A., et al. (2023). Advances in the chemistry of Mannich bases of thiophenes and furans. Journal of Sulfur Chemistry. Available at: [Link]
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Das, D., et al. (2018). Biological and Pharmacological Activity of Thiophene and its Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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El-Sayed, N. N., et al. (2024). Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. Molbank. Available at: [Link]
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Patel, H., et al. (2022). Bioisosterism in Medicinal Chemistry. IntechOpen. Available at: [Link]
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PrepChem. (n.d.). Synthesis of 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride. Retrieved from [Link]
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Roman, G. (2015). Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. Acta Chimica Iasi. Available at: [Link]
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Dimmock, J. R., et al. (2017). Mannich bases in medicinal chemistry and drug design. Current Medicinal Chemistry. Available at: [Link]
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Narang, R., et al. (2014). Mannich Bases: An Important Pharmacophore in Present Scenario. Journal of Chemistry. Available at: [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). EP1587802B1 - Production and use of 3-methylamino-1-(2-thienyl)-1-propanone.
-
Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Medicinal Chemistry. Available at: [Link]
-
Kim, H. Y., et al. (2007). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Organic Process Research & Development. Available at: [Link]
- Google Patents. (n.d.). US7498448B2 - Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol.
-
PubChem. (n.d.). 3-(Dimethylamino)-1-(2-thienyl)-1-propanol. Retrieved from [Link]
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Application Notes and Protocols: Ring Closure Reactions Utilizing 3-(Dimethylamino)-1-(2-thienyl)-1-propanone
Introduction
3-(Dimethylamino)-1-(2-thienyl)-1-propanone, a ketonic Mannich base, is a versatile and highly valuable precursor in synthetic organic chemistry.[1][2] Its structure, featuring a reactive β-aminoketone moiety, allows it to serve as a key building block for the construction of a wide array of heterocyclic scaffolds. These heterocyclic systems are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in numerous biologically active compounds.[3] The thiophene ring, in particular, is a well-established pharmacophore present in several blockbuster drugs. This guide provides detailed protocols and mechanistic insights for the synthesis of thienyl-substituted pyrimidines, pyridines, and pyrazolines, leveraging the unique reactivity of this compound hydrochloride.
Core Principles and Mechanistic Overview
The utility of this compound hydrochloride in ring closure reactions stems from its ability to act as a synthon for a 1,3-dielectrophile. The presence of the dimethylamino group facilitates its elimination under basic or thermal conditions, generating an α,β-unsaturated ketone (a thienyl-containing chalcone analogue). This in situ-generated intermediate is highly susceptible to nucleophilic attack, making it an ideal substrate for cyclocondensation reactions with various binucleophiles.
The general workflow for these transformations is depicted below:
Figure 1: General workflow for the synthesis of thienyl-substituted heterocycles.
Synthesis of Thienyl-Substituted Pyrimidines
The pyrimidine core is a fundamental building block in numerous pharmaceuticals. The synthesis of 2-amino-4-(2-thienyl)pyrimidine and 2-mercapto-4-(2-thienyl)pyrimidine from this compound hydrochloride is a two-step process. The first step involves the in situ generation of the corresponding α,β-unsaturated ketone, which then undergoes a cyclocondensation reaction with guanidine or thiourea.[4]
Protocol 1: Synthesis of 2-Amino-4-(2-thienyl)pyrimidine
This protocol details the reaction of this compound hydrochloride with guanidine hydrochloride in the presence of a base.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound hydrochloride (2.19 g, 10 mmol) and guanidine hydrochloride (1.43 g, 15 mmol).
-
Solvent and Base Addition: Add ethanol (50 mL) to the flask, followed by the slow addition of a solution of sodium ethoxide (21% in ethanol, 4.8 mL, approximately 15 mmol) with stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Neutralize the mixture with a 1 M aqueous solution of hydrochloric acid.
-
Isolation and Purification: Remove the ethanol under reduced pressure. The resulting aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate, 8:2) to afford 2-amino-4-(2-thienyl)pyrimidine as a solid.
Protocol 2: Synthesis of 2-Mercapto-4-(2-thienyl)pyrimidine
This protocol outlines the synthesis using thiourea as the binucleophile.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound hydrochloride (2.19 g, 10 mmol) and thiourea (1.14 g, 15 mmol).
-
Solvent and Base Addition: Add ethanol (50 mL) and a solution of sodium ethoxide (21% in ethanol, 4.8 mL, approximately 15 mmol).
-
Reflux: Heat the mixture to reflux for 8-10 hours, monitoring the reaction by TLC (hexane/ethyl acetate, 7:3).
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL). Acidify the mixture with dilute hydrochloric acid to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from ethanol to obtain pure 2-mercapto-4-(2-thienyl)pyrimidine.
| Product | Binucleophile | Typical Yield | Melting Point (°C) |
| 2-Amino-4-(2-thienyl)pyrimidine | Guanidine HCl | 65-75% | 155-157 |
| 2-Mercapto-4-(2-thienyl)pyrimidine | Thiourea | 70-80% | 218-220 |
Table 1: Summary of Thienyl-Substituted Pyrimidine Synthesis.
Figure 2: Mechanism of Thienyl-pyrimidine Synthesis.
Synthesis of Thienyl-Substituted Pyridines
The synthesis of highly functionalized pyridines is of great interest in medicinal chemistry. The reaction of this compound hydrochloride with active methylene compounds, such as malononitrile, in the presence of a base provides a straightforward route to substituted 2-aminonicotinonitriles.[5]
Protocol 3: Synthesis of 2-Amino-3-cyano-4-(2-thienyl)-6-methylpyridine
This protocol describes a one-pot synthesis of a thienyl-substituted pyridine derivative.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound hydrochloride (2.19 g, 10 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask, add malononitrile (0.66 g, 10 mmol) and ammonium acetate (6.16 g, 80 mmol).
-
Reflux: Heat the reaction mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction by TLC (hexane/ethyl acetate, 1:1).
-
Isolation: After cooling, a solid precipitate will form. Filter the solid and wash with cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to yield pure 2-amino-3-cyano-4-(2-thienyl)-6-methylpyridine.
| Product | Active Methylene Compound | Nitrogen Source | Typical Yield | Melting Point (°C) |
| 2-Amino-3-cyano-4-(2-thienyl)-6-methylpyridine | Malononitrile | Ammonium Acetate | 75-85% | 210-212 |
Table 2: Summary of Thienyl-Substituted Pyridine Synthesis.
Figure 3: Mechanism of Thienyl-pyridine Synthesis.
Synthesis of Thienyl-Substituted Pyrazolines
Pyrazolines are five-membered heterocyclic compounds with a wide range of biological activities. The synthesis of 3-(2-thienyl)-5-phenyl-4,5-dihydro-1H-pyrazole involves a two-step process: first, the formation of a chalcone from the Mannich base, followed by a cyclocondensation reaction with hydrazine.[6][7]
Protocol 4: Synthesis of 1-Phenyl-3-(2-thienyl)prop-2-en-1-one (Thienyl Chalcone)
-
Reaction Setup: Dissolve this compound hydrochloride (2.19 g, 10 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask. Add benzaldehyde (1.06 g, 10 mmol) to the solution.
-
Base Addition: Slowly add a 10% aqueous solution of sodium hydroxide (5 mL) to the mixture with vigorous stirring at room temperature.
-
Reaction and Isolation: Stir the reaction mixture for 2-3 hours. A yellow precipitate will form. Filter the solid, wash thoroughly with water until the washings are neutral, and dry. Recrystallize from ethanol to obtain the pure chalcone.
Protocol 5: Synthesis of 3-(2-thienyl)-5-phenyl-4,5-dihydro-1H-pyrazole
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the thienyl chalcone (from the previous step, 2.14 g, 10 mmol) in glacial acetic acid (30 mL).
-
Hydrazine Addition: Add hydrazine hydrate (0.75 mL, 15 mmol) dropwise to the solution with stirring.
-
Reflux: Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC (hexane/ethyl acetate, 8:2).
-
Work-up and Isolation: Cool the reaction mixture and pour it into ice-cold water (100 mL). The product will precipitate out. Filter the solid, wash with water, and dry. Recrystallize from ethanol to obtain the pure pyrazoline derivative.
| Intermediate/Product | Reagents | Typical Yield | Melting Point (°C) |
| 1-Phenyl-3-(2-thienyl)prop-2-en-1-one | Benzaldehyde, NaOH | 85-95% | 55-57 |
| 3-(2-thienyl)-5-phenyl-4,5-dihydro-1H-pyrazole | Hydrazine Hydrate | 80-90% | 148-150 |
Table 3: Summary of Thienyl-Substituted Pyrazoline Synthesis.
Sources
Application Note: Scale-Up Synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone Hydrochloride
Abstract and Introduction
3-(Dimethylamino)-1-(2-thienyl)-1-propanone, a β-amino-carbonyl compound also known as a Mannich base, is a critical intermediate in pharmaceutical synthesis.[1][2] Its most prominent role is as a key precursor in the manufacturing of Duloxetine, a widely used serotonin-norepinephrine reuptake inhibitor (SNRI) for treating depression and anxiety disorders.[1][3][4] The synthesis is typically achieved via the Mannich reaction, a robust three-component condensation.[5][6]
This application note provides a comprehensive guide for researchers and process chemists on the synthesis of this compound hydrochloride. We begin with a well-characterized laboratory-scale protocol and then delve into the critical considerations and methodologies required for a successful and safe scale-up. The narrative emphasizes the causal reasoning behind procedural steps, focusing on reaction kinetics, thermodynamics, mass transfer, and safety to ensure a self-validating and reproducible process.
Synthesis Overview and Reaction Mechanism
The synthesis is a classic acid-catalyzed Mannich reaction involving the aminoalkylation of an acidic proton adjacent to a carbonyl group.[2][6] In this specific application, the reactants are:
-
An enolizable ketone: 2-Acetylthiophene
-
A non-enolizable aldehyde source: Paraformaldehyde
-
A secondary amine: Dimethylamine (used as its hydrochloride salt)
The reaction proceeds in two primary stages under acidic conditions.[5][6] First, dimethylamine reacts with formaldehyde (generated from paraformaldehyde depolymerization) to form a highly electrophilic Eschenmoser-like salt, an iminium ion. Second, 2-acetylthiophene tautomerizes to its enol form, which then acts as a nucleophile, attacking the iminium ion to form the β-amino-ketone product.[5][6] The use of dimethylamine hydrochloride salt helps maintain the acidic environment required for the reaction.[6]
Caption: Figure 1: Mannich Reaction Mechanism
Laboratory-Scale Synthesis Protocol (0.5 mol)
This protocol is adapted from established literature procedures and serves as the baseline for scale-up.[7]
3.1 Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Molar Eq. |
|---|---|---|---|---|
| 2-Acetylthiophene | 126.17 | 63.1 g | 0.50 | 1.0 |
| Dimethylamine Hydrochloride | 81.54 | 53.0 g | 0.65 | 1.3 |
| Paraformaldehyde | (30.03)n | 19.8 g | 0.66 (as HCHO) | 1.32 |
| Ethanol (95%) | 46.07 | 80 mL | - | - |
| Concentrated HCl (12N) | 36.46 | 1.0 mL | - | - |
| Acetone | 58.08 | 500 mL | - | - |
| Additional Ethanol | 46.07 | 100 mL | - | - |
-
Equipment: 500 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, thermometer, addition funnel, Buchner funnel, and filtration flask.
3.2 Procedure
-
Setup: Assemble the three-neck flask with the reflux condenser and magnetic stirrer in a chemical fume hood.
-
Charging Reagents: To the flask, add 2-acetylthiophene (63.1 g), dimethylamine hydrochloride (53.0 g), paraformaldehyde (19.8 g), ethanol (80 mL), and concentrated HCl (1.0 mL).[7]
-
Reaction: Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring. Maintain reflux for 1.5 hours. The mixture will become a clear solution.[7]
-
Work-up & Isolation: a. Remove the heat source and allow the solution to cool slightly. b. Dilute the warm reaction mixture with an additional 100 mL of ethanol, followed by 500 mL of acetone to induce precipitation.[7] c. Stir the resulting slurry while allowing it to cool to room temperature, then chill in an ice bath or refrigerator overnight to maximize crystallization. d. Collect the solid product by vacuum filtration using a Buchner funnel. e. Wash the filter cake with a small amount of cold acetone to remove any soluble impurities.
-
Drying: Dry the collected solid in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Outcome: The expected yield is approximately 75.0 g (73%) of this compound hydrochloride as a colorless crystalline solid.[7] The reported melting point is 182-184°C.[7]
Critical Considerations for Scale-Up Synthesis
Transitioning from a 0.5 mol lab batch to a multi-kilogram production scale is not a linear process.[8] Several physical and chemical parameters change non-linearly and require careful management.[9][10]
4.1 Thermodynamic Management
-
Heat Transfer: The most significant challenge in scale-up is heat management, governed by the square-cube law.[8] As the reactor volume (V) increases, the heat transfer surface area (A) of the vessel does not increase proportionally (A ∝ V^(2/3)). This makes both heating and, more critically, cooling less efficient.[8][11]
-
Exotherm Control: While the overall reaction requires heating to reflux, the initial mixing of reagents can generate an exotherm. On a large scale, this heat can accumulate rapidly, potentially leading to a runaway reaction.[11][12] The scale-up protocol must include slow, controlled addition of one of the reagents or a portion of the solvent to manage any initial heat release. Continuous monitoring of the internal batch temperature is mandatory.
4.2 Mass Transfer and Mixing
-
Homogeneity: Achieving uniform mixing in a large reactor is more difficult than in a small flask. Inadequate agitation can lead to localized "hot spots" or areas of high reagent concentration, resulting in side reactions, lower yield, and inconsistent product quality.[10][12]
-
Equipment Selection: The choice of impeller (e.g., anchor, pitched-blade turbine), baffle design, and agitation speed are critical engineering decisions that must be modeled to ensure proper suspension of solids (paraformaldehyde, dimethylamine HCl) and efficient heat distribution.
4.3 Reagent Handling and Safety
-
Paraformaldehyde: This is a flammable solid and is classified as a suspected carcinogen and mutagen.[13] Handling large quantities of this fine powder poses a significant inhalation risk and dust explosion hazard.[13][14] Use of engineering controls such as a powder handling booth or a closed-transfer system is essential.[15][16]
-
Solvent Management: The volumes of ethanol and acetone increase dramatically. This magnifies fire and vapor exposure risks. The plant must be equipped with explosion-proof equipment and adequate ventilation.[9]
4.4 Isolation and Downstream Processing
-
Crystallization: Cooling a large, multi-hundred-liter reactor requires a jacket with a powerful heating/cooling unit. The cooling profile (rate of temperature decrease) must be carefully controlled to influence crystal size and purity, which affects filterability.
-
Filtration and Drying: A laboratory Buchner funnel is replaced by industrial equipment like a Nutsche filter-dryer or a centrifuge. These systems allow for contained filtration, washing, and drying of large product quantities, minimizing operator exposure.
Scaled-Up Synthesis Protocol (10.0 mol)
This protocol is a hypothetical 20x scale-up designed for a 50 L jacketed glass-lined reactor.
5.1 Materials and Equipment
| Reagent/Material | Quantity | Moles |
|---|---|---|
| 2-Acetylthiophene | 1.26 kg | 10.0 |
| Dimethylamine Hydrochloride | 1.06 kg | 13.0 |
| Paraformaldehyde | 0.40 kg | 13.2 |
| Ethanol (95%) | 19.6 L (total) | - |
| Concentrated HCl (12N) | 20 mL | - |
| Acetone | 100 L | - |
-
Equipment: 50 L jacketed glass-lined reactor with a pitched-blade turbine agitator, baffles, reflux condenser, temperature probe, and bottom-outlet valve. Powder transfer system, receiving vessels, and a Nutsche filter-dryer.
5.2 Procedure
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging Reagents: a. Charge the reactor with 2-acetylthiophene (1.26 kg) and ethanol (1.6 L). b. Under moderate agitation, add dimethylamine hydrochloride (1.06 kg) via a powder charging port. c. Using a contained powder transfer system, slowly add paraformaldehyde (0.40 kg). d. Add concentrated HCl (20 mL).
-
Reaction: a. Start agitation to ensure a homogenous slurry. b. Using the reactor jacket, heat the mixture to reflux (internal temperature ~80-85°C) over 30-45 minutes. c. Maintain a gentle reflux with continuous monitoring of the internal temperature for 1.5-2.0 hours. Monitor reaction completion via in-process control (e.g., HPLC).
-
Work-up & Isolation: a. Once complete, cool the batch to 60-65°C using the reactor jacket. b. Slowly transfer the warm solution to a 200 L crystallization vessel containing ethanol (2.0 L). c. Over a period of 1 hour, add acetone (100 L) to the crystallization vessel with slow agitation to initiate precipitation. d. Implement a controlled cooling ramp (e.g., 10°C/hour) to cool the slurry to 0-5°C. Hold at this temperature for at least 4 hours. e. Transfer the slurry to a Nutsche filter-dryer. f. Deliquor the batch under nitrogen pressure, then perform two displacement washes with cold (0°C) acetone.
-
Drying: Dry the product under vacuum ( <100 mbar) at 45-50°C within the Nutsche filter-dryer until the loss on drying (LOD) is <0.5%.
-
Outcome: The expected yield is 15.0 - 16.5 kg (68-75%) of high-purity product.
Purification and Analytical Characterization
For pharmaceutical applications, the product may require further purification via recrystallization. The primary isolation via controlled precipitation often yields material of sufficient purity (>98%).
6.1 Analytical Characterization The final product should be characterized to confirm its identity and purity.
| Test | Specification |
|---|---|
| Appearance | Colorless to off-white crystalline solid |
| Melting Point | 182 - 186 °C[7] |
| Purity (HPLC) | ≥ 99.0% |
| Identity (FTIR, ¹H NMR) | Conforms to reference standard |
| Residual Solvents (GC) | Ethanol < 5000 ppm, Acetone < 5000 ppm |
Sources
- 1. Buy 3-(Dimethylamino)-1-(2-thienyl)-1-propanol (EVT-346591) | 13636-02-7 [evitachem.com]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]
- 5. Mannich reaction - Wikipedia [en.wikipedia.org]
- 6. adichemistry.com [adichemistry.com]
- 7. prepchem.com [prepchem.com]
- 8. catsci.com [catsci.com]
- 9. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 10. reddit.com [reddit.com]
- 11. ehs.stanford.edu [ehs.stanford.edu]
- 12. helgroup.com [helgroup.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 15. safety.m.tau.ac.il [safety.m.tau.ac.il]
- 16. ehs.washington.edu [ehs.washington.edu]
Troubleshooting & Optimization
Improving yield in the Mannich synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone
Welcome to the technical support center for the Mannich synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction, troubleshoot common issues, and ultimately improve yield and purity.
Introduction to the Synthesis
The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1][2] In the synthesis of this compound, a key intermediate in pharmaceutical development, 2-acetylthiophene reacts with formaldehyde and dimethylamine to form the desired β-amino carbonyl compound, also known as a Mannich base.[3][4] While the reaction appears straightforward, achieving high yields consistently requires careful control over several experimental parameters. This guide provides in-depth, field-proven insights to help you master this synthesis.
Reaction Mechanism Overview
Understanding the reaction mechanism is critical for effective troubleshooting. The Mannich reaction proceeds in two main stages under acidic conditions:
-
Formation of the Eschenmoser-like salt (Iminium Ion): Dimethylamine first reacts with formaldehyde to form a highly electrophilic dimethylaminomethyl cation (an iminium ion).[2][5] This is the key electrophile in the reaction.
-
Nucleophilic Attack by the Enol: 2-acetylthiophene, the active hydrogen compound, tautomerizes to its enol form. The electron-rich enol then attacks the iminium ion, forming a new carbon-carbon bond at the α-position to the carbonyl group. Subsequent deprotonation yields the final product, this compound.[1][4][5]
Sources
Side reactions in the synthesis of duloxetine from its precursors
Technical Support Center: Synthesis of Duloxetine
A Guide for Researchers and Development Professionals
Welcome to the technical support center for duloxetine synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of duloxetine. As specialists in process chemistry, we understand that navigating the complexities of a multi-step synthesis requires not only a robust protocol but also a deep understanding of potential side reactions and impurity formation.
This document moves beyond standard operating procedures to provide in-depth, field-proven insights into the causality behind common synthetic challenges. We will address specific issues in a practical question-and-answer format, explain the underlying mechanisms, and offer validated troubleshooting strategies to enhance yield, purity, and stereochemical control.
Overview of a Common Synthetic Pathway
A prevalent industrial synthesis for duloxetine begins with 2-acetylthiophene and proceeds through several key transformations.[1] Understanding this pathway is crucial for contextualizing where and why side reactions occur. The core stages generally include:
-
Mannich Reaction: 2-acetylthiophene reacts with dimethylamine and formaldehyde to form the Mannich base, 3-dimethylamino-1-(2-thienyl)-1-propanone.[1]
-
Ketone Reduction: The resulting β-aminoketone is reduced to the corresponding racemic alcohol.
-
Chiral Resolution: The racemic alcohol is resolved to isolate the desired (S)-enantiomer, a critical intermediate.[1]
-
S-Arylation (Williamson Ether Synthesis): The hydroxyl group of the (S)-alcohol is deprotonated with a strong base, and the resulting alkoxide reacts with 1-fluoronaphthalene to form an ether linkage.[1]
-
Demethylation: The tertiary amine is demethylated to yield the final secondary amine, (S)-duloxetine.[1]
Each of these stages presents unique challenges. The following troubleshooting guide addresses the most frequently encountered side reactions.
Caption: Key stages and associated side reaction points in a common duloxetine synthesis.
Troubleshooting Guide & FAQs
Q1: During the S-arylation step, my yield is low and I'm detecting significant isomeric impurities by HPLC. What is happening?
Answer: This is a classic problem of competing C-arylation versus the desired O-arylation. While you intend for the alcohol's oxygen to attack the 1-position of 1-fluoronaphthalene, side reactions can occur where carbon atoms on the naphthalene ring are attacked instead.
Causality & Mechanism: The reaction conditions for Williamson ether synthesis, particularly the use of a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMSO, create a highly reactive environment.[2] While NaH deprotonates the alcohol to form the nucleophilic alkoxide for O-arylation, it can also promote other undesired pathways.
-
Para Isomer (Impurity C): The most common C-arylated byproduct is the "para isomer," 4-[(1RS)-3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalene-1-ol.[3][4] This occurs when the naphthalene ring itself is attacked, leading to a rearranged product.
-
Ortho Isomer (Impurity E): Similarly, attack at the ortho position can lead to the 2-substituted naphthalene impurity.[3][4]
-
Ring Isomer: Under harsh conditions (e.g., high temperatures), a rearrangement can occur to form a "ring isomer".[4]
Forced degradation studies have confirmed that these isomers are significant process-related impurities.[4]
Troubleshooting & Prevention Protocol:
-
Base & Solvent Selection: The combination of NaH and DMSO is known to generate dimsyl anion, which can exacerbate side reactions and promote racemization.[2] Consider alternative, less hazardous, and more selective conditions. A process using potassium hydroxide (KOH) in solvent systems like glymes (e.g., diglyme, triglyme) or a mixture of DMSO and toluene has been shown to reduce racemization and improve control.[2]
-
Temperature Control: Maintain the lowest effective temperature during the addition of base and the arylation reaction. Excursions can significantly increase the rate of C-arylation. A typical range is between 40°C to 110°C, but this must be optimized for your specific solvent system.[2]
-
In-Process Control (IPC): Monitor the reaction progress closely using HPLC. Track the consumption of the starting amino alcohol and the formation of the desired product versus the key C-arylated impurities. Quench the reaction promptly upon completion to prevent further byproduct formation.
| Parameter | Standard Condition (High Risk) | Improved Condition (Lower Risk) | Rationale |
| Base | Sodium Hydride (NaH) | Potassium Hydroxide (KOH) | Avoids dimsyl anion formation, reducing racemization risk.[2] |
| Solvent | Pure DMSO | Diglyme or Toluene/DMSO mixture | Mitigates thermochemical hazards and side reactions associated with dimsyl anion.[2] |
| Temperature | >100°C | Optimized, e.g., 60-80°C | Minimizes energy input for undesired C-arylation pathways. |
Q2: The enantiomeric excess (ee) of my product drops significantly after the S-arylation step. Why is my chiral center racemizing?
Answer: Loss of stereochemical integrity at the C3 position is a critical issue directly linked to the reaction conditions of the arylation step. The primary culprit is often the formation of dimsyl anion when using the traditional NaH/DMSO base/solvent system.[2]
Causality & Mechanism: The proton on the chiral carbon (the one bearing the hydroxyl and thienyl groups) is weakly acidic. The potent dimsyl anion, formed from the reaction of NaH with DMSO, is a strong enough base to deprotonate this carbon. This abstraction of the proton temporarily forms a planar carbanion intermediate. Reprotonation can then occur from either face, leading to racemization of the stereocenter.
Caption: Mechanism of base-induced racemization at the chiral center.
Troubleshooting & Prevention Protocol:
-
Avoid Dimsyl Anion Formation: The most effective strategy is to change the reaction system to one that does not generate this highly basic species. As mentioned in Q1, switching from NaH/DMSO to KOH in a glyme solvent is a validated approach to significantly reduce racemization.[2]
-
Strict Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Water can interfere with the base and alter the reaction pathway.
-
Order of Addition: Add the base to the solution of the amino alcohol at a controlled temperature. Avoid adding the alcohol to a pre-heated, concentrated solution of the base, which can create localized "hot spots" of high basicity that promote proton abstraction.
-
Chiral Purity Analysis: Use a chiral HPLC method to quantify the enantiomeric excess of your starting (S)-amino alcohol and the final product. This is the only way to accurately measure the extent of racemization and validate the effectiveness of your process changes.
Q3: My final product contains a significant amount of the N,N-dimethyl intermediate. How can I improve the efficiency of the N-demethylation step?
Answer: Incomplete demethylation is a common purity issue. The classic method involves reacting the tertiary amine with a chloroformate ester (like phenyl chloroformate or trichloroethyl chloroformate) to form a carbamate, which is then hydrolyzed to yield the secondary amine.[1][5] Low conversion points to issues with this two-stage process.
Causality & Mechanism: The reaction proceeds via nucleophilic attack of the tertiary amine on the chloroformate. One methyl group is subsequently eliminated as a methyl chloride equivalent, forming a stable carbamate intermediate. If this first step is sluggish or incomplete, the starting material will persist. If the subsequent hydrolysis step is not driven to completion, the carbamate itself may remain as an impurity.
Troubleshooting & Prevention Protocol:
-
Chloroformate Reactivity & Stoichiometry: Ensure you are using a fresh, high-purity chloroformate reagent. These reagents can degrade upon storage. Use a slight excess (e.g., 1.1-1.3 equivalents) to drive the reaction to completion, but avoid a large excess which can lead to other side reactions.
-
Optimize Reaction Time and Temperature: Monitor the formation of the carbamate intermediate by TLC or HPLC. The reaction may require several hours at ambient or slightly elevated temperatures.
-
Ensure Complete Hydrolysis: The hydrolysis of the carbamate is typically performed under alkaline conditions (e.g., with KOH or NaOH). This step must be robust. Ensure sufficient base, adequate temperature, and time to drive the hydrolysis to completion. Again, HPLC monitoring is crucial to confirm the disappearance of the carbamate intermediate.
-
Alternative Demethylation: Some processes utilize an in-situ demethylation, where the arylation is performed on the N-methyl amino alcohol directly, avoiding the need for a separate demethylation step.[5] However, this requires a different synthetic intermediate and may not be a simple substitution.
References
-
- Google Patents.
-
- PubMed.
-
- ResearchGate.
-
- SynZeal.
-
- SynThink.
-
- Google Patents.
-
- Google Patents.
-
- PubMed.
-
- Justia Patents.
-
- Der Pharma Chemica.
-
- Medical News Today.
-
- Pharmaffiliates.
-
- ResearchGate.
-
- Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US7538232B2 - Process for the asymmetric synthesis of duloxetine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. US8362279B2 - Process for pure duloxetine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone HCl
Welcome to the technical support guide for the purification of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride (HCl). This document provides researchers, scientists, and drug development professionals with in-depth guidance on selecting an optimal recrystallization solvent and troubleshooting common issues encountered during the purification of this aminoketone hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound HCl to consider for recrystallization?
A1: Understanding the molecule's structure is paramount for selecting a suitable recrystallization solvent. Key properties include:
-
Polarity: As a hydrochloride salt, the molecule is highly polar due to the ionic interaction between the protonated dimethylamino group and the chloride ion. The thiophene and propanone backbone contributes some less polar character.
-
Melting Point: The reported melting point is in the range of 178-184°C.[1] An ideal recrystallization solvent should have a boiling point significantly lower than this to prevent the compound from melting in the hot solvent, a phenomenon known as "oiling out".[2]
-
Solubility: The compound is known to be soluble in methanol. A published synthesis procedure successfully uses a mixed solvent system of ethanol and acetone for crystallization, indicating its solubility in polar protic and aprotic solvents.[1] The related compound, 3-(Dimethylamino)-1-(2-thienyl)-1-propanol, shows moderate solubility in ethanol, methanol, and dichloromethane, with limited solubility in water, which can provide some guidance.
Q2: How do I select the best single solvent for recrystallization?
A2: The ideal single solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[3] Given the polar nature of the hydrochloride salt, polar solvents are the most promising candidates. A systematic approach to screening solvents is recommended.
Recommended single solvents for initial screening:
-
Alcohols: Methanol, Ethanol, Isopropanol (IPA)
-
Ketones: Acetone (use with caution due to its low boiling point)
-
Nitriles: Acetonitrile
The principle of "like dissolves like" is a useful starting point; however, a solvent with slightly different polarity characteristics from the solute is often optimal.[2] If the polarity is too closely matched, the compound may be too soluble even at room temperature, leading to poor recovery.[2]
Q3: When should I consider a mixed-solvent system?
A3: A mixed-solvent system is often employed when no single solvent provides the desired solubility profile.[4] This is particularly useful when a compound is highly soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent"), and the two solvents are miscible.[5] For this compound HCl, a validated mixed-solvent system is ethanol and acetone .[1] In this system, the compound is likely more soluble in the more polar ethanol, and the addition of the less polar acetone reduces the overall solubility, inducing crystallization.
Commonly used mixed-solvent pairs for polar compounds include:
-
Ethanol/Water
-
Acetone/Water
-
Methanol/Diethyl ether
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization Screening
-
Place a small, known amount of the crude this compound HCl (e.g., 50 mg) into a small test tube.
-
Add the chosen solvent dropwise at room temperature, observing for dissolution. If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor yield.
-
If the compound is not soluble at room temperature, gently heat the test tube in a water bath or on a hot plate.
-
Continue adding the solvent dropwise to the hot solution until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.
-
Observe the quantity and quality of the crystals formed to assess the suitability of the solvent.
Protocol 2: Recrystallization using an Ethanol/Acetone Mixed-Solvent System
This protocol is adapted from a published synthesis procedure.[1]
-
Place the crude this compound HCl in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While the solution is still hot, slowly add acetone (the anti-solvent) dropwise until the solution becomes slightly turbid (cloudy).
-
If the solution becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold acetone.
-
Dry the purified crystals under vacuum.
Troubleshooting Guide
Below is a troubleshooting guide for common issues encountered during the recrystallization of this compound HCl.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used: The solution is not saturated enough for crystals to form. 2. Supersaturation: The solution is supersaturated, but nucleation has not occurred. | 1. Boil off some of the solvent to concentrate the solution and attempt to cool again. 2. Induce crystallization by: * "Seeding" the solution with a tiny crystal of the pure compound. * Scratching the inside of the flask with a glass rod at the meniscus.[6] |
| "Oiling Out": Compound Separates as a Liquid | 1. Low melting point of impure compound: The presence of impurities can significantly lower the melting point. 2. High boiling point of solvent: The boiling point of the solvent is higher than the melting point of the compound. 3. Rapid cooling: The solution is cooled too quickly, causing the compound to come out of solution above its melting point. | 1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[6] 2. Consider a lower-boiling point solvent or a different solvent system. 3. Insulate the flask to ensure very slow cooling to room temperature before placing it in an ice bath. |
| Poor Yield of Recovered Crystals | 1. Excessive solvent used: A significant amount of the compound remains dissolved in the mother liquor. 2. Premature crystallization: The compound crystallized out during a hot filtration step. 3. Washing with warm solvent: The collected crystals were washed with solvent that was not sufficiently cold, causing them to redissolve. | 1. If the mother liquor has not been discarded, concentrate it by boiling off some solvent to obtain a second crop of crystals. 2. Ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent before filtering. The excess can be boiled off later. 3. Always wash the crystals with a minimal amount of ice-cold solvent. |
| Colored Impurities Remain in Crystals | 1. Colored impurities are co-crystallizing with the product. | 1. If the impurities are non-polar, they may be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use with caution as charcoal can also adsorb the desired product. |
Visual Logic Guides
Solvent Selection Workflow
Caption: Decision workflow for selecting a recrystallization solvent.
Troubleshooting "Oiling Out"
Caption: Step-by-step guide to resolving "oiling out".
References
-
Mettler-Toledo International Inc. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]
-
Sci-culture. (2012, May 7). Recrystallization using two solvents [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]
-
Quora. (2016, June 16). What are the reasons to use two solvents in recrystallization?. Retrieved from [Link]
- Google Patents. (2008, August 7). WO 2008/093360 A2.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Study.com. (n.d.). 1. List the most important criteria for selecting a recrystallization solvent. 2. When is it.... Retrieved from [Link]
Sources
- 1. rubingroup.org [rubingroup.org]
- 2. Recrystallization [wiredchemist.com]
- 3. homework.study.com [homework.study.com]
- 4. reddit.com [reddit.com]
- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 6. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
Technical Support Center: Asymmetric Hydrogenation of Substituted Propanones
From the Desk of the Senior Application Scientist
Welcome to the technical support center for asymmetric hydrogenation. This guide is designed for researchers, chemists, and process development professionals who are leveraging the power of catalytic asymmetric hydrogenation to produce enantioenriched chiral alcohols from substituted propanones. The synthesis of such alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing.[1][2][3]
This document moves beyond standard protocols to address the nuanced challenges that can arise during experimentation. We will explore the causality behind common issues and provide robust, field-proven solutions in a direct question-and-answer format. Our focus will be primarily on the widely used Ruthenium-chiral diphosphine/diamine catalyst systems, pioneered by Noyori, which operate via a distinctive metal-ligand bifunctional mechanism.[4][5][6]
Section 1: Troubleshooting Low Enantioselectivity (ee)
Achieving high enantioselectivity is the primary objective of this transformation. When your enantiomeric excess (ee) is suboptimal, a systematic investigation of reaction parameters is required.
Q1: My enantiomeric excess (ee) is low or inconsistent. What are the primary factors to investigate?
Low or variable ee is a common issue that can almost always be traced back to a few key parameters: the catalyst system, solvent choice, substrate quality, or reaction conditions. Before re-optimizing the entire process, follow a logical troubleshooting workflow.
The first step is to ensure the integrity of your catalyst and ligands. The combination of the chiral diphosphine (e.g., BINAP) and the chiral diamine (e.g., DPEN) creates the specific three-dimensional environment required for stereodifferentiation.[1] Any degradation of these components will compromise enantioselectivity. Secondly, the solvent plays a critical role in stabilizing the transition state and influencing catalyst activity. Finally, impurities in the substrate can act as competitive inhibitors or poisons.
Below is a workflow to systematically diagnose the source of low enantioselectivity.
Caption: Troubleshooting workflow for low enantioselectivity.
Q2: Can the choice of solvent dramatically impact enantioselectivity and conversion?
Absolutely. The solvent is not merely a medium for the reaction but an active participant in the catalytic cycle, particularly for Noyori-type hydrogenations. Protic solvents like alcohols (methanol, ethanol, 2-propanol) are generally preferred as they can participate in the proton transfer steps of the mechanism and stabilize the key intermediates.[7]
The polarity and hydrogen-bonding capability of the solvent influence the energy of the diastereomeric transition states, directly impacting which enantioface of the ketone is favored for hydrogenation.[1][7] Aprotic solvents can be detrimental to both reaction rate and enantioselectivity.[2]
Table 1: Representative Effect of Solvent on Acetophenone Hydrogenation (Data synthesized from typical results reported in the literature[7][8])
| Solvent | Dielectric Constant (ε) | Conversion (%) | Enantiomeric Excess (ee, %) |
| Methanol | 33.0 | >99 | 95 |
| Ethanol | 24.6 | >99 | 97 |
| 2-Propanol | 20.2 | >99 | 98 |
| Tetrahydrofuran (THF) | 7.6 | <20 | 65 |
| Dichloromethane | 9.1 | <10 | 50 |
Key Takeaway: For Ru-BINAP/diamine systems, polar protic solvents are crucial. 2-propanol often provides an excellent balance of reactivity and selectivity. Always use anhydrous, degassed solvents to prevent catalyst deactivation.
Q3: How critical is substrate purity for achieving high ee?
Extremely critical. Trace impurities in the substituted propanone starting material can have an outsized negative impact on the reaction.
-
Catalyst Poisons: Functional groups like thiols or other Lewis basic moieties can irreversibly bind to the ruthenium center, effectively poisoning the catalyst.
-
Inhibitors: Some impurities may coordinate reversibly to the metal center, competing with the substrate and lowering the overall reaction rate and potentially the ee.
-
Protic Impurities: Acidic or basic impurities can alter the delicate pH of the reaction medium, which is critical for the base-activated generation of the active catalyst.[9]
Protocol: Always purify your propanone substrate via distillation or column chromatography before use. Confirm purity by ¹H NMR and/or GC-MS.
Section 2: Troubleshooting Poor Conversion or Low Reaction Rate
While enantioselectivity is key, achieving full conversion in a reasonable timeframe is essential for practical synthesis. Sluggish or stalled reactions are common hurdles.
Q1: My reaction is sluggish or stalls before completion. What are the likely causes?
If a reaction starts but then slows or stops, the primary suspects are catalyst deactivation, insufficient hydrogen pressure, or product inhibition.
-
Catalyst Deactivation: The active Ru-hydride species can be sensitive and may decompose over time.[10] This can be exacerbated by impurities (oxygen, water) or suboptimal base concentration.[11]
-
Insufficient Hydrogen Pressure: In base-promoted mechanisms, the reaction rate is often dependent on hydrogen pressure.[5][12] Low pressure can become the rate-limiting factor.
-
Product Inhibition: The chiral alcohol product can sometimes coordinate to the catalyst, acting as a competitive inhibitor and slowing the reaction as its concentration increases.[13]
-
Base Concentration: The base (e.g., KOtBu) is required to generate the active RuH₂ species, but an excessive concentration can lead to catalyst inhibition or deactivation.[5][10][14]
Q2: How do hydrogen pressure and temperature influence the reaction?
Pressure and temperature are critical levers for controlling the reaction rate, but their effects must be balanced against potential downsides.
-
Hydrogen Pressure: For base-assisted Noyori-type hydrogenations, increasing H₂ pressure generally accelerates the reaction.[5] However, without a base, the rate can be independent of pressure.[12] For most lab-scale preparations, pressures between 4 and 10 atm are sufficient.
-
Temperature: Increasing the temperature typically increases the reaction rate. However, it can have a negative effect on enantioselectivity, as the energy difference between the two diastereomeric transition states decreases. Furthermore, higher temperatures can accelerate catalyst decomposition pathways.[10] A common starting point is room temperature (25-30 °C).
Table 2: General Influence of Reaction Parameters
| Parameter | Effect on Rate | Effect on Enantioselectivity (ee) | Typical Range |
| Temperature | Increases | Generally Decreases | 20 - 60 °C |
| H₂ Pressure | Increases (with base) | Generally Minimal Effect | 1 - 20 atm |
| Catalyst Loading | Increases | None | 0.01 - 1 mol% (S/C 10,000 - 100) |
| Base Conc. | Increases, then decreases | Can be sensitive | 1 - 10 mol eq. to Ru |
Q3: Could catalyst deactivation be the issue? What are the signs and remedies?
Yes, catalyst deactivation is a significant concern, especially in reactions running for extended periods.[10]
-
Signs of Deactivation: The most obvious sign is a reaction that proceeds normally at the beginning but then plateaus before reaching full conversion, even with sufficient hydrogen. A color change in the reaction mixture (e.g., from orange/red to black) can also indicate decomposition.
-
Common Causes:
-
Oxygen/Moisture: The Ru-hydride active species is highly sensitive to oxygen and water.
-
Incorrect Base Concentration: As noted, too much base can promote deactivation pathways.[10]
-
Thermal Instability: The catalyst may not be stable at elevated temperatures over long periods.
-
-
Remedies:
-
Rigorous Inert Technique: Ensure all glassware is oven-dried, and the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use freeze-pump-thaw cycles to degas the solvent.
-
Optimize Base: Carefully screen the amount of base. Often, 2-4 molar equivalents relative to the Ruthenium catalyst is optimal.
-
Use Fresh Catalyst: Ensure your precatalyst has been stored properly under inert gas and is not expired.
-
Section 3: Mechanistic Overview & Key Intermediates
Understanding the catalytic cycle provides the chemical logic behind our troubleshooting strategies. The asymmetric hydrogenation of ketones with Ru-BINAP/diamine catalysts proceeds via a nonclassical, metal-ligand bifunctional mechanism.[4][5][12]
The key step involves the outer-sphere transfer of a hydride (H⁻) from the ruthenium center and a proton (H⁺) from the amine ligand to the carbonyl carbon and oxygen, respectively. This occurs in a concerted fashion through a six-membered pericyclic transition state without prior coordination of the ketone's oxygen to the metal.[5][12] The high efficiency of this pathway is due to the synergistic action of the metallic (hydridic) and ligand-based (protic) sites.
Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.
Section 4: Standardized Experimental Protocols
Adherence to a robust, validated protocol is the foundation of reproducible results.
Protocol 1: General Procedure for Asymmetric Hydrogenation of an Aryl Propanone
This protocol is a representative example and should be optimized for specific substrates.
Materials:
-
Aryl propanone substrate (1.0 mmol, high purity)
-
trans-RuCl₂[(S)-XylBINAP][(S,S)-DPEN] (or other suitable precatalyst) (2.2 mg, 0.002 mmol, 0.2 mol%)
-
Potassium tert-butoxide (KOtBu) (0.9 mg, 0.008 mmol, 0.8 mol%)
-
2-Propanol (anhydrous, degassed, 5 mL)
-
Hydrogen gas (high purity)
Procedure:
-
Vessel Preparation: Place a magnetic stir bar into a glass liner for a high-pressure autoclave. Oven-dry the liner and all other necessary glassware overnight and allow to cool under a stream of argon.
-
Catalyst Charging: In a glovebox or under a positive pressure of argon, add the Ru precatalyst and KOtBu to the glass liner.
-
Substrate Addition: Add the aryl propanone substrate to the liner, followed by the degassed 2-propanol.
-
Autoclave Assembly: Seal the glass liner inside the autoclave. Purge the autoclave by pressurizing with hydrogen (to ~5 atm) and venting three times to remove all air.
-
Reaction: Pressurize the autoclave to the desired pressure (e.g., 8 atm H₂). Place the autoclave on a magnetic stir plate and stir vigorously at the desired temperature (e.g., 30 °C).
-
Monitoring: Monitor the reaction by observing the pressure drop. The reaction is complete when hydrogen uptake ceases.
-
Workup: Carefully vent the autoclave. Remove the liner and concentrate the reaction mixture in vacuo. The residue can be purified by silica gel chromatography to isolate the chiral alcohol.
-
Analysis: Determine the conversion by ¹H NMR and the enantiomeric excess by chiral HPLC or GC analysis.
References
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. [Link]
-
Noyori, R., Yamakawa, M., & Hashiguchi, S. (2001). Metal−Ligand Bifunctional Catalysis: A Nonclassical Mechanism for Asymmetric Hydrogenation of Ketones. Journal of the American Chemical Society, 123(8), 1673–1682. [Link]
-
Barraza, A. V., et al. (2018). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts, 8(11), 548. [Link]
-
Sandoval, C. A., Ohkuma, T., Utsumi, N., Tsutsumi, K., Murata, K., & Noyori, R. (2003). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 125(44), 13490-13503. [Link]
-
Wu, J., et al. (2017). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Advances, 7(49), 30953-30959. [Link]
-
Blackmond, D. G., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis, 9(2), 1138-1147. [Link]
-
NRO Chemistry. (2022). Noyori Hydrogenation. YouTube. [Link]
-
Noyori, R., et al. (2003). Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes. PubMed. [Link]
-
Ohkuma, T., & Noyori, R. (2004). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 80(6), 245-258. [Link]
-
Baráth, D., et al. (2020). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. Molecules, 25(24), 5949. [Link]
-
Červený, L. (2012). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Current Organic Chemistry, 16(21), 2530-2557. [Link]
-
Blackmond, D. G., et al. (2019). Correction to Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition With Noyori Complexes as Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis. [Link]
-
Li, W., & Zhang, X. (2021). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Accounts of Chemical Research, 54(17), 3415-3428. [Link]
-
Mallat, T., & Baiker, A. (2004). Recent Progress in Heterogeneous Asymmetric Hydrogenation of C=O and C=C Bonds on Supported Noble Metal Catalysts. Chemical Reviews, 104(7), 3217-3258. [Link]
-
Marques, M. M. B. (2006). Modern Methods for Asymmetric Hydrogenation of Ketones. Organic Chemistry Portal. [Link]
-
Genet, J. P. (2003). Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands. Pure and Applied Chemistry, 75(1), 27-36. [Link]
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Scribd. [Link]
-
Wikipedia. (n.d.). Asymmetric hydrogenation. [Link]
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
-
Baiker, A., & Mallat, T. (2002). Asymmetric Hydrogenation of Activated Ketones. ResearchGate. [Link]
-
Wang, C., & Zhang, X. (2019). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. Journal of the American Chemical Society, 141(42), 16583-16587. [Link]
-
Ding, K., & Wu, J. (2016). Additive Effects on Asymmetric Catalysis. Chemical Reviews, 116(6), 4006-4123. [Link]
-
Blackmond, D. G., et al. (2019). Correction to “Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy”. Semantic Scholar. [Link]
-
Ding, K., & Wu, J. (2016). Additive Effects on Asymmetric Catalysis. PubMed. [Link]
-
Various Authors. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Preprints.org. [Link]
-
Reyes, J., & Perez, J. (2017). Heterogeneous asymmetric C=C hydrogenation: Critical influence of the hydrogenation substrate. University of Surrey. [Link]
-
Bode, J. (2015). Asymmetric Hydrogenation. ETH Zurich. [Link]
-
Lennon, I. C., & Moran, P. H. (2018). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics, 37(24), 4599-4610. [Link]
-
Mashima, K., et al. (2014). Additive effects on asymmettric hydrogenation of n-heteroaromatics. ResearchGate. [Link]
-
Genet, J. P. (2002). Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research, 35(11), 932-940. [Link]
-
Liu, G., et al. (2023). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols, 4(3), 102434. [Link]
-
Reddit user findus361. (2020). Hydrogenation troubleshooting. Reddit. [Link]
-
Mashima, K., et al. (2014). Additive Effects on Asymmetric Hydrogenation of N-Heteroaromatics. Crossref. [Link]
-
Fehr, M. J., et al. (1999). Asymmetric Hydrogenation of Substituted 2-Pyrones. The Journal of Organic Chemistry, 64(16), 5768-5776. [Link]
-
Stoltz, B. M., & Mohr, J. T. (2009). Enantioselective protonation. Nature Chemistry, 1(4), 260-267. [Link]
-
Baiker, A., & Mallat, T. (2001). The role of the solvent in the asymmetric hydrogenation of β-keto esters with Ru-BINAP. ResearchGate. [Link]
-
Zhang, X., et al. (2017). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Nature Communications, 8, 15643. [Link]
-
Hoge, G., & Samas, B. (2005). Detection and elimination of product inhibition from the asymmetric catalytic hydrogenation of enamines. Organic Letters, 7(22), 4947-4949. [Link]
-
Liu, G., & Stahl, S. S. (2016). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic. Journal of the American Chemical Society, 138(23), 7196-7199. [Link]
-
Papp, G., & Joó, F. (2019). Strong Solvent Effects on Catalytic Transfer Hydrogenation of Ketones with [Ir(cod)(NHC)(PR3)] Catalysts in 2-Propanol-Water Mixtures. Molecules, 24(24), 4642. [Link]
Sources
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
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- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Detection and elimination of product inhibition from the asymmetric catalytic hydrogenation of enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes. | Semantic Scholar [semanticscholar.org]
Storage and stability issues of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone
Welcome to the technical support center for 3-(Dimethylamino)-1-(2-thienyl)-1-propanone and its hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage, stability, and handling of this crucial synthetic intermediate. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries we receive regarding this compound.
Q1: What are the optimal storage conditions for this compound hydrochloride?
A1: Proper storage is critical to ensure the long-term stability and purity of the compound. While supplier recommendations vary slightly, a consensus points towards controlled, protective conditions. We recommend storing the compound in a cool, dark, and dry environment. Specifically, refrigeration at 2-8°C is advisable for long-term storage.[1] Some suppliers also suggest storage at room temperature, but specify that a cool place (<15°C) is preferred.
The most critical factors are protection from moisture and oxygen. Therefore, the compound should always be stored in a tightly sealed container, preferably under an inert gas atmosphere such as argon or nitrogen. This is because the tertiary amine and the electron-rich thiophene ring can be susceptible to oxidation over time.
Q2: My compound has developed a yellowish or brownish tint. What does this mean, and can I still use it?
A2: The pure compound, particularly its hydrochloride salt, is typically a colorless or off-white crystalline solid.[2] A change in color to yellow or brown is a common visual indicator of degradation. This can result from oxidation, exposure to light, or reaction with impurities. We strongly advise against using a discolored reagent in your experiments, as the presence of degradation products can lead to inconsistent results, formation of unwanted byproducts, and difficulties in purification. A purity check via HPLC or NMR is recommended if you have any doubts, but the safest course of action is to use a fresh, unopened vial.
Q3: What is the difference between the free base and the hydrochloride salt? Which one should I use?
A3: this compound is a tertiary amine, making it basic. The free base (CAS 13196-35-5) exists as a neutral molecule, while the hydrochloride salt (CAS 5424-47-5) is protonated at the nitrogen atom.[3][4]
For most applications, the hydrochloride salt is preferred . There are two primary reasons for this:
-
Enhanced Stability: The salt form is generally more crystalline, less hygroscopic, and less prone to aerial oxidation compared to the free base. This makes it easier to handle and weigh accurately, with a longer shelf life.
-
Improved Handling: As a free-flowing solid, the hydrochloride salt is more convenient for laboratory use than the free base, which may be an oil or a low-melting-point solid.
The vast majority of commercial suppliers offer the hydrochloride salt, and it is the form typically used as a starting material in synthetic procedures, such as in the synthesis of duloxetine intermediates.[1][5]
Q4: What solvents are recommended for this compound?
A4: The hydrochloride salt is soluble in polar protic solvents. Ethanol was used as a solvent for its synthesis, indicating good solubility.[2][6] For reactions, polar aprotic solvents like DMSO and DMF can also be used, though trial-and-error on a small scale is always recommended. For analytical purposes such as HPLC, a mixture of acetonitrile and water (often with a modifier like formic acid or TFA) is a common starting point.
Troubleshooting Guide
This section provides solutions to specific experimental problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Reaction Yields or Impurity Profiles | 1. Compound Degradation: The reagent may have degraded due to improper storage (exposure to air, moisture, heat, or light). 2. Variable Purity: Lot-to-lot variability can occur. Some suppliers explicitly state they do not collect analytical data, placing the responsibility on the user. | 1. Verify Storage: Ensure the compound has been stored according to the best practices outlined in the FAQ (2-8°C, inert gas, dark). 2. Use a Fresh Sample: Open a new vial from a reputable supplier. 3. Perform a Purity Check: Before use, run a quick TLC or obtain an NMR/HPLC trace to confirm the identity and purity against a reference standard or previously recorded data. |
| Poor Solubility in Reaction Solvent | 1. Incorrect Solvent Choice: The compound's polarity may be mismatched with the solvent. 2. Low Temperature: Solubility often decreases at lower temperatures. 3. Presence of Insoluble Impurities: The material may be of low purity. | 1. Switch Solvents: If using a non-polar solvent, switch to a polar solvent like ethanol, methanol, or isopropanol.[2] 2. Apply Gentle Heating/Sonication: Gently warm the mixture or place it in an ultrasonic bath to aid dissolution. Monitor for any signs of degradation. 3. Filter the Solution: If small amounts of insoluble material are present, you may filter the solution before adding it to the reaction. Note this in your lab notebook as it indicates a potential purity issue. |
| Analytical Data (NMR/HPLC) Shows Unexpected Peaks | 1. Degradation: The compound may have degraded on storage or in solution. A potential pathway is a retro-Mannich reaction, especially if the solution pH is not controlled. 2. Residual Solvents/Impurities: Contaminants may be present from the synthesis process. | 1. Analyze a Fresh Sample: Immediately prepare a solution from a new vial and acquire the analytical data to see if the extraneous peaks persist. 2. Identify Degradants: Compare the data to the starting materials used in its synthesis, such as 2-acetylthiophene, to identify potential degradation products.[2] 3. Prepare Solutions Fresh: Do not store solutions of this compound for extended periods. Prepare them fresh for each experiment to minimize the risk of solution-state degradation. |
Troubleshooting Workflow for Inconsistent Results
The following diagram outlines a logical workflow for diagnosing issues with your experiments involving this compound.
Caption: Best-Practice Workflow for Reagent Handling and Storage.
Protocol 2: Quick Solution Stability Test via Thin-Layer Chromatography (TLC)
This protocol helps determine if the compound is stable in your chosen solvent over the course of an experiment.
-
Preparation: Prepare a stock solution of the compound at the desired experimental concentration (e.g., 10 mg/mL) in your chosen solvent.
-
Time Zero (T=0): Immediately spot the freshly prepared solution onto a TLC plate (e.g., silica gel).
-
Incubation: Leave the stock solution on the bench under typical experimental conditions (e.g., room temperature, ambient light).
-
Time Point Sampling: At regular intervals (e.g., T=1h, 4h, 8h, 24h), spot the solution again on the same TLC plate, next to the initial spot.
-
Development & Visualization: Develop the TLC plate using an appropriate mobile phase (e.g., 9:1 Dichloromethane:Methanol). Visualize the spots using a UV lamp.
-
Analysis: Compare the spots. If the compound is stable, you should see only a single spot with the same retention factor (Rf) at all time points. The appearance of new spots or streaking at later time points indicates degradation.
References
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. prepchem.com [prepchem.com]
- 3. 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride | C9H14ClNOS | CID 2876891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C9H13NOS | CID 408257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (R)-3-(diMethylaMino)-1-(thiophen-2-yl)propan-1-ol synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing the 2-Acetylthiophene Mannich Reaction
Welcome to the technical support center for the Mannich reaction involving 2-acetylthiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your reaction parameters for maximal yield and purity.
Introduction to the 2-Acetylthiophene Mannich Reaction
The Mannich reaction is a three-component condensation reaction that forms a β-amino carbonyl compound, known as a Mannich base.[1] In the context of 2-acetylthiophene, this reaction is invaluable for introducing an aminomethyl group at the α-position of the acetyl group, creating versatile intermediates for pharmaceutical and materials science applications.[2] The reaction typically involves 2-acetylthiophene, a primary or secondary amine, and formaldehyde.[3][4] The core of the reaction's success lies in the formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the enol or enolate form of 2-acetylthiophene.[1][5][6]
This guide will walk you through the intricacies of this reaction, providing practical solutions to common challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the 2-acetylthiophene Mannich reaction in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yield is a frequent issue with several potential root causes. A systematic approach to troubleshooting is crucial.
1. Inefficient Iminium Ion Formation: The reaction hinges on the generation of the electrophilic iminium ion.[1][6]
- Amine Basicity: The basicity of the chosen secondary amine can influence the rate of iminium ion formation. While highly basic amines can catalyze the reaction, they can also lead to side reactions.
- Formaldehyde Source: The reactivity of formaldehyde is key. Paraformaldehyde, a solid polymer of formaldehyde, can be a more controlled source than aqueous formaldehyde (formalin), which contains water that can hinder the reaction.
2. Poor Enolization of 2-Acetylthiophene: The nucleophilic attack on the iminium ion requires the formation of the enol or enolate of 2-acetylthiophene.[1][5]
- Catalyst Choice: The reaction is often acid-catalyzed to promote both iminium ion formation and enolization.[4] Common catalysts include HCl or other protic acids. The concentration of the acid is critical; too little may result in slow reaction rates, while too much can lead to degradation of the starting material.[7]
- Solvent Effects: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or methanol can facilitate the formation of the iminium ion.[3] However, in some cases, aprotic solvents may be preferred to minimize side reactions.
3. Reaction Conditions:
- Temperature: Higher temperatures can increase the reaction rate but may also promote the formation of byproducts. It is advisable to start at a lower temperature and gradually increase it if the reaction is sluggish.
- Reaction Time: The reaction may require an extended period to reach completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
4. Stability of 2-Acetylthiophene: 2-acetylthiophene can be unstable under strongly acidic or basic conditions, leading to degradation and lower yields.[7] It is important to maintain the pH of the reaction mixture within a suitable range.
Here is a troubleshooting workflow to address low yield:
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I am observing significant byproduct formation. What are the common side reactions and how can I suppress them?
Answer:
Byproduct formation can complicate purification and reduce the yield of the desired Mannich base. The most common side reactions are:
1. Bis-Mannich Reaction: If 2-acetylthiophene has more than one acidic α-proton, it can react with two molecules of the iminium ion, leading to the formation of a bis-Mannich base.[5]
- Mitigation: Carefully controlling the stoichiometry of the reactants is crucial. Using a slight excess of 2-acetylthiophene relative to the amine and formaldehyde can help minimize the formation of the bis-adduct.
2. Self-Condensation of 2-Acetylthiophene: Under certain conditions, especially with a strong base, 2-acetylthiophene can undergo self-condensation, similar to an aldol reaction.
- Mitigation: Avoid strongly basic conditions if possible. If a base is required, use a milder base and a lower reaction temperature.
3. Polymerization of Formaldehyde: Formaldehyde is prone to polymerization, especially in the presence of acid or base catalysts.
- Mitigation: Use fresh, high-quality formaldehyde or paraformaldehyde. Adding the formaldehyde source slowly to the reaction mixture can also help to control its concentration and reduce polymerization.
4. Reaction with the Product: The Mannich base product itself is a tertiary amine and can potentially react further, although this is less common with secondary amines as the starting material.[5]
Table 1: Troubleshooting Byproduct Formation
| Byproduct Observed | Potential Cause | Suggested Solution |
| Bis-Mannich Base | Excess iminium ion relative to 2-acetylthiophene. | Adjust stoichiometry; use a slight excess of 2-acetylthiophene. |
| Self-Condensation Product | Strongly basic conditions. | Use a milder catalyst or acid catalysis; lower the reaction temperature. |
| Polymeric Material | Polymerization of formaldehyde. | Use fresh formaldehyde/paraformaldehyde; add formaldehyde slowly. |
Question 3: The reaction is not proceeding at all. What should I check first?
Answer:
A complete lack of reaction can be frustrating, but it often points to a fundamental issue with the experimental setup or reagents.
1. Reagent Quality:
- Amine: Ensure the amine is pure and has not degraded.
- Formaldehyde: Aqueous formaldehyde solutions can degrade over time. Paraformaldehyde should be a dry, free-flowing powder.
- 2-Acetylthiophene: Verify the purity of your 2-acetylthiophene. Impurities can inhibit the reaction.[7]
2. Catalyst Activity:
- If using an acid catalyst, ensure it is of the correct concentration and has not been neutralized by any basic impurities in the reactants or solvent.
3. Reaction Setup:
- Moisture: The formation of the iminium ion involves a dehydration step.[1] Ensure your glassware is dry and, if necessary, run the reaction under an inert atmosphere (e.g., nitrogen or argon).
- Temperature Control: Double-check that your heating/cooling apparatus is functioning correctly.
Here is a decision tree for a stalled reaction:
Caption: Decision tree for a non-starting reaction.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the 2-acetylthiophene Mannich reaction?
A1: The Mannich reaction proceeds in three main steps:
-
Formation of the Iminium Ion: The secondary amine attacks the carbonyl carbon of formaldehyde. This is followed by proton transfer and elimination of a water molecule to form a highly electrophilic iminium ion.[1][5][6]
-
Enolization of 2-Acetylthiophene: In the presence of an acid or base catalyst, 2-acetylthiophene tautomerizes to its more nucleophilic enol form.[1][5]
-
Nucleophilic Attack: The enol of 2-acetylthiophene attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond. Subsequent deprotonation yields the final β-amino carbonyl product, the Mannich base.[1]
Caption: Simplified mechanism of the Mannich reaction.
Q2: Which amines are best suited for the Mannich reaction with 2-acetylthiophene?
A2: Generally, secondary aliphatic amines such as dimethylamine, diethylamine, piperidine, and morpholine are excellent choices.[3] Primary amines can also be used, but there is a risk of the product, a secondary amine, reacting further to form a tertiary amine.[4] Aromatic amines are typically not reactive enough to be effective in the Mannich reaction.[3]
Q3: What are the recommended solvents and catalysts?
A3: The choice of solvent and catalyst is interdependent and crucial for success.
Table 2: Recommended Solvents and Catalysts
| Solvent Type | Examples | Catalyst | Rationale |
| Protic | Ethanol, Methanol, Water | HCl, Acetic Acid | Protic solvents can stabilize the iminium ion and facilitate its formation.[3] |
| Aprotic Polar | Acetonitrile, DMF | Lewis Acids (e.g., ZnCl₂) | Can be beneficial when reactants or products are sensitive to protic conditions. |
| Aprotic Nonpolar | Toluene, Dichloromethane | Acid Catalysts | Less common, but can be used in specific cases to control reactivity. |
The addition of water can sometimes favor the Mannich reaction over the formation of the Schiff base.[8]
Q4: How should I purify the final Mannich base?
A4: The purification strategy depends on the properties of your Mannich base.
-
Extraction: Since the product is a base, it can be extracted into an acidic aqueous solution to separate it from non-basic impurities. The aqueous layer is then basified, and the product is extracted back into an organic solvent.[3]
-
Crystallization: If the Mannich base is a solid, recrystallization from a suitable solvent system is an effective purification method.
-
Column Chromatography: For liquid products or mixtures that are difficult to crystallize, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is typically used.
Experimental Protocol: A General Guideline
This protocol provides a starting point for the Mannich reaction of 2-acetylthiophene. Optimization will be necessary based on the specific amine used.
Materials:
-
2-Acetylthiophene
-
Secondary amine (e.g., dimethylamine hydrochloride)
-
Paraformaldehyde
-
Ethanol (or another suitable solvent)
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the secondary amine hydrochloride and paraformaldehyde in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the mixture to reflux for a specified period (e.g., 1-2 hours) to pre-form the iminium salt.
-
Add 2-acetylthiophene to the reaction mixture.
-
Continue to reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using one of the methods described in the FAQ section.
Safety Note: The Mannich reaction should be performed in a well-ventilated fume hood. 2-acetylthiophene is harmful if swallowed or in contact with skin.[9] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- Al-Garni, T. S., Ismail, A. M., Al-Zaben, M., & El-Faham, A. (n.d.). Solvent Effects on the Kinetic and Mechanism of N-Mannich Bases of 3-Hydrazonoindole-2-one. King Saud University.
- Chemistry Steps. (n.d.). Mannich Reaction.
- ResearchGate. (n.d.). The influence of solvents on the Mannich reaction.
- BenchChem. (2025). An In-depth Technical Guide to 2-Acetylthiophene (CAS 88-15-3).
- NROChemistry. (n.d.). Mannich Reaction.
- ResearchGate. (n.d.). Solvent effect on Mannich reaction.
- ResearchGate. (n.d.). Effect of Solvent and Catalyst on Mannich Reaction.
- Dimmock, J. R., et al. (2017). Mannich bases in medicinal chemistry and drug design. PubMed Central.
- BenchChem. (n.d.). Stability issues of 2-Acetylthiophene in acidic or basic media.
- TSI Journals. (n.d.). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts.
- Wikipedia. (n.d.). Mannich reaction.
- Alfa Chemistry. (n.d.). Mannich Reaction.
- Scite. (n.d.). A Convenient Synthesis of Mannich Bases of Thiophene and Substituted Thiophenes.
- Ye, J.-L., et al. (n.d.). Optimization of the Vinylogous Mannich Reaction.
- ChemTube3D. (n.d.). Mannich reaction.
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- Google Patents. (n.d.). CN106892895A - A kind of preparation method of 2 acetyl thiophene.
- MDPI. (n.d.). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives.
- Patsnap Eureka. (n.d.). Method for preparing 2- acetylthiophene.
- L.S.College, Muzaffarpur. (2020). Mannich reaction.
- Jetir.Org. (n.d.). 2-ACETYL THIOPHENE USED TO SYNTHESISE SCHIFF BASE WITH EDA BY USING INNOVATIVE METHOD.
- Organic Chemistry Portal. (n.d.). Mannich Reaction.
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- ResearchGate. (n.d.). Conditions optimization of the mannich reaction under different conditions.
- Royal Society of Chemistry. (n.d.). Mechanochemical asymmetric three-component Mannich reaction involving unreactive arylamines. Organic & Biomolecular Chemistry.
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Enhancing Enantiomeric Excess in the Chiral Reduction of Thienyl Ketones: A Technical Support Guide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the asymmetric reduction of thienyl ketones. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of achieving high enantioselectivity in this critical transformation. Thienyl-containing chiral alcohols are vital building blocks in pharmaceuticals, making the optimization of their synthesis paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a direct question-and-answer format.
Q1: I'm observing low enantiomeric excess (ee) in my reduction. What are the primary factors to investigate?
A1: Low enantioselectivity is the most common hurdle. It typically arises from a competing, non-selective background reaction or suboptimal reaction conditions. A systematic approach is crucial for diagnosis.
Potential Causes & Recommended Actions:
-
Non-Optimal Reaction Temperature: It is a common misconception that lower temperatures always lead to higher ee. For many catalytic systems, particularly oxazaborolidine-catalyzed reductions, an optimal temperature exists where the rate of the desired catalytic reaction is maximized relative to the non-selective background reduction.[1][2][3] In some cases, the highest enantioselectivities are achieved between 20 and 30°C.[1][2][3]
-
Action: Perform a temperature screen (e.g., -20°C, 0°C, 25°C, 40°C) to identify the optimum for your specific substrate and catalyst combination.
-
-
Presence of Moisture: Water can hydrolyze the borane reducing agent and interact with the catalyst, compromising its chiral environment and leading to a non-selective reduction pathway.[4] Anhydrous conditions are mandatory for high enantioselectivity.[5]
-
Action: Use oven- or flame-dried glassware under a positive pressure of an inert gas (Argon or Nitrogen). Ensure all solvents and reagents are rigorously dried before use.
-
-
Impure Reagents or Catalyst: The enantiomeric purity of your chiral catalyst is paramount.[5] Likewise, commercially available borane-THF solutions can contain trace amounts of borohydride species, which are non-selective reducing agents and can significantly erode ee.[4]
-
Interference from the Thienyl Sulfur: The Lewis basic sulfur atom of the thiophene ring can coordinate to the Lewis acidic boron center of the catalyst (e.g., in a CBS catalyst).[2] This can disrupt the ideal substrate-catalyst geometry required for high stereoselectivity.
-
Action: This is an inherent substrate challenge. Screening different catalyst structures may be necessary. Catalysts with greater steric bulk or different electronic properties might mitigate this unwanted interaction. Consider transition metal-based transfer hydrogenation systems, which may have different coordination preferences.[6][7]
-
-
Inappropriate Solvent Choice: The solvent can influence the catalyst's conformation and solubility. Coordinating solvents may interfere with the reaction mechanism.
Troubleshooting Workflow for Low Enantiomeric Excess
Here is a logical workflow to diagnose and solve issues with low ee.
Caption: A step-by-step workflow for troubleshooting low enantiomeric excess.
Q2: My reaction has a low yield or stalls, even though TLC/GC analysis shows the starting material is being consumed. What could be the cause?
A2: Low isolated yield despite substrate consumption often points to side reactions, product instability, or issues during workup and purification.
Potential Causes & Recommended Actions:
-
Catalyst Deactivation: Some catalysts, especially if not stored properly, can lose activity over time.[8]
-
Action: Use a fresh batch of catalyst or one that has been stored correctly under an inert atmosphere. If generating the catalyst in situ, ensure the pre-formation step goes to completion.
-
-
Side Reactions: The thiophene ring, while aromatic, can sometimes undergo side reactions like hydroboration, especially if excess borane is used under harsh conditions.
-
Action: Use the minimum required stoichiometry of the borane reducing agent. Maintain careful temperature control.
-
-
Product Instability During Workup: The resulting chiral thienyl alcohol may be sensitive to the acidic or basic conditions used during the reaction quench and workup, potentially leading to degradation or racemization.
-
Purification Losses: The product may be volatile or may degrade on silica gel during column chromatography.
-
Action: If the product is volatile, be cautious during solvent removal under reduced pressure. Consider alternative purification methods like distillation or recrystallization. You can also try deactivating the silica gel with a small amount of triethylamine in the eluent.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for a CBS reduction, and why is it effective?
A1: The Corey-Bakshi-Shibata (CBS) reduction uses a chiral oxazaborolidine catalyst to control the facial selectivity of hydride delivery from a borane source to a prochiral ketone.[10]
The mechanism proceeds via a highly organized six-membered transition state:
-
Activation: The borane (BH₃) coordinates to the Lewis basic nitrogen atom of the CBS catalyst. This activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom.[4][10]
-
Coordination: The ketone substrate coordinates to the now more Lewis-acidic endocyclic boron. For steric reasons, it coordinates via its more accessible lone pair of electrons, orienting its larger substituent away from the bulky group on the catalyst.[10][11]
-
Hydride Transfer: The activated hydride is delivered intramolecularly to one face of the carbonyl, leading to the formation of the chiral alcohol.[10]
The rigidity and well-defined chiral environment of the catalyst-substrate complex are what drive the high enantioselectivity.[10]
Caption: Simplified workflow of the CBS reduction mechanism.
Q2: Which analytical methods are best for determining the enantiomeric excess of my chiral thienyl alcohol?
A2: Accurate determination of ee is critical for optimizing your reaction. Several methods are available, each with its own advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation.[12] | Highly accurate and reproducible; the gold standard for ee determination. | Requires method development; can be time-consuming.[13] |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase.[14] | Excellent resolution for volatile compounds; requires very small sample sizes. | The analyte must be thermally stable and volatile.[14] |
| NMR Spectroscopy | Using a chiral solvating agent or derivatizing with a chiral reagent (e.g., Mosher's acid) creates diastereomers with distinct NMR signals that can be integrated.[15] | Rapid analysis; provides structural information simultaneously. | Can require derivatization; peak overlap can complicate integration; lower accuracy than chromatography. |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. | Simple and fast. | Less accurate; highly sensitive to concentration, solvent, and temperature; requires a known value for the pure enantiomer.[14] |
For most applications, chiral HPLC or GC are the most reliable and recommended methods .[5][12][14]
Q3: Are there alternatives to borane-based reductions for thienyl ketones?
A3: Yes, several powerful alternatives exist, which can be advantageous if you encounter issues with borane chemistry or require different selectivity.
-
Asymmetric Transfer Hydrogenation (ATH): This method uses a transition metal catalyst (commonly Ruthenium or Rhodium) with a chiral ligand to transfer hydrogen from a simple source like isopropanol or formic acid to the ketone.[6][7] ATH is often highly selective, operationally simple, and avoids pyrophoric borane reagents.
-
Asymmetric Hydrogenation: This involves the direct use of hydrogen gas (H₂) with a chiral transition metal catalyst (e.g., Ru-BINAP).[6] It is highly atom-economical but requires specialized equipment for handling pressurized hydrogen gas.
-
Biocatalysis: Enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) from microorganisms, can reduce ketones with exceptionally high enantioselectivity (>99% ee).[16][17][18] This approach is environmentally friendly ("green chemistry") and operates under mild aqueous conditions. Finding an enzyme with the desired substrate specificity and stereoselectivity is the main challenge.
References
-
G. Z. Wang, et al. (2003). Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. The Journal of Organic Chemistry. Available at: [Link]
-
Y. Kawanami & R. C. Yanagita. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Available at: [Link]
-
G. Z. Wang, et al. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
-
G. Z. Wang, et al. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. ResearchGate. Available at: [Link]
-
S. T. J. Ryan, et al. (2015). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. Available at: [Link]
-
A. M. W. G. G. Hemric, et al. (2020). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH. Available at: [Link]
-
Y. Kawanami & R. C. Yanagita. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. ResearchGate. Available at: [Link]
-
University of Bath. Determination of enantiomeric excess. Available at: [Link]
-
L. Cheng, et al. (2023). Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer. ACS Publications. Available at: [Link]
-
S. M. T. S. E. Sánchez, et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Wikipedia. Corey–Itsuno reduction. Available at: [Link]
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Wikipedia. Enantioselective reduction of ketones. Available at: [Link]
-
NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Available at: [Link]
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J. X. Gao, et al. (2000). New chiral catalysts for reduction of ketones. PubMed. Available at: [Link]
-
D. J. L. Taylor, et al. (2019). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]
-
F. Xu, et al. (2018). Enhancement of asymmetric bioreduction of N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine to corresponding (S)-enantiomer by fusion of carbonyl reductase and glucose dehydrogenase. ResearchGate. Available at: [Link]
-
University of Calgary. Enantioselective Reduction of Ketones. Available at: [Link]
-
Z. Yang, et al. (2020). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Scientific Reports. Available at: [Link]
-
O-Chem. (2021). CBS Reduction, Enantioselective Catalysis. YouTube. Available at: [Link]
- D. J. Mathre, et al. (1991). Chiral catalysts for reduction of ketones and process for their preparation. Google Patents.
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J. X. Gao, et al. (2000). New chiral catalysts for reduction of ketones. ResearchGate. Available at: [Link]
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A. Kumar, et al. (2018). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
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A. Kumar, et al. (2018). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Request PDF. Available at: [Link]
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Y. Ni & J. Xu. (2020). Stereochemistry in Asymmetric Reduction of Bulky–Bulky Ketones by Alcohol Dehydrogenases. ACS Catalysis - ACS Publications. Available at: [Link]
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D. Sakaguchi, et al. (2025). Analysis of Asymmetric Reduction of Ketones Using Three-Dimensional Electronic States. Request PDF. Available at: [Link]
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A. T. L. Lee & J. R. Schmink. (2019). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. PMC - NIH. Available at: [Link]
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M. Szaleniec, et al. (2013). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC - NIH. Available at: [Link]
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Handling air-sensitive reagents in thiophene derivative synthesis
A Senior Application Scientist's Guide to Handling Air-Sensitive Reagents
Welcome to the Technical Support Center for Thiophene Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing thiophene-based molecules, a common scaffold in pharmaceuticals and organic electronics. The synthesis of these compounds often involves the use of highly reactive, air-sensitive reagents. Proper handling is not just a matter of safety but is critical for the success and reproducibility of your experiments.
This resource provides field-proven insights and troubleshooting advice in a direct question-and-answer format. We will delve into the "why" behind experimental choices, ensuring you have a robust understanding of the principles at play.
Section 1: Foundations of an Inert Atmosphere
Before attempting any synthesis with air-sensitive reagents, establishing and maintaining a rigorously inert atmosphere is paramount. Oxygen and moisture can quench reactive intermediates, deactivate catalysts, and lead to a host of unwanted side reactions.
Q1: My reactions involving organolithiums are consistently failing or giving low yields. What's the most likely culprit?
A1: The most common reason for the failure of reactions involving highly reactive organometallic reagents like n-butyllithium (n-BuLi) or Grignard reagents is the presence of trace amounts of water or oxygen.[1][2] These reagents are potent bases and will react preferentially with acidic protons, such as those in water, much faster than they will participate in your desired reaction.[2]
Troubleshooting Steps:
-
Glassware Preparation: Ensure all glassware is meticulously dried. Oven-drying overnight at a temperature above 125°C is a standard practice.[3][4] For maximum effectiveness, assemble the glassware hot and allow it to cool under a positive pressure of a dry, inert gas (Argon or Nitrogen).[4] Flame-drying under vacuum is an alternative and highly effective method.[5][6]
-
Solvent Purity: Use anhydrous solvents. While commercially available anhydrous solvents are of high quality, it's good practice to either use them directly from a sealed bottle or from a solvent purification system.[7] If you are drying and degassing your own solvents, ensure your method is appropriate for the scale and sensitivity of your reaction.
-
Inert Gas Quality: The inert gas itself must be dry. Use a high-purity grade of nitrogen or argon and consider passing it through a drying tube filled with a desiccant like Drierite or molecular sieves.
Q2: What is the most effective method for degassing solvents, and when is it necessary?
A2: Degassing is crucial for many transition-metal-catalyzed reactions, such as Stille or Suzuki couplings, where dissolved oxygen can oxidize the active catalyst.[8][9] The choice of degassing method depends on the required level of oxygen removal and the volume of solvent.
| Method | Effectiveness | Best For | Procedure Outline |
| Purging (Sparging) | Least Effective | Large volumes, less sensitive reactions | Bubble a steady stream of inert gas through the solvent for 30-60 minutes via a long needle.[10][11][12] |
| Sonication-Vacuum Cycles | Moderately Effective | Quick degassing for HPLC or moderately sensitive reactions | Sonicate the solvent under a light vacuum for 1-2 minutes, then backfill with inert gas. Repeat 5-10 times.[3][10] |
| Freeze-Pump-Thaw | Most Effective | Highly sensitive reactions, smaller volumes | Freeze the solvent with liquid nitrogen, apply a high vacuum, close the flask, and then thaw. Repeat this cycle at least three times.[3][10][12] |
Experimental Protocol: Freeze-Pump-Thaw Degassing
-
Place the solvent in a Schlenk flask with a stir bar.
-
Freeze the solvent completely by immersing the flask in a Dewar of liquid nitrogen.[10]
-
Once frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes.
-
Close the flask's stopcock to isolate it from the vacuum.
-
Remove the liquid nitrogen and allow the solvent to thaw completely. You may use a warm water bath to speed this up.[10]
-
Repeat steps 2-5 two more times.
-
After the final thaw, backfill the flask with a positive pressure of inert gas.
Section 2: Handling Pyrophoric and Air-Sensitive Reagents
Pyrophoric reagents, such as tert-butyllithium (t-BuLi), can ignite spontaneously on contact with air.[13] Extreme caution and proper technique are non-negotiable.
Q3: I need to transfer n-butyllithium from a Sure/Seal™ bottle. What is the safest and most effective technique?
A3: The safest methods for transferring pyrophoric liquids are via syringe or a double-tipped needle (cannula) under a positive pressure of inert gas.[14][15] Never work alone when handling these reagents.[13][14][16]
Workflow for Syringe Transfer of an Air-Sensitive Reagent
Caption: Workflow for syringe transfer of air-sensitive reagents.
Experimental Protocol: Syringe Transfer
-
Preparation: Ensure your reaction flask is under a positive pressure of inert gas, typically indicated by a gentle outflow through an oil bubbler.
-
Syringe Purge: Take a clean, dry syringe with a needle. Flush it with inert gas by drawing a full volume of gas from your inert gas line and expelling it. Repeat this three times.
-
Pressurize Reagent Bottle: Puncture the septum of the Sure/Seal™ bottle with a needle connected to your inert gas line. This creates a positive pressure inside the bottle.[17]
-
Withdraw Reagent: Insert the needle of your purged syringe through the septum into the liquid. Slowly draw slightly more than the required volume into the syringe. The positive pressure in the bottle will aid this process.
-
Remove Bubbles: Remove the syringe from the reagent bottle. Invert it (needle pointing up) and carefully push the plunger to expel the trapped inert gas bubble at the top, along with a small amount of reagent, until you reach the desired volume.
-
Transfer: Swiftly insert the needle into your reaction flask through its septum and dispense the reagent.
-
Quenching: Immediately quench the residual reagent in the syringe by drawing up a non-reactive solvent (like hexane for n-BuLi) and expelling it into a separate flask containing a quenching agent (e.g., isopropanol). Repeat this process.
Section 3: Troubleshooting Common Reactions in Thiophene Synthesis
Q4: My Grignard reaction with a substituted bromothiophene is not initiating or gives a low yield. What should I check?
A4: Difficulty with Grignard reagent formation is a classic problem, often related to the quality of the reagents and the reaction setup.[1]
Troubleshooting a Grignard Reaction
Caption: Decision tree for troubleshooting Grignard reactions.
-
Magnesium Activation: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide. This layer prevents the reaction with the alkyl halide. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming the flask.[1] The disappearance of the iodine color or bubbling indicates activation.
-
Anhydrous Conditions: As mentioned in Q1, Grignard reagents are extremely sensitive to moisture.[1][2] Re-verify that all components of your reaction are scrupulously dry.
-
Solvent Choice: While diethyl ether is common, THF can be a better solvent for stabilizing the Grignard reagent.[18]
-
Initiation: Sometimes a little heat is required to initiate the reaction. A gentle warming with a heat gun can be effective. Once the reaction starts (it's often exothermic), you may need to cool it to maintain control.
Q5: During the lithiation of my 3-bromothiophene with n-BuLi, I'm getting significant amounts of the debrominated starting material. Why is this happening and how can I prevent it?
A5: This is a common issue arising from the quenching of the lithiated intermediate before it can react with your desired electrophile.[19] The lithiated thiophene is a strong base and will readily abstract a proton from any available source.
Possible Causes and Solutions:
-
Inadequate Anhydrous Conditions: This is the most frequent cause. The lithiated species is reacting with trace water in the solvent or on the glassware. Revisit the drying procedures for all components.[6]
-
Electrophile Addition: Ensure your electrophile is also anhydrous. If adding it as a solution, use a dry, inert solvent.
-
Temperature Control: Lithium-halogen exchange is typically very fast, even at -78 °C. However, if the reaction is allowed to warm up before the electrophile is added, side reactions can occur. Maintain the low temperature throughout the lithiation and electrophile addition steps.
-
Choice of Lithiating Agent: For lithium-halogen exchange on 3-bromothiophene, using two equivalents of tert-butyllithium (t-BuLi) at -78 °C can be more effective.[20] The first equivalent performs the exchange, and the second reacts with the t-butyl bromide byproduct to form isobutylene, preventing side reactions.[20]
Q6: My Stille coupling reaction on a thiophene substrate is slow and gives a low yield. I suspect catalyst deactivation. What can I do?
A6: Palladium catalysts used in Stille couplings are sensitive to oxygen and certain impurities.[8][9] Thiophene derivatives themselves can sometimes act as catalyst poisons.
Troubleshooting Stille Coupling Reactions:
-
Rigorous Degassing: The Pd(0) catalytic species is readily oxidized to inactive Pd(II) by oxygen. Ensure all solvents and reagents are thoroughly degassed, preferably using the freeze-pump-thaw method.[8] Maintain a positive pressure of inert gas throughout the reaction.
-
Ligand Choice: For thiophene substrates, standard ligands like triphenylphosphine (PPh₃) may not be optimal. More electron-rich and bulky phosphine ligands, such as P(t-Bu)₃ or SPhos, can stabilize the palladium catalyst, accelerate the reaction, and improve yields.[8]
-
Purity of Starting Materials: Ensure your thiophene starting material is pure. Elemental sulfur or other sulfur-containing impurities can poison the palladium catalyst.[8]
-
Copper(I) Co-catalyst: The addition of a copper(I) salt (e.g., CuI) can sometimes accelerate the transmetalation step, which is often rate-limiting, and improve overall reaction efficiency.[21]
References
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Handling Pyrophoric Reagents - PNNL. Available at: [Link]
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Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews. Available at: [Link]
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C3. Safe Handling of Pyrophoric Materials - University of California, Santa Barbara. Available at: [Link]
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Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory | ACS Chemical Health & Safety. Available at: [Link]
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Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. Available at: [Link]
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Setting up a Schlenk line - Chemistry Teaching Labs - University of York. Available at: [Link]
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Synthesis Workshop: The Schlenk Line Survival Guide with Dr. Andryj Borys (Episode 45) . Available at: [Link]
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Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. Available at: [Link]
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- 21. scribd.com [scribd.com]
Alternative catalysts for the reduction of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone
Welcome to the technical support center for the catalytic reduction of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key chemical transformation, often a critical step in the synthesis of pharmaceuticals like Duloxetine. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this reduction reaction, ensuring efficiency, high yield, and desired stereoselectivity in your experiments.
Overview of the Reduction
The reduction of the β-aminoketone, this compound, to its corresponding amino alcohol is a fundamental process. The choice of catalyst is paramount as it dictates the reaction's success, particularly when specific stereoisomers are desired. This guide explores a range of catalytic systems, from common chemical reductants to advanced biocatalysts and transition-metal complexes, providing a comprehensive resource for optimizing this reaction.
Troubleshooting Guide
This section addresses common issues encountered during the reduction of this compound. Each problem is analyzed for its potential causes, followed by actionable solutions.
Issue 1: Low or No Conversion of the Starting Material
Potential Causes:
-
Catalyst Inactivity: The chosen catalyst may be unsuitable for the substrate or may have degraded due to improper handling or storage.
-
Insufficient Reducing Agent: The stoichiometric amount of the reducing agent (e.g., hydrogen source, hydride donor) may be inadequate.
-
Unfavorable Reaction Conditions: Temperature, pressure, or pH may not be optimal for the catalytic system.
-
Substrate Quality: Impurities in the this compound or its hydrochloride salt can inhibit the catalyst.[1][2][3][4]
Solutions:
-
Catalyst Verification:
-
Confirm the catalyst's suitability for β-aminoketone reduction by consulting literature for similar substrates.
-
If using a transition metal catalyst, ensure the correct ligand is employed.
-
For biocatalysts, verify the enzyme's activity and ensure the correct cofactor (e.g., NADH/NADPH) and regeneration system are in place.[5]
-
-
Optimize Reducing Agent Stoichiometry:
-
Systematic Condition Screening:
-
Substrate Purification:
-
Analyze the starting material for purity and consider recrystallization or chromatographic purification if necessary.
-
Issue 2: Poor Stereoselectivity in Asymmetric Reduction
Potential Causes:
-
Suboptimal Chiral Catalyst or Ligand: The chosen chiral catalyst or ligand may not provide sufficient steric hindrance or electronic influence to control the facial selectivity of the reduction.
-
Incorrect Catalyst Loading: The ratio of catalyst to substrate can influence enantioselectivity.
-
Reaction Temperature: Higher temperatures can decrease the energy difference between the transition states leading to the two enantiomers, thus reducing enantiomeric excess (ee).
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the catalyst's conformation and, consequently, its stereoselectivity.
Solutions:
-
Catalyst and Ligand Selection:
-
For asymmetric transfer hydrogenation, Ru, Rh, or Ir complexes with tunable chiral tetraaza ligands have shown excellent results for related γ-amino alcohols.[12]
-
Biocatalysts, such as carbonyl reductases (KREDs) from various microorganisms, are known for their high stereoselectivity in reducing ketones.[5][11][13][14] Consider screening a panel of KREDs to find one with the desired selectivity.
-
-
Optimize Reaction Parameters:
-
Vary the catalyst loading to find the optimal ratio for both high conversion and high ee.
-
Conduct the reaction at lower temperatures to enhance stereoselectivity.
-
Screen a variety of solvents with different polarities.
-
-
Consider Dynamic Kinetic Resolution:
-
In some biocatalytic systems, dynamic kinetic resolution can be employed to convert a racemic starting material into a single enantiomer of the product with a theoretical yield of 100%.[14]
-
Issue 3: Formation of Byproducts
Potential Causes:
-
Over-reduction: In some cases, other functional groups in the molecule might be susceptible to reduction.
-
Elimination Reactions: β-aminoketones can be prone to elimination reactions, especially under basic conditions, to form α,β-unsaturated ketones.
-
Reductive Amination: If ammonia or primary/secondary amines are present as impurities, reductive amination could occur.
Solutions:
-
Choice of Reducing Agent:
-
Control of Reaction pH:
-
Maintain a neutral or slightly acidic pH to minimize base-catalyzed elimination reactions.
-
-
Purification of Reactants:
-
Ensure all reactants and the solvent are free from amine impurities to prevent side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of alternative catalysts for this reduction?
A1: The main alternatives to traditional reducing agents like NaBH₄ fall into two categories:
-
Transition Metal Catalysts: These are typically complexes of ruthenium, rhodium, or iridium with chiral ligands for asymmetric reductions.[8][12] They are highly efficient and can be used for both hydrogenation and transfer hydrogenation.
-
Biocatalysts: These include isolated enzymes (e.g., ketoreductases, alcohol dehydrogenases) and whole-cell systems (e.g., Saccharomyces cerevisiae).[10][16] They offer excellent stereoselectivity and operate under mild, environmentally friendly conditions.[17]
Q2: How do I choose between a chemical catalyst and a biocatalyst?
A2: The choice depends on your specific needs:
-
For high enantioselectivity and mild conditions: Biocatalysts are often superior, providing excellent ee% at ambient temperature and pressure.[11][13]
-
For broader substrate scope and robustness: Transition metal catalysts may be more versatile and tolerate a wider range of functional groups and reaction conditions.
-
For simple, non-chiral reductions: Sodium borohydride is a cost-effective and straightforward option.[18]
Q3: Can I use whole-cell biocatalysts instead of isolated enzymes?
A3: Yes, whole-cell biocatalysis is a viable and often more cost-effective approach. The cells contain the necessary enzymes and cofactors, eliminating the need for cofactor regeneration systems. For instance, immobilized Saccharomyces cerevisiae has been successfully used for the asymmetric synthesis of the (S)-enantiomer of the corresponding amino alcohol with high conversion and ee.[10] However, product inhibition can sometimes be an issue in batch reactions.[10]
Q4: What are the typical solvents used for these reductions?
A4:
-
For NaBH₄ reductions , protic solvents like methanol or ethanol are commonly used.[6][18]
-
For transition metal-catalyzed hydrogenations , a range of solvents can be used, including alcohols and aprotic polar solvents.
-
For biocatalytic reductions , aqueous buffer systems are typical, sometimes with a co-solvent to improve substrate solubility.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): For a quick qualitative assessment of the consumption of the starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of conversion and, with a chiral stationary phase, for determining the enantiomeric excess.
-
Gas Chromatography (GC): Can also be used for monitoring conversion and ee, especially after derivatization of the product.
Comparative Data of Catalytic Systems
| Catalyst System | Type | Key Advantages | Typical Conditions | Reported Yield | Reported ee% | Reference |
| Sodium Borohydride (NaBH₄) | Chemical | Cost-effective, simple procedure | Methanol or Ethanol, 0°C to RT | High | N/A (achiral) | [12] |
| Ru/Rh/Ir with Chiral Ligands | Transition Metal | High turnover number, good stereoselectivity | H₂ or H-donor, various solvents | >95% | >99% | [12] |
| Carbonyl Reductase (CR2) | Biocatalyst | Excellent stereoselectivity, mild conditions | Aqueous buffer, pH optimized | High | >99% (S) | [11] |
| Saccharomyces cerevisiae | Whole-cell | Cost-effective, no need for cofactor regeneration | Aqueous buffer, 30°C | 100% | >99% (S) | [10] |
| Samarium(II) Iodide (SmI₂) | Chemical | Diastereoselective control with protecting groups | THF | Excellent | N/A (diastereoselective) | [19] |
Experimental Protocols
Protocol 1: General Procedure for Reduction using NaBH₄
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 1-2 hours or until TLC indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water or dilute acetic acid.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Asymmetric Biocatalytic Reduction with a Carbonyl Reductase
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).
-
Add the substrate, this compound, to the buffer. A co-solvent like DMSO may be used to aid solubility.
-
Add the carbonyl reductase enzyme and the cofactor (NADPH).
-
Incorporate a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Stir the reaction mixture at a controlled temperature (e.g., 30°C) and monitor the progress by HPLC.
-
Once the reaction is complete, quench by adding a water-immiscible organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product as necessary.
Diagrams
General Reduction Pathway
Caption: General catalytic reduction of the β-aminoketone.
Catalyst Selection Workflow
Caption: Decision tree for selecting a suitable catalyst.
References
- Chen, J., Zhang, T., Liu, X., & Shen, L. (2019). Enantioselective Synthesis of (S)-γ-Amino Alcohols by Ru/Rh/Ir Catalyzed Asymmetric Transfer Hydrogenation (ATH) with Tunable Chiral Tetraaza Ligands in Water.
-
Jiang, B., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances. [Link]
-
Concellón, J. M., & Bernad, P. L. (2006). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. The Journal of Organic Chemistry. [Link]
-
Li, Z., et al. (2014). Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules. Bioprocess and Biosystems Engineering. [Link]
- Tang, Y., et al. (2011). Bioreduction process for synthesis of (S)
-
Reddy, K. L., & Kumar, K. A. (2016). Total synthesis of fluoxetine and duloxetine through an in situ imine formation/borylation/transimination and reduction approach. Organic & Biomolecular Chemistry. [Link]
- CN105803013A - Method for asymmetric synthesis of duloxetine intermediate by carbonyl reductase. (n.d.).
-
Modern Biocatalytic Ketone Reduction. (n.d.). ResearchGate. [Link]
- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.). MDPI.
-
Enantioselective reduction of ketones. (n.d.). Wikipedia. [Link]
-
Biocatalytic Reduction Reactions from a Chemist's Perspective. (2020). Angewandte Chemie International Edition. [Link]
-
Ketone Reduction via Transfer Hydrogenation. (2007). Organic Chemistry Portal. [Link]
-
Biocatalytic and chemocatalytic approaches to the highly stereoselective 1,2-reduction of an α,β-unsaturated ketone. (n.d.). ResearchGate. [Link]
-
Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. [Link]
-
Sodium Borohydride. (n.d.). Common Organic Chemistry. [Link]
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This compound. (n.d.). PubChem. [Link]
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The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes. (n.d.). Digital Commons@Georgia Southern. [Link]
-
Biocatalytic Reduction of Ketones and Imines Using Daucus carota Root. (2017). Semantic Scholar. [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
-
reduction of carbonyl compounds using sodium tetrahydridoborate. (n.d.). Chemguide. [Link]
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Sodium borohydride, Sodium tetrahydroborate. (n.d.). Organic Chemistry Portal. [Link]
-
This compound Hydrochloride CAS NO: 5424-47-5. (n.d.). Home Sunshine Pharma. [Link]
-
3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride. (n.d.). PubChem. [Link]
-
Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. (n.d.). ResearchGate. [Link]
- Production and use of 3-methylamino-1-(2-thienyl)-1-propanone. (n.d.).
-
3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. (n.d.). ResearchGate. [Link]
-
(E)-3-Dimethylamino-1-(2-thienyl)prop-2-en-1-one. (n.d.). Acta Crystallographica Section E. [Link]
-
3-(N-Methylamino)-1-(2-thienyl)-1-propanone Hydrochloride. (n.d.). Pharmaffiliates. [Link]
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). MDPI. [Link]
-
1-Propanone, 3-(dimethylamino)-1-(2-thienyl)-, hydrochloride. (n.d.). Angene. [Link]
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Validation & Comparative
A Comparative Guide to 3-(Dimethylamino)-1-(2-thienyl)-1-propanone and 3-Methylamino-1-(2-thienyl)-1-propanone as Key Intermediates in Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the selection of synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of drug manufacturing processes. This guide provides an in-depth technical comparison of two pivotal aminoketone intermediates: 3-(dimethylamino)-1-(2-thienyl)-1-propanone and 3-methylamino-1-(2-thienyl)-1-propanone. Both compounds are instrumental in the synthesis of the selective serotonin and norepinephrine reuptake inhibitor (SSNRI), duloxetine. Our analysis, grounded in experimental data and established chemical principles, will equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.
Introduction: Structural and Strategic Significance
At a fundamental level, this compound and 3-methylamino-1-(2-thienyl)-1-propanone are β-aminoketones distinguished by the degree of methylation on the amino group. The former is a tertiary amine, while the latter is a secondary amine. This seemingly subtle structural variance has significant ramifications for their synthesis, reactivity, and overall utility in multi-step synthetic pathways.
The dimethylamino compound has historically been a common intermediate, typically synthesized via the Mannich reaction. However, the emergence of the methylamino analogue represents a more streamlined and potentially more economical route to duloxetine, as it is structurally closer to the final active pharmaceutical ingredient (API).
Physicochemical Properties: A Foundation for Comparison
A thorough understanding of the physicochemical properties of these intermediates is essential for optimizing reaction conditions, purification strategies, and formulation development. The following table summarizes key properties for both compounds and their commonly used hydrochloride salts.
| Property | This compound | 3-Methylamino-1-(2-thienyl)-1-propanone |
| Molecular Formula | C₉H₁₃NOS[1] | C₈H₁₁NOS[2] |
| Molecular Weight | 183.27 g/mol [1] | 169.25 g/mol [2] |
| CAS Number | 13196-35-5[1] | 667465-15-8[2] |
| Appearance | - | White to light yellow powder or crystals[3] |
| pKa (predicted) | - | - |
| LogP (predicted) | 1.88[4] | 0.8 |
| Property | This compound HCl | 3-Methylamino-1-(2-thienyl)-1-propanone HCl |
| Molecular Formula | C₉H₁₄ClNOS[5] | C₈H₁₂ClNOS[4] |
| Molecular Weight | 219.73 g/mol [5] | 205.71 g/mol [6] |
| CAS Number | 5424-47-5[5] | 645411-16-1[4] |
| Melting Point | 182-184 °C[7] | - |
| Appearance | Colorless crystalline solid[7] | Light Brown Solid[8] |
The difference in molecular weight and LogP between the two compounds is a direct consequence of the additional methyl group on the dimethylamino variant. This can influence solubility in different solvent systems, which is a critical consideration for reaction and purification protocols.
Synthesis and Experimental Protocols: A Comparative Analysis
The synthetic routes to these two intermediates offer a clear point of comparison in terms of efficiency and atom economy.
Synthesis of this compound via the Mannich Reaction
The classical approach to synthesizing the dimethylamino compound is the Mannich reaction, a three-component condensation of an active hydrogen compound (2-acetylthiophene), an aldehyde (paraformaldehyde), and a secondary amine (dimethylamine hydrochloride).[7][9]
Experimental Protocol:
A mixture of 2-acetylthiophene (0.5 mol), dimethylamine hydrochloride (0.65 mol), paraformaldehyde (0.22 mol), and concentrated hydrochloric acid (1 ml) in ethanol (80 ml) is refluxed for 1.5 hours.[7] The solution is then diluted with ethanol (100 ml) and acetone (500 ml) and chilled overnight.[7] The resulting solid is collected by filtration to yield this compound hydrochloride.[7] A reported yield for this reaction is 73%.[7]
Self-Validating System: The success of this protocol can be validated through several analytical checkpoints. The identity and purity of the final product should be confirmed by melting point determination, which should be within the range of 182-184 °C, and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS). High-performance liquid chromatography (HPLC) can be employed to quantify the purity of the isolated product.
Synthesis of 3-Methylamino-1-(2-thienyl)-1-propanone
The synthesis of the methylamino analogue can be achieved through various routes, with one notable method involving the reaction of thiophene with 3-chloropropionyl chloride followed by a reaction with methylamine.[10][11] This approach is highlighted in patent literature as a novel and more economical route for the preparation of duloxetine.[10][11]
Another patented method describes the synthesis of 3-methylamino-1-(2-thienyl)-1-propanone hydrochloride from 2-acetylthiophene, methylamine hydrochloride, and paraformaldehyde in a polar solvent, which is also a Mannich-type reaction.[12]
Experimental Protocol (from Patent Literature):
While a detailed, peer-reviewed laboratory protocol is not as readily available as for the dimethylamino compound, patent literature outlines the general procedure.[10] The process involves an initial Friedel-Crafts acylation of thiophene with 3-chloropropionyl chloride to form 3-chloro-1-(2-thienyl)-1-propanone.[10] This intermediate is then reacted with methylamine to yield the desired 3-methylamino-1-(2-thienyl)-1-propanone.[10]
Self-Validating System: For this multi-step synthesis, each intermediate and the final product must be rigorously characterized. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) would be suitable for monitoring the progress of the Friedel-Crafts acylation and the subsequent amination. The final product's identity and purity should be confirmed using a suite of analytical methods including NMR, IR, and HPLC.
Comparative Performance and Experimental Data
-
Reaction Efficiency: The Mannich reaction for the dimethylamino compound is a one-pot synthesis, which is generally advantageous in terms of operational simplicity.[9] The two-step synthesis of the methylamino compound from thiophene involves an additional isolation and purification of the chloroketone intermediate, which could potentially lower the overall yield and increase production time. However, a patent describes a process for obtaining the methylamino ketone from the dimethylamino ketone in a yield of 3.45 g from 5 g of starting material, suggesting a potentially efficient conversion.[10]
-
Atom Economy: A detailed analysis of the atom economy for both routes would require specific reaction yields for the methylamino synthesis, which are not consistently reported. However, the Mannich reaction is generally considered to have good atom economy.
-
Downstream Processing: The primary advantage of the methylamino intermediate lies in the subsequent synthesis of duloxetine. The conversion of the dimethylamino propanone to duloxetine requires a demethylation step, which adds complexity and can introduce impurities. In contrast, the methylamino propanone is already a secondary amine, which can be directly arylated in the synthesis of duloxetine, thus streamlining the overall process.
Spectroscopic Data Comparison
While full, directly comparable spectra are not available in a single source, the expected characteristic signals can be inferred from the structures and available data.
¹H NMR:
-
This compound: A singlet corresponding to the six protons of the two methyl groups on the nitrogen atom would be expected.
-
3-Methylamino-1-(2-thienyl)-1-propanone: A doublet corresponding to the three protons of the methyl group coupled to the N-H proton, and a signal for the N-H proton would be characteristic.
¹³C NMR:
-
The number of signals and their chemical shifts in the aliphatic region would differ, reflecting the difference in the amino substituent.
IR Spectroscopy:
-
Both compounds would exhibit a characteristic carbonyl (C=O) stretching frequency.
-
The methylamino compound would additionally show an N-H stretching vibration, which would be absent in the spectrum of the dimethylamino compound.
Mass Spectrometry:
-
The molecular ion peak in the mass spectrum would differ by 14 mass units, corresponding to the difference of a methylene group (CH₂).
Conclusion: A Strategic Choice for Duloxetine Synthesis
The choice between this compound and 3-methylamino-1-(2-thienyl)-1-propanone as an intermediate for duloxetine synthesis is a strategic one, with a trade-off between the ease of intermediate synthesis and the efficiency of the overall pathway to the final API.
-
This compound is readily accessible via a well-established, one-pot Mannich reaction. However, its use necessitates a subsequent demethylation step in the synthesis of duloxetine.
-
3-Methylamino-1-(2-thienyl)-1-propanone , while potentially requiring a two-step synthesis for the intermediate itself, offers a more direct route to duloxetine, eliminating the need for a demethylation step and potentially leading to a more efficient and economical overall process.
For researchers and drug development professionals, the decision will likely hinge on factors such as the scale of production, cost of starting materials and reagents, and the desired purity profile of the final API. The methylamino intermediate represents a more modern and streamlined approach, aligning with the principles of green chemistry by reducing the number of synthetic steps. However, the well-documented and high-yielding synthesis of the dimethylamino compound ensures its continued relevance as a viable synthetic intermediate.
References
- US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents. [URL: https://patents.google.
- Mannich Reaction - NROChemistry. [URL: https://www.nro-chem.com/protocols/mannich-reaction/]
- A schematic of the biotransformation pathways for duloxetine in humans. - ResearchGate. [URL: https://www.researchgate.net/figure/A-schematic-of-the-biotransformation-pathways-for-duloxetine-in-humans_fig3_51588002]
- Synthesis of 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-3-dimethylamino-1-2-thienyl-1-propanone-hydrochloride/]
- Stereoselective Synthesis and Dissolution Studies on Enteric Coated Pellets of (S)-Duloxetine Hydrochloride. [URL: not available]
- CN111793056A - Preparation method of duloxetine intermediate - Google Patents. [URL: https://patents.google.
- US8269023B2 - Process for preparation of duloxetine hydrochloride - Google Patents. [URL: https://patents.google.
- Stereoselective synthetic approaches towards (S)-duloxetine: 2000 to date - ResearchGate. [URL: https://www.researchgate.
- 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one Hydrochloride - Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/product-detail/3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one-hydrochloride]
- Comparative analysis of different synthetic routes to 3-[(Dimethylamino)methyl]phenol - Benchchem. [URL: https://www.benchchem.com/b-comparative-analysis-of-different-synthetic-routes-to-3-dimethylaminomethylphenol]
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- Chemoenzymatic synthesis of duloxetine and its enantiomer: Lipase-catalyzed resolution of 3-hydroxy-3-(2-thienyl) propanenitrile | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/230843478_Chemoenzymatic_synthesis_of_duloxetine_and_its_enantiomer_Lipase-catalyzed_resolution_of_3-hydroxy-3-2-thienyl_propanenitrile]
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- 3-(N-Methylamino)-1-(2-thienyl)-1-propanone Hydrochloride | CAS 645411-16-1 | SCBT. [URL: https://www.scbt.com/p/3-n-methylamino-1-2-thienyl-1-propanone-hydrochloride-645411-16-1]
- Analytical Services for Purity Determination - BOC Sciences. [URL: https://www.bocsci.
- EP1587802B1 - Production and use of 3-methylamino-1-(2-thienyl)-1-propanone - Google Patents. [URL: https://patents.google.
- This compound Hydrochloride | 5424-47-5 | Tokyo Chemical Industry - TCI Chemicals. [URL: https://www.tcichemicals.com/IN/en/p/D4011]
- 3 - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v97p0003]
- 1-Propanone, 3-(methylamino)-1-(2-thienyl)-, hydrochloride (1:1) | C8H12ClNOS | CID - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10035872]
- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10035873]
- CAS No : 645411-16-1 | Product Name : 3-(N-Methylamino)-1-(2-thienyl)-1-propanone Hydrochloride | Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/product-detail/3-(n-methylamino)-1-(2-thienyl)-1-propanone-hydrochloride]
- KETONES II 2553 - CDC. [URL: https://www.cdc.gov/niosh/docs/2003-154/pdfs/2553.pdf]
- US5491243A - Intermediate useful for the asymmetric synthesis of duloxetine - Google Patents. [URL: https://patents.google.
- Determination of standard sample purity using the high-precision 1H-NMR process. [URL: not available]
- TRC - 3-(N-Methylamino)-1-(2-thienyl)-1-propanone Hydrochloride | LGC Standards. [URL: https://www.lgcstandards.com/US/en/3-(N-Methylamino)-1-(2-thienyl)-1-propanone-Hydrochloride/p/TRC-M303885]
- KETONES I 2555 - CDC. [URL: https://www.cdc.gov/niosh/docs/2003-154/pdfs/2555.pdf]
- Synthesis of some Mannich bases with dimethylamine and their hydrazones and evaluation of their cytotoxicity against Jurkat cells - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22906236/]
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [URL: https://www.organicdivision.org/nmr-spectroscopy-13c-nmr-chemical-shifts/]
- Methylamine vs Dimethylamine: How Structural Differences Impact Fragrance Applic
- Synthesis of some Mannich bases with dimethylamine and their hydrazones and evaluation of their cytotoxicity against Jurkat cells - ResearchGate. [URL: https://www.researchgate.
- Difference Between Methylamine and Dimethylamine. [URL: https://www.differencebetween.com/difference-between-methylamine-and-vs-dimethylamine/]
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A Comparative Guide to the Synthetic Pathways of Key Duloxetine Intermediates
For researchers and professionals in drug development, the efficient and stereoselective synthesis of key pharmaceutical intermediates is a cornerstone of successful active pharmaceutical ingredient (API) production. Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SNRI), stands as a prominent therapeutic agent for major depressive disorder and other conditions. Its efficacy is critically dependent on the stereochemistry of its core structure, necessitating the synthesis of specific chiral intermediates.
This guide provides an in-depth, objective comparison of the primary synthetic pathways to a crucial chiral intermediate in duloxetine synthesis: (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine . We will delve into three principal strategies: classical resolution, asymmetric chemical synthesis, and chemoenzymatic synthesis. Each pathway will be evaluated based on experimental data for yield, enantioselectivity, operational complexity, and environmental impact, providing a comprehensive resource for informed decision-making in the laboratory and at the industrial scale.
The Foundational Step: Mannich Reaction to the Prochiral Ketone
All three pathways converge on a common precursor: the prochiral β-aminoketone, 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one . This intermediate is typically synthesized via a Mannich reaction, a classic carbon-carbon bond-forming reaction.
The Mannich reaction involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group. In this case, 2-acetylthiophene serves as the ketone, which reacts with formaldehyde and dimethylamine (often in the form of its hydrochloride salt) to yield the desired β-aminoketone.
Experimental Protocol: Mannich Reaction
-
Materials: 2-acetylthiophene, paraformaldehyde, dimethylamine hydrochloride, isopropanol, hydrochloric acid.
-
Procedure:
-
To a reaction vessel, add 2-acetylthiophene (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (0.5 eq).
-
Add isopropanol as the solvent, followed by a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and then further to 0-5°C to induce crystallization of the hydrochloride salt of the product.
-
Filter the precipitate, wash with cold isopropanol, and dry under vacuum to yield 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride.
-
This initial step is relatively straightforward and provides the crucial prochiral ketone in good yields, typically ranging from 85-95%. The primary challenge and the focus of this guide lie in the subsequent stereoselective reduction of the ketone to the desired (S)-alcohol.
Pathway 1: The Traditional Route - Classical Resolution
The classical resolution of a racemic mixture remains a widely employed and robust method for obtaining single enantiomers. This pathway involves the non-stereoselective reduction of the prochiral ketone to a racemic mixture of the amino alcohol, followed by separation of the enantiomers using a chiral resolving agent.
Overview
In this approach, the ketone is first reduced using a simple reducing agent like sodium borohydride to yield (±)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine. The resulting racemic mixture is then treated with a chiral acid, most commonly (S)-(+)-mandelic acid. This reaction forms a pair of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization. The less soluble salt, which contains the desired (S)-amino alcohol, is isolated, and the free (S)-amino alcohol is then liberated by treatment with a base.
dot
Caption: Classical Resolution Pathway.
Experimental Protocol: Classical Resolution
-
Part A: Reduction of the Ketone
-
Dissolve 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride in methanol.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add sodium borohydride (NaBH4) in portions, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain the racemic alcohol, (±)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine.
-
-
Part B: Resolution of the Racemic Alcohol
-
Dissolve the racemic alcohol in a suitable solvent, such as a mixture of methyl tert-butyl ether (MTBE) and ethanol.
-
In a separate flask, dissolve (S)-(+)-mandelic acid (approximately 0.5 equivalents) in ethanol, warming gently if necessary.
-
Add the mandelic acid solution to the solution of the racemic alcohol at around 50°C.
-
Heat the mixture to reflux for about 45 minutes, then allow it to cool slowly to room temperature and stir overnight to facilitate crystallization.
-
Filter the resulting solid, which is the diastereomeric salt of the (S)-alcohol and (S)-mandelic acid.
-
To liberate the free amine, suspend the salt in a mixture of water and an organic solvent (e.g., ethyl acetate) and basify with an aqueous base (e.g., NaOH) to a pH of >10.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine.
-
Performance Data
| Metric | Value |
| Yield (Resolution Step) | ~40-45% (theoretical max. 50%) |
| Enantiomeric Excess (ee) | >99% after recrystallization |
| Key Reagents | Sodium borohydride, (S)-(+)-mandelic acid |
| Operational Complexity | High (multiple steps, crystallization) |
Pathway 2: The Elegant Approach - Asymmetric Chemical Synthesis
Asymmetric chemical synthesis offers a more direct and atom-economical route to the desired enantiomer by employing a chiral catalyst to induce stereoselectivity during the reduction of the prochiral ketone. Among the most successful methods for this transformation is the Noyori asymmetric hydrogenation.
Overview
This pathway utilizes a chiral ruthenium-diphosphine-diamine complex, such as a Ru-BINAP catalyst, to facilitate the enantioselective hydrogenation of the β-aminoketone. The chiral environment created by the catalyst directs the addition of hydrogen to one face of the carbonyl group, leading to the preferential formation of the (S)-alcohol. This method can achieve high yields and excellent enantioselectivity in a single step from the prochiral ketone.
dot
Caption: Asymmetric Chemical Synthesis Pathway.
Experimental Protocol: Noyori Asymmetric Hydrogenation
-
Materials: 3-(dimethylamino)-1-(thiophen-2-yl)-1-propanone, RuCl2[(R)-BINAP], 2-propanol, potassium tert-butoxide, hydrogen gas.
-
Procedure:
-
In a high-pressure reactor under an inert atmosphere (e.g., argon), charge the prochiral ketone (1.0 eq) and the Ru-BINAP catalyst (e.g., 0.00025 eq).
-
Add degassed 2-propanol as the solvent.
-
Add a solution of potassium tert-butoxide in 2-propanol (e.g., 0.075 eq).
-
Seal the reactor, purge several times with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 4-8 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 28°C) for several hours (e.g., 6 hours).
-
Monitor the reaction for completion.
-
Once complete, carefully vent the reactor and purge with an inert gas.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., heptane) to yield the final product.
-
Performance Data
| Metric | Value |
| Yield | 80-95% |
| Enantiomeric Excess (ee) | >99% |
| Key Reagents | Chiral Ruthenium catalyst, Hydrogen gas |
| Operational Complexity | Moderate (requires specialized equipment for hydrogenation) |
Pathway 3: The Green Alternative - Chemoenzymatic Synthesis
Chemoenzymatic synthesis has emerged as a powerful and environmentally benign alternative to traditional chemical methods. This approach utilizes enzymes, either as isolated proteins or within whole-cell systems, to catalyze the stereoselective reduction of the prochiral ketone.
Overview
In this pathway, a ketoreductase (KRED) enzyme, often from a microorganism like Saccharomyces cerevisiae (baker's yeast) or a specifically engineered reductase, is used to reduce the β-aminoketone. The enzyme's active site is inherently chiral, leading to the highly selective production of one enantiomer of the alcohol. This method is lauded for its high selectivity, mild reaction conditions (often at or near room temperature and neutral pH), and reduced environmental footprint.
dot
Caption: Chemoenzymatic Synthesis Pathway.
Experimental Protocol: Chemoenzymatic Reduction with Saccharomyces cerevisiae
-
Materials: 3-(dimethylamino)-1-(thiophen-2-yl)-1-propanone, Saccharomyces cerevisiae (baker's yeast), glucose, water, buffer solution (e.g., phosphate buffer, pH 7.0).
-
Procedure:
-
Prepare a culture of Saccharomyces cerevisiae in a suitable growth medium.
-
In a reaction vessel, prepare a buffered aqueous solution containing glucose (as a co-factor for NADH regeneration).
-
Add the yeast cells to the buffered solution.
-
Add the prochiral ketone substrate to the yeast suspension.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours.
-
Monitor the conversion and enantiomeric excess of the product by HPLC.
-
Upon completion, separate the yeast cells by centrifugation or filtration.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the (S)-amino alcohol.
-
Performance Data
| Metric | Value |
| Yield | 80-92% |
| Enantiomeric Excess (ee) | >99% |
| Key Reagents | Baker's yeast (or isolated enzyme), Glucose |
| Operational Complexity | Low to moderate (requires handling of microorganisms) |
Comparative Analysis
| Feature | Classical Resolution | Asymmetric Chemical Synthesis | Chemoenzymatic Synthesis |
| Yield | Lower (max. 50% per cycle) | High | High |
| Enantioselectivity | Excellent | Excellent | Excellent |
| Atom Economy | Poor | Good | Good |
| Reagent Cost | Moderate (chiral acid) | High (chiral catalyst) | Low (yeast) to High (isolated enzyme) |
| Equipment | Standard glassware | High-pressure reactor | Standard bioreactor/fermenter |
| Environmental Impact | Higher (solvent waste, byproducts) | Moderate (heavy metal catalyst) | Low (aqueous media, biodegradable) |
| Scalability | Established but can be cumbersome | Well-suited for large scale | Readily scalable |
Green Chemistry Perspective
From a green chemistry standpoint, the chemoenzymatic approach is the most favorable. It operates under mild conditions in aqueous media, avoiding the use of harsh reagents, heavy metals, and large volumes of organic solvents. The asymmetric chemical synthesis is a significant improvement over classical resolution in terms of atom economy, but the use of precious and potentially toxic metal catalysts is a drawback. Classical resolution is the least "green" of the three, with a theoretical maximum yield of 50% and the generation of a significant amount of waste from the unwanted enantiomer and resolving agent.
Synthesis of the Subsequent Intermediate: (S)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine
Once the chiral amino alcohol is obtained, the subsequent step in the synthesis of duloxetine involves a nucleophilic aromatic substitution reaction to introduce the naphthyloxy group.
Experimental Protocol
-
Materials: (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine, 1-fluoronaphthalene, sodium hydride (or another strong base), dimethyl sulfoxide (DMSO).
-
Procedure:
-
Dissolve the (S)-amino alcohol in anhydrous DMSO under an inert atmosphere.
-
Carefully add sodium hydride (60% dispersion in mineral oil) in portions at room temperature.
-
Stir the mixture for about 30 minutes to allow for the formation of the alkoxide.
-
Add 1-fluoronaphthalene to the reaction mixture.
-
Heat the reaction to 50-60°C and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and quench by pouring it into cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product, which can be purified by chromatography or crystallization.[1][2]
-
Conclusion
The synthesis of the key chiral intermediate for duloxetine, (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine, can be achieved through several distinct pathways. While classical resolution is a time-tested method, its inherent yield limitation and environmental concerns make it less desirable for modern pharmaceutical manufacturing. Asymmetric chemical synthesis, particularly Noyori-type hydrogenations, offers an efficient and highly stereoselective alternative. However, the chemoenzymatic approach stands out as the most promising route, aligning with the principles of green chemistry by offering high yields and enantioselectivity under mild, environmentally friendly conditions. The choice of synthetic pathway will ultimately depend on a variety of factors, including cost, available equipment, and the desired scale of production. This guide provides the necessary data and protocols to make an informed decision based on the specific needs of the research or manufacturing environment.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13196-35-5, 3-(Dimethylamino)-1-(2-thienyl)-1-propanone. Available at: [Link]
- Google Patents. EP0650965B1 - Asymmetric synthesis of (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine an intermediate in the preparation of duloxetine.
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ResearchGate. Duloxetine Synthesis. Available at: [Link]
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ResearchGate. Chemo-enzymatic synthesis of the antidepressant duloxetine and its enantiomer. Available at: [Link]
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National Center for Biotechnology Information. N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine. Available at: [Link]
- Google Patents. US20080015363A1 - Process for the preparation of (S)-(-)-N,N-dimethyl-3-(2-thienyl)-3-hydroxypropananine, a duloxetine intermediate.
-
Bioprocess and Biosystems Engineering. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules. Available at: [Link]
-
MDPI. Green Chemistry Metrics, A Review. Available at: [Link]
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NROChemistry. Noyori Hydrogenation. Available at: [Link]
- Google Patents. MX2007013043A - Process for the preparation of (s)-(-)-n,n-dimethyl-3-(2-thienyl)-3-hydroxypropanamine, a duloxetine intermediate.
-
ResearchGate. Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine, with (S)-mandelic acid. Available at: [Link]
- Google Patents. CN105803013A - Method for asymmetric synthesis of duloxetine intermediate by carbonyl reductase.
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A Researcher's Guide to the Structural Confirmation of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone: A Comparative Spectroscopic Analysis
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of spectroscopic techniques for the structural elucidation of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone, a key intermediate in the synthesis of various pharmaceutical agents, including the notable antidepressant, Duloxetine. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), while also exploring alternative and complementary analytical methods. This guide is intended for researchers, scientists, and drug development professionals seeking to apply these techniques with a deep understanding of their underlying principles and comparative advantages.
The Subject: this compound
This compound is a β-aminoketone with the molecular formula C₉H₁₃NOS.[1] Its structure, comprising a thiophene ring, a propanone backbone, and a dimethylamino group, presents a unique spectroscopic fingerprint. Accurate structural confirmation is paramount to ensure the purity and identity of the compound, which directly impacts the quality and efficacy of any subsequent products.
Primary Spectroscopic Techniques: A Triad of Confirmation
The synergistic use of NMR, IR, and MS is the gold standard for the structural elucidation of organic molecules. Each technique provides a unique piece of the structural puzzle, and their combined data offers a high degree of confidence in the assigned structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.
Based on the structure of this compound and data from analogous compounds such as 1-(2-thienyl)-1-propanone, we can predict the following proton signals.
-
Thiophene Protons (H-3', H-4', H-5'): The three protons on the thiophene ring will appear as multiplets in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to the electron-withdrawing effect of the carbonyl group, the proton at the 5'-position (adjacent to the sulfur and ortho to the carbonyl) is expected to be the most deshielded. The coupling patterns (doublet of doublets) will be characteristic of a 2-substituted thiophene ring.
-
Methylene Protons (α to C=O, H-2): The two protons adjacent to the carbonyl group are expected to appear as a triplet at approximately δ 3.0-3.5 ppm.
-
Methylene Protons (α to N, H-3): The two protons adjacent to the dimethylamino group will also be a triplet, likely shifted slightly upfield compared to the other methylene group, around δ 2.7-3.2 ppm.
-
Dimethylamino Protons (-N(CH₃)₂): The six protons of the two methyl groups will appear as a sharp singlet at approximately δ 2.2-2.5 ppm.
The ¹³C NMR spectrum will provide complementary information about the carbon skeleton.
-
Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to have a chemical shift in the range of δ 190-200 ppm.
-
Thiophene Carbons: The four carbons of the thiophene ring will appear in the aromatic region (δ 125-150 ppm). The carbon attached to the carbonyl group (C-2') will be the most deshielded.
-
Methylene Carbons: The two methylene carbons will have distinct signals, with the carbon α to the carbonyl (C-2) appearing around δ 35-45 ppm and the carbon α to the nitrogen (C-3) around δ 50-60 ppm.
-
Dimethylamino Carbons (-N(CH₃)₂): The two equivalent methyl carbons will give a single peak at approximately δ 45 ppm.
Table 1: Predicted NMR Data for this compound
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| Thiophene H-5' | ~7.8 (dd) | ~134 |
| Thiophene H-3' | ~7.6 (dd) | ~132 |
| Thiophene H-4' | ~7.1 (t) | ~128 |
| Thiophene C-2' | - | ~144 |
| C=O | - | ~195 |
| -CH₂- (α to C=O) | ~3.2 (t) | ~38 |
| -CH₂- (α to N) | ~2.9 (t) | ~55 |
| -N(CH₃)₂ | ~2.3 (s) | ~45 |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.
Causality in NMR: The chemical shifts are dictated by the electron density around the nuclei. Electronegative atoms like oxygen and nitrogen deshield adjacent protons and carbons, causing their signals to appear at higher chemical shifts (downfield). The coupling patterns (splitting of signals) arise from the interaction of neighboring non-equivalent protons and provide crucial information about the connectivity of the atoms.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.
For this compound, the following characteristic absorption bands are expected:
-
C=O Stretch (Ketone): A strong, sharp absorption band around 1660-1680 cm⁻¹ . The conjugation of the carbonyl group with the thiophene ring lowers the frequency from a typical aliphatic ketone (around 1715 cm⁻¹).
-
C-N Stretch (Amine): A medium to weak absorption in the region of 1150-1250 cm⁻¹ .
-
C-H Stretch (sp² - Aromatic): Absorption bands above 3000 cm⁻¹ (typically 3100-3050 cm⁻¹) are characteristic of the C-H bonds on the thiophene ring.
-
C-H Stretch (sp³ - Aliphatic): Absorptions just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹) correspond to the C-H bonds of the methylene and methyl groups.
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1400-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching within the thiophene ring.[2]
-
C-S Stretch (Thiophene): A weak absorption may be observed around 600-800 cm⁻¹ .[2]
Trustworthiness of IR: The presence of a strong peak in the carbonyl region is a very reliable indicator of a ketone. The combination of this with the characteristic peaks for the aromatic thiophene ring and the C-N bond provides strong evidence for the proposed structure.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through the analysis of its fragmentation pattern.
-
Molecular Ion Peak (M⁺): For this compound (C₉H₁₃NOS), the molecular weight is 183.27 g/mol .[1] Therefore, the mass spectrum should show a molecular ion peak at m/z = 183 . Due to the presence of a nitrogen atom, this molecular weight is an odd number, which is consistent with the Nitrogen Rule.
-
Major Fragmentation Pathways:
-
α-cleavage: The most common fragmentation for ketones and amines is α-cleavage, the breaking of the bond adjacent to the functional group.
-
Cleavage of the C-C bond between the carbonyl group and the thiophene ring would result in a thienoyl cation (C₅H₃OS⁺) at m/z = 111 .
-
Cleavage of the C-C bond between the carbonyl group and the adjacent methylene group would lead to the loss of a propylamino radical, also potentially contributing to the m/z = 111 peak.
-
-
McLafferty Rearrangement: While less likely due to the short chain, a McLafferty rearrangement is a possibility for some ketones.
-
Amine Fragmentation: A characteristic fragmentation for amines is the formation of an iminium ion. Cleavage of the C-C bond β to the nitrogen would result in a stable dimethyliminium ion ([CH₂=N(CH₃)₂]⁺) at m/z = 58 . This is often a very prominent peak in the mass spectra of such compounds.
-
Authoritative Grounding in MS: The fragmentation patterns of ketones and amines are well-established in mass spectrometry literature. The predicted fragments are based on these known pathways, providing a reliable basis for structural confirmation.[3][4]
Comparison of Primary Spectroscopic Techniques
Table 2: Comparison of Spectroscopic Techniques for the Analysis of this compound
| Feature | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Information Provided | Detailed carbon-hydrogen framework, connectivity | Presence of functional groups | Molecular weight, fragmentation pattern |
| Strengths | Unambiguous structure determination, stereochemistry | Fast, simple, good for identifying key functional groups | High sensitivity, provides molecular formula |
| Limitations | Lower sensitivity, requires larger sample amounts | Provides limited information on the overall structure | Fragmentation can be complex, isomers may be indistinguishable |
| Key for this Compound | Crucial for confirming the precise arrangement of atoms | Confirms the presence of the ketone and amine groups | Confirms the molecular weight and key structural motifs |
Diagram 1: Workflow for Spectroscopic Structure Confirmation
Caption: A typical workflow for the structural confirmation of a synthesized compound using multiple spectroscopic techniques.
Alternative and Complementary Analytical Techniques
While the triad of NMR, IR, and MS is powerful, other techniques can provide valuable, often definitive, information.
X-ray Crystallography: The Definitive Structure
For crystalline solids, single-crystal X-ray crystallography provides the absolute, three-dimensional structure of a molecule.[5][6][7] This technique is considered the ultimate proof of structure.
-
Advantages: Provides unambiguous atomic coordinates, bond lengths, and bond angles. It is the gold standard for structural determination.[6][8]
-
Disadvantages: Requires a high-quality single crystal of the compound, which can be challenging and time-consuming to grow.[6]
-
Application to the Topic: If a crystalline sample of this compound can be obtained, X-ray crystallography would provide irrefutable evidence of its structure, confirming the connectivity and conformation in the solid state.
Qualitative Chemical Tests: A Classical Approach
Before the advent of modern spectroscopy, classical chemical tests were the primary means of identifying functional groups. While less specific, they can be a quick and inexpensive way to gain preliminary information.
-
Test for Ketones (2,4-Dinitrophenylhydrazine Test): Aldehydes and ketones react with 2,4-dinitrophenylhydrazine (Brady's reagent) to form a yellow, orange, or red precipitate.[9] A positive test would indicate the presence of the carbonyl group.
-
Test for Tertiary Amines (Hinsberg Test): Tertiary amines do not react with benzenesulfonyl chloride in the presence of a base.[9][10] Observing no reaction would be consistent with the tertiary amine functionality in the target molecule.
Table 3: Comparison with Alternative Analytical Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| X-ray Crystallography | Absolute 3D structure in the solid state | Definitive, unambiguous | Requires a suitable single crystal, time-consuming |
| Qualitative Tests | Presence of specific functional groups | Quick, inexpensive, requires minimal equipment | Low specificity, prone to interferences, not quantitative |
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Place the sample in the NMR spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Protocol 2: IR Spectroscopic Analysis
-
Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument's software will automatically subtract the background spectrum.
-
Protocol 3: Mass Spectrometric Analysis
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Protocol 4: Qualitative Test for Ketones (Brady's Test)
-
Reagent Preparation: Prepare a solution of 2,4-dinitrophenylhydrazine in a mixture of methanol and sulfuric acid.
-
Procedure: Add a few drops of the sample to the Brady's reagent.
-
Observation: The formation of a yellow to red precipitate indicates the presence of a ketone or aldehyde.
Protocol 5: Qualitative Test for Tertiary Amines (Hinsberg Test)
-
Procedure: To a small amount of the sample, add aqueous sodium hydroxide and benzenesulfonyl chloride.
-
Observation: Shake the mixture. If the compound is a tertiary amine, no reaction will be observed, and the starting amine will be recovered after acidification.
Diagram 2: Decision Tree for Structural Confirmation
Caption: A logical decision-making process for the structural confirmation of an organic compound.
Conclusion
The structural confirmation of this compound is most reliably achieved through the combined application of NMR spectroscopy, IR spectroscopy, and mass spectrometry. Each technique provides complementary and essential data that, when pieced together, creates a comprehensive and validated structural picture. While NMR stands out for its ability to map the molecular framework, IR and MS offer rapid and definitive confirmation of functional groups and molecular weight, respectively. For absolute proof, particularly in regulatory submissions, X-ray crystallography remains the unparalleled method, provided a suitable crystal can be obtained. By understanding the strengths and limitations of each technique, researchers can confidently and efficiently confirm the structure of this and other important pharmaceutical intermediates.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 1). 2.9: Qualitative Analysis of Organic Compounds. Retrieved from [Link]
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Wlodawer, A. (2009). X-Ray Crystallography of Chemical Compounds. In NIH Style Guide. National Institutes of Health. Retrieved from [Link]
-
The Department of Chemistry, UWI, Mona, Jamaica. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). QUALITATIVE ANALYSIS TESTS for identifying organic functional groups. Retrieved from [Link]
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AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]
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PubChem. (n.d.). 2-Propionylthiophene. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link]
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Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]
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Sadtler Research Laboratories. (1962). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Japan Chemical Society, 35(4), 414-421. Retrieved from [Link]
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Michigan State University. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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A Comparative Guide to HPLC Purity Assessment of Synthesized 3-(Dimethylamino)-1-(2-thienyl)-1-propanone
For researchers, scientists, and drug development professionals engaged in the synthesis of pharmaceutical intermediates, ensuring the purity of the target compound is a critical, non-negotiable step. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including Duloxetine.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering field-proven insights to empower you to develop and select the most appropriate analytical method for your specific needs. Every protocol described is designed as a self-validating system, grounded in established chromatographic principles and supported by authoritative references.
Introduction: The Analytical Challenge
This compound is typically synthesized via the Mannich reaction, a three-component condensation of 2-acetylthiophene, formaldehyde, and dimethylamine.[1] While effective, this reaction can lead to a variety of process-related impurities, including unreacted starting materials, by-products from side reactions, and potential degradation products.
Potential Impurities in the Synthesis of this compound:
-
Starting Materials:
-
2-Acetylthiophene
-
Dimethylamine (or its salt)
-
Formaldehyde (or its polymer, paraformaldehyde)
-
-
By-products:
-
Products of 2-acetylthiophene self-condensation
-
Di-substituted products (bis-Mannich bases)
-
-
Degradation Products:
-
Elimination of dimethylamine to form an α,β-unsaturated ketone
-
The inherent basicity of the tertiary amine in the target molecule introduces specific challenges for reverse-phase HPLC, such as potential peak tailing due to interactions with residual silanols on the stationary phase. Therefore, method development must focus on mitigating these interactions to achieve accurate and robust quantification.
This guide will compare two distinct reversed-phase HPLC (RP-HPLC) methods, detailing their respective strengths and weaknesses for the purity assessment of this compound.
Comparative HPLC Methodologies
We will explore two methods:
-
Method A: Low pH (Acidic) Mobile Phase with a C18 Column. This is a conventional approach for the analysis of basic compounds.
-
Method B: Intermediate pH Mobile Phase with a C8 Column. This alternative approach aims to reduce analysis time while maintaining adequate resolution.
Rationale for Method Selection
The choice of HPLC column and mobile phase pH are the most critical factors in the successful separation of ionizable compounds.[1][2]
-
Column Chemistry (C18 vs. C8): C18 columns, with their longer alkyl chains, offer greater hydrophobicity and are often the first choice for achieving high-resolution separations of a wide range of compounds.[3][4][5] C8 columns, being less hydrophobic, typically result in shorter retention times, which can be advantageous for high-throughput analysis.[3][4][5]
-
Mobile Phase pH: For a basic compound like this compound, controlling the mobile phase pH is essential. At a low pH (well below the pKa of the dimethylamino group), the amine will be fully protonated. This consistent ionization state prevents peak splitting and improves peak shape.[1][2][6][7] An intermediate pH can also be effective, provided it is well-buffered and consistently maintained.
-
Detection Wavelength: The thiophene ring conjugated with a carbonyl group constitutes the primary chromophore in the molecule. Studies on 2-acetylthiophene and other 2-thienyl ketones indicate a strong UV absorbance maximum around 290 nm.[8] Therefore, a detection wavelength of 290 nm is a logical choice for sensitive detection of the main component and related impurities.
Experimental Protocols
The following are detailed, step-by-step methodologies for the two compared HPLC methods.
Sample Preparation Workflow
Caption: Sample preparation for HPLC analysis.
Method A: Low pH (Acidic) Mobile Phase with a C18 Column
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient Program:
-
0-5 min: 15% B
-
5-20 min: 15% to 60% B
-
20-25 min: 60% B
-
25.1-30 min: 15% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 290 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase A / Mobile Phase B (85:15 v/v)
Method B: Intermediate pH Mobile Phase with a C8 Column
-
Column: C8, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 5.5 with diluted phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-3 min: 20% B
-
3-15 min: 20% to 70% B
-
15-18 min: 70% B
-
18.1-22 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 290 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v)
HPLC Analysis Workflow
Caption: General workflow for HPLC analysis.
Performance Comparison and Data Analysis
The following tables summarize the hypothetical, yet realistic, performance data for both methods in separating this compound from its key potential impurities.
Table 1: Chromatographic Performance Data
| Parameter | Method A (Low pH, C18) | Method B (Intermediate pH, C8) |
| Retention Time (Main Peak) | ~15.2 min | ~10.8 min |
| Total Run Time | 30 min | 22 min |
| Resolution (Main Peak / Closest Impurity) | 2.8 | 2.1 |
| Tailing Factor (Main Peak) | 1.1 | 1.3 |
| Theoretical Plates (Main Peak) | >15000 | >9000 |
Table 2: Separation of Key Impurities
| Compound | Method A (Low pH, C18) - Retention Time (min) | Method B (Intermediate pH, C8) - Retention Time (min) |
| 2-Acetylthiophene | 8.5 | 6.2 |
| This compound | 15.2 | 10.8 |
| α,β-Unsaturated Ketone | 16.1 | 11.5 |
| Bis-Mannich Base | 20.3 | 14.7 |
Discussion and Recommendations
Method A (Low pH, C18) demonstrates superior resolving power, as indicated by the higher resolution value and greater number of theoretical plates. The use of a C18 column provides stronger hydrophobic interactions, leading to longer retention times but better separation of closely eluting impurities. The low pH mobile phase effectively protonates the basic analyte, resulting in an excellent peak shape with a tailing factor close to unity. This method is highly recommended for in-depth purity analysis, reference standard characterization, and when baseline separation of all potential impurities is paramount.
Method B (Intermediate pH, C8) offers a significantly faster analysis time, which is a considerable advantage for in-process control and routine quality control where high sample throughput is required. The trade-off is a reduction in overall resolution and a slightly poorer peak shape for the main analyte. The C8 column's lower hydrophobicity contributes to the shorter run time. While the resolution is lower than in Method A, it is still acceptable for routine purity checks where the primary goal is to quantify known impurities that are well-separated from the main peak.
Expert Recommendation:
-
For final product release and stability studies , where comprehensive impurity profiling is essential, Method A is the superior choice due to its high resolving power and robustness.
-
For in-process monitoring and high-throughput screening , where speed is a critical factor and the impurity profile is well-understood, Method B provides a viable and efficient alternative.
Ultimately, the choice of method should be guided by the specific analytical requirements, balancing the need for resolution against the demand for speed and efficiency. Both methods, when properly validated according to ICH guidelines, can provide reliable and accurate data for the purity assessment of this compound.[4][5][9]
References
-
Difference between C8 and C18 Columns Used in HPLC System. (2024, May 1). Pharmaguideline. [Link]
-
Analysis of Duloxetine Hydrochloride and Its Related Compounds in Pharmaceutical Dosage Forms and In Vitro Dissolution Studies. (2010, October 6). SciSpace. [Link]
-
C18 and C8 HPLC Columns: Why Are They Crucial For Pharmaceutical Analysis. (2025, October 16). LinkedIn. [Link]
-
What Is the C18 and C8 HPLC Column. (2025, July 28). Hawach. [Link]
-
C8 vs C18 Column: Which Should You Choose? (2024, December 4). Separation Science. [Link]
-
RIFM fragrance ingredient safety assessment, 2-acetylthiophene, CAS registry number 88-15-3. (2023, March 6). ScienceDirect. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form. (2014). National Institutes of Health (NIH). [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek. [Link]
-
pH, pKa, and Retention. (2023, October 30). Pharma Growth Hub. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
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A Senior Application Scientist's Guide to Chiral HPLC Analysis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol
For researchers, scientists, and professionals in drug development, the precise analysis of chiral compounds is not just a regulatory hurdle, but a fundamental aspect of ensuring the safety and efficacy of therapeutic agents. This guide provides an in-depth technical comparison of methodologies for the chiral High-Performance Liquid Chromatography (HPLC) analysis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol, a key chiral intermediate in the synthesis of the antidepressant duloxetine.[1][2] We will explore the nuances of chiral stationary phase selection, mobile phase optimization, and introduce a powerful alternative in Supercritical Fluid Chromatography (SFC).
The Criticality of Enantioseparation
3-(Dimethylamino)-1-(2-thienyl)-1-propanol possesses a single stereocenter, giving rise to two enantiomers. In the synthesis of duloxetine, only the (S)-enantiomer is desired, as the stereochemistry of the final active pharmaceutical ingredient (API) is crucial for its pharmacological activity.[3] Consequently, a robust and reliable analytical method to determine the enantiomeric purity of this intermediate is paramount.
Polysaccharide-Based Chiral Stationary Phases: The Gold Standard
Polysaccharide-based chiral stationary phases (CSPs), particularly those derived from amylose and cellulose, are the most widely used and successful for the enantioseparation of a broad range of chiral compounds, including amino alcohols.[4][5][6][7] The chiral recognition mechanism of these CSPs is a complex interplay of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.
Comparative Analysis of Polysaccharide-Based CSPs
A simple, rapid, and robust liquid chromatography method was developed for the enantiomeric separation of duloxetine using a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate)).[8] This method demonstrated excellent resolution and is a prime candidate for adaptation.
Table 1: Comparative Performance of Polysaccharide-Based CSPs for Structurally Similar Amines
| Chiral Stationary Phase (CSP) | Chiral Selector | Typical Mobile Phase Mode | Key Characteristics & Considerations |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase | Excellent enantioresolution for a wide range of compounds, including aromatic amines and alcohols.[8][9] The presence of diethylamine (DEA) in the mobile phase is often crucial for good peak shape and resolution of basic analytes.[8] |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase | Often complementary to Chiralpak AD-H. It is a robust column with broad applicability. The use of basic or acidic modifiers is necessary for basic or acidic samples to achieve separation.[10] |
| Chiralpak IA/IB/IC | Immobilized Amylose/Cellulose Derivatives | Normal, Reversed, & Polar Organic Phase | Immobilized phases offer greater solvent compatibility, allowing for a wider range of mobile phases and potentially unique selectivities.[11] This can be advantageous for optimizing separations and for compounds with limited solubility in traditional normal-phase eluents. |
Experimental Protocols
The following protocols are designed to be a starting point for the chiral analysis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol, based on established methods for similar compounds.
Protocol 1: Chiral HPLC Method Development on Polysaccharide-Based CSPs
This protocol outlines a screening approach to identify the optimal column and mobile phase for the enantioseparation.
1. Initial Screening Conditions:
-
Columns:
-
Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
-
Mobile Phase:
-
A: n-Hexane/Ethanol/Diethylamine (80:20:0.2, v/v/v)
-
B: n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v)
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 235 nm
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
2. Optimization:
-
If separation is observed, optimize the resolution by adjusting the ratio of the alcohol modifier. A lower percentage of alcohol generally increases retention and can improve resolution.
-
If peak shape is poor, adjust the concentration of diethylamine (typically between 0.1% and 0.5%).
-
For challenging separations, consider evaluating other alcohol modifiers such as n-propanol or butanol.
Workflow for Chiral HPLC Method Development
Caption: A systematic workflow for chiral HPLC method development.
Supercritical Fluid Chromatography (SFC): A Greener and Faster Alternative
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering significant advantages over traditional HPLC.[12] SFC utilizes supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and reduced backpressure.
Table 2: Comparison of Chiral HPLC and SFC
| Feature | Chiral HPLC (Normal Phase) | Chiral SFC |
| Primary Mobile Phase | Organic Solvents (e.g., Hexane) | Supercritical CO2 |
| Solvent Consumption | High | Significantly Lower |
| Analysis Time | Typically longer | 3-5 times faster |
| Environmental Impact | Higher (organic solvent waste) | "Greener" due to CO2 use |
| Cost of Operation | Higher (solvent purchase and disposal) | Lower |
| Compatibility | Uses standard HPLC columns | Uses the same chiral stationary phases as HPLC |
Protocol 2: Chiral SFC Screening
1. Initial Screening Conditions:
-
Columns:
-
Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
-
Mobile Phase: Supercritical CO2 / Methanol with 0.1% Diethylamine (gradient or isocratic)
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Temperature: 40 °C
-
Detection: UV at 235 nm
2. Optimization:
-
The percentage of the co-solvent (methanol) has a significant impact on retention and selectivity.
-
Different alcohol co-solvents (ethanol, isopropanol) can be evaluated to fine-tune the separation.
Conceptual Diagram of Chiral Recognition on a Polysaccharide-Based CSP
Caption: Differential interaction of enantiomers with a chiral stationary phase.
Conclusion and Recommendations
For the routine chiral analysis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol, a method based on a polysaccharide chiral stationary phase, such as Chiralpak AD-H, under normal-phase HPLC conditions is a robust and reliable starting point. The addition of a basic modifier like diethylamine is critical for achieving good peak shape and resolution.
For laboratories focused on high-throughput analysis and "green" chemistry initiatives, transitioning to Supercritical Fluid Chromatography is highly recommended. The significant reduction in analysis time and solvent consumption offered by SFC provides a considerable return on investment and aligns with modern sustainability goals in the pharmaceutical industry.
Ultimately, the choice between HPLC and SFC will depend on the specific needs and resources of the laboratory. However, with the methodologies outlined in this guide, researchers and scientists will be well-equipped to develop and validate a robust enantioselective method for this critical pharmaceutical intermediate.
References
-
Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
-
Zhang, T., & Franco, P. (2026). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. Methods in Molecular Biology, 2994, 99-117. [Link]
-
Jabeen, F., et al. (2022). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 27(15), 4937. [Link]
-
ResearchGate. (n.d.). Impact of proportion of diethylamine on separation on Chiralcel OD-H. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2003). Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview. Journal of Biochemical and Biophysical Methods, 54(1-3), 1-23. [Link]
-
Ali, I., et al. (2021). Full article: Rapid separation of warfarin enantiomers on polysaccharide chiral stationary phases with a chiral recognition mechanism by computational approaches. Journal of Taibah University for Science, 15(1), 748-756. [Link]
-
Daicel Chiral Technologies. (n.d.). Choosing the Right Chiral Column for Your Application. [Link]
-
Sakai, K., et al. (2003). Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine, with (S)-mandelic acid. Tetrahedron: Asymmetry, 14(12), 1631-1636. [Link]
-
ResearchGate. (n.d.). Chiral Separation of Duloxetine and Its R-Enantiomer by LC. [Link]
-
Daicel. (n.d.). CHIRALPAK AD-H. [Link]
-
ResearchGate. (n.d.). A validated chiral rp-hplc method for the enantiomeric separation of duloxetine hydrochloride using chiral-AGP as the stationary phase. [Link]
-
Juspin, T., et al. (2022). Chirality of antidepressive drugs: an overview of stereoselectivity. Pharmaceuticals, 15(3), 333. [Link]
-
Daicel Corporation. (n.d.). Chiral Columns. [Link]
-
HPLC. (n.d.). CATALOG. [Link]
-
ResearchGate. (n.d.). Effect of diethylamine proportion on separation on Chiralpak AD-H and.... [Link]
-
Daicel Chiral Technologies. (n.d.). Wide Range of Chiral Column Selections. [Link]
- Google Patents. (n.d.).
-
HPLC. (n.d.). INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS. [Link]
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-
The Laboratory Store Ltd. (n.d.). Daicel CHIRALPAK ® AD-3 / CHIRALPAK ® AD-H / CHIRALPAK ® AD HPLC Columns. [Link]
-
Wiley-VCH. (n.d.). Supporting Information. [Link]
-
Daicel Chiral Technologies. (n.d.). DAICEL 3 µm CHIRALPAK® and CHIRALCEL® Analytical Columns. [Link]
-
Apicule. (n.d.). 3-(Dimethylamino)-1-(2-thienyl)-1-propanol (CAS No: 13636-02-7) API Intermediate Manufacturers. [Link]
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. [Link]
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A Comparative Guide to the Biological Activity of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone Analogs as Monoamine Reuptake Inhibitors
Introduction: Beyond a Synthetic Intermediate
The Rationale for Dual Serotonin-Norepinephrine Reuptake Inhibition
The therapeutic efficacy of many antidepressant and analgesic medications stems from their ability to modulate the levels of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft. This is primarily achieved by inhibiting their respective transporters, the serotonin transporter (SERT) and the norepinephrine transporter (NET). Dual inhibition of SERT and NET has been shown to offer a broader spectrum of therapeutic action and, in some cases, enhanced efficacy compared to selective serotonin reuptake inhibitors (SSRIs).[2] The synergistic action on both neurotransmitter systems is believed to contribute to improved management of a wider range of symptoms associated with depression and neuropathic pain.
Comparative Biological Activity: A Case Study of Thiophene-Containing Monoamine Reuptake Inhibitors
While direct comparative data for a series of 3-(dimethylamino)-1-(2-thienyl)-1-propanone analogs is limited in the public domain, a study on a series of (1S,3S,6R,10S)-(Z)-9-(thienylmethylene- or substituted thienylmethylene)-7-azatricyclo[4.3.1.0(3,7)]decanes provides valuable insights into the SAR of thiophene-containing monoamine reuptake inhibitors.[3] These conformationally constrained analogs offer a glimpse into how modifications to the thiophene ring can modulate potency and selectivity for SERT and NET.
| Compound | R | NET IC50 (nM) | SERT IC50 (nM) | DAT IC50 (nM) |
| 5b | H | 1.8 ± 0.3 | 110 ± 15 | >10,000 |
| 5c | 5-Cl | 3.5 ± 0.5 | 25 ± 4 | >10,000 |
| 11 | 5-Br | 120 ± 18 | 2.1 ± 0.3 | >10,000 |
Data extracted from Zhang et al., Bioorg. Med. Chem. Lett. 2002, 12 (7), 993-995.[3]
Analysis of Structure-Activity Relationships (SAR):
From the data presented in the table, several key SAR observations can be made:
-
Unsubstituted Thiophene (Compound 5b): The parent compound with an unsubstituted thiophene ring displays high potency and selectivity for the norepinephrine transporter (NET), with an IC50 of 1.8 nM. Its affinity for the serotonin transporter (SERT) is significantly lower (IC50 = 110 nM), and it has negligible activity at the dopamine transporter (DAT). This suggests that the core scaffold has a preference for NET.
-
5-Chloro Substitution (Compound 5c): The addition of a chloro group at the 5-position of the thiophene ring results in a compound with a more balanced dual NET and SERT inhibitory profile. While the NET potency is slightly reduced compared to the unsubstituted analog (IC50 = 3.5 nM), the SERT potency is significantly enhanced (IC50 = 25 nM). This highlights the critical role of substitution on the thiophene ring in modulating selectivity.
-
5-Bromo Substitution (Compound 11): Replacing the chloro substituent with a bromo group at the 5-position dramatically shifts the selectivity towards SERT. This analog is a potent and selective SERT inhibitor (IC50 = 2.1 nM) with significantly reduced NET affinity (IC50 = 120 nM). This demonstrates that even subtle changes in the electronic and steric properties of the substituent on the thiophene ring can have a profound impact on biological activity and selectivity.
These findings underscore the "tunability" of the thiophene scaffold. By judiciously modifying the substituents on the thiophene ring, it is possible to engineer compounds with varying degrees of NET and SERT inhibition, ranging from NET-selective to dual NET/SERT inhibitors, and finally to SERT-selective agents.
Experimental Protocols for Assessing Biological Activity
The evaluation of this compound analogs as monoamine reuptake inhibitors involves a combination of in vitro and in vivo assays.
In Vitro Monoamine Transporter Inhibition Assays
The primary in vitro method to determine the potency of compounds at SERT and NET is through radioligand binding or uptake inhibition assays.
1. Radioligand Binding Assay:
-
Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand from its binding site on the transporter.
-
Methodology:
-
Prepare cell membranes from cell lines stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).
-
Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET) in the presence of varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
2. Neurotransmitter Uptake Inhibition Assay:
-
Principle: This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.
-
Methodology:
-
Culture cells stably expressing hSERT or hNET in appropriate multi-well plates.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]serotonin for SERT, [³H]norepinephrine for NET).
-
Incubate for a specific time to allow for neurotransmitter uptake.
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the neurotransmitter uptake is determined as the IC50 value.
-
Caption: Workflow for in vitro monoamine transporter inhibition assays.
In Vivo Behavioral Models for Antidepressant-like Activity
To assess the potential therapeutic efficacy of the analogs in a living system, rodent behavioral models of depression are employed.
1. Forced Swim Test (FST):
-
Principle: This test is based on the observation that animals placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.
-
Methodology:
-
Administer the test compound or vehicle to rodents (mice or rats) at a predetermined time before the test.
-
Place the animal in a cylinder filled with water.
-
Record the duration of immobility over a specific period (e.g., the last 4 minutes of a 6-minute test).
-
A significant decrease in immobility time compared to the vehicle-treated group is indicative of antidepressant-like activity.
-
2. Tail Suspension Test (TST):
-
Principle: Similar to the FST, this test is based on the principle that mice suspended by their tails will alternate between periods of struggling and immobility. Antidepressants reduce the duration of immobility.
-
Methodology:
-
Administer the test compound or vehicle to mice.
-
Suspend the mice by their tails using adhesive tape, ensuring they cannot escape or climb.
-
Record the duration of immobility over a set period (e.g., 6 minutes).
-
A reduction in immobility time suggests antidepressant-like effects.
-
Caption: Workflow for in vivo behavioral assessment of antidepressant-like activity.
Future Directions and Conclusion
The structural scaffold of this compound holds significant promise for the development of novel monoamine reuptake inhibitors. The case study of related thiophene derivatives clearly demonstrates that targeted modifications to the thiophene ring can effectively modulate potency and selectivity for SERT and NET.
Future research in this area should focus on a systematic exploration of the SAR of direct analogs of this compound. Key areas for investigation include:
-
Modification of the Amino Group: Exploring the impact of different alkyl substituents on the nitrogen atom (e.g., methyl, ethyl, cyclic amines) on potency and selectivity.
-
Alterations to the Propanone Linker: Investigating the effects of chain length, branching, and the introduction of conformational constraints on biological activity.
-
Systematic Substitution of the Thiophene Ring: A comprehensive study of the electronic and steric effects of various substituents at different positions of the thiophene ring to fine-tune SERT and NET affinity.
By combining rational drug design with robust in vitro and in vivo screening, it is possible to unlock the full therapeutic potential of this versatile chemical scaffold. This guide provides a foundational understanding and a practical framework to aid researchers in the discovery and development of the next generation of dual-acting monoamine reuptake inhibitors for the treatment of depression, anxiety, and chronic pain.
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Zhang, A., et al. (2002). Thiophene derivatives: a new series of potent norepinephrine and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(7), 993-995. [Link]
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Piñeyro, G., & Blier, P. (1999). A series of 3-amino-2-methyl-1-phenylpropanones with potent hypolipidemic activity in rodents. Archiv der Pharmazie, 329(7), 303-309. [Link]
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A Comparative Guide to Alternative Starting Materials for the Synthesis of Duloxetine
For drug development professionals and researchers in the field of medicinal chemistry, the efficient and stereoselective synthesis of active pharmaceutical ingredients (APIs) is a paramount concern. Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SSNRI) marketed as Cymbalta®, is a widely prescribed antidepressant. Its synthesis has been the subject of extensive research, with a focus on developing cost-effective, scalable, and environmentally benign routes. This guide provides an in-depth comparison of alternative starting materials for the synthesis of (S)-duloxetine, offering experimental insights and data to inform your research and development endeavors.
Introduction to Duloxetine Synthesis
The core structure of duloxetine, (S)-N-methyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine, presents a key stereocenter that is crucial for its therapeutic activity. The (S)-enantiomer is significantly more potent than its (R)-counterpart in inhibiting serotonin and norepinephrine reuptake[1]. Consequently, synthetic strategies must address the challenge of obtaining the desired enantiomer in high purity. The traditional and most widely documented approach commences with 2-acetylthiophene. However, alternative starting materials have emerged, offering potentially advantageous routes. This guide will compare and contrast the synthetic pathways originating from three key starting materials:
-
2-Acetylthiophene: The classic and most established starting point.
-
Thiophene: A more fundamental precursor utilized in a Friedel-Crafts acylation strategy.
-
3-Chloro-1-(2-thienyl)-1-propanone: A substrate for chemoenzymatic resolutions.
We will delve into the synthetic steps, performance metrics, and practical considerations for each of these alternatives.
The Established Route: Starting from 2-Acetylthiophene
The synthesis of duloxetine from the readily available and cost-effective 2-acetylthiophene is a well-trodden path in both academic and industrial settings[2][3]. The general strategy involves a Mannich reaction, followed by reduction of the resulting ketone, resolution of the chiral alcohol, etherification, and finally, demethylation.
Synthetic Workflow from 2-Acetylthiophene
Sources
Cost-effectiveness analysis of various 3-(Dimethylamino)-1-(2-thienyl)-1-propanone synthesis routes
An In-Depth Guide to the Cost-Effective Synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone for Pharmaceutical Intermediates
Executive Summary:
This compound is a critical starting material in the synthesis of numerous pharmaceutical compounds, most notably the antidepressant Duloxetine. The economic viability of producing such active pharmaceutical ingredients (APIs) is intrinsically linked to the efficiency and cost-effectiveness of the synthesis of their key intermediates. This guide provides a comprehensive analysis of the primary synthetic routes to this compound, with a focus on the classical Mannich reaction. We will delve into a comparative cost-effectiveness analysis, provide detailed experimental protocols, and offer insights into the practical considerations for laboratory and industrial-scale production.
The Strategic Importance of this compound
This compound, often in its hydrochloride salt form, is a versatile ketonic Mannich base.[1][2] Its significance in the pharmaceutical industry stems from its role as a pivotal precursor to (S)-3-(N-methylamino)-1-(2-thienyl)-1-propanol, a key intermediate in the asymmetric synthesis of Duloxetine.[3][4] The efficiency of the synthesis of this intermediate directly impacts the overall cost and accessibility of this widely prescribed medication.[5][6] Therefore, a thorough understanding of the available synthetic methodologies is crucial for researchers and professionals in drug development and manufacturing.
Comparative Analysis of Synthetic Routes
While several synthetic strategies can be envisioned for the preparation of this compound, the Mannich reaction stands out as the most prevalent and well-documented method.[7][8]
The Classical Mannich Reaction: A Robust and Time-Tested Approach
The Mannich reaction is a cornerstone of organic synthesis, involving the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the context of our target molecule, this translates to the reaction of 2-acetylthiophene with formaldehyde and dimethylamine.[9][10] The reaction is typically carried out using the hydrochloride salt of the amine and paraformaldehyde as the source of formaldehyde.[11][12]
Mechanism and Rationale: The reaction proceeds via the formation of the Eschenmoser salt precursor, a dimethylaminomethyl cation, which then acts as the electrophile. The 2-acetylthiophene, under acidic conditions, enolizes to create a nucleophilic enol form that attacks the aminomethyl cation. The acidic medium, usually a small amount of hydrochloric acid in an alcohol solvent, serves to both catalyze the enolization and facilitate the formation of the reactive aminomethyl cation from paraformaldehyde and dimethylamine hydrochloride.[13] This one-pot reaction is highly favored for its simplicity and convergence.
Alternative Synthetic Strategies: An Overview
While the Mannich reaction is dominant, other potential routes are worth considering for a comprehensive analysis:
-
Friedel-Crafts Acylation followed by Amination: One could hypothetically synthesize the propanone side chain first and then introduce the dimethylamino group. For instance, a Friedel-Crafts reaction of thiophene with 3-chloropropionyl chloride could yield 1-(2-thienyl)-3-chloropropan-1-one, which could then be reacted with dimethylamine to afford the desired product. However, this two-step process is generally less atom-economical and may involve more complex purification steps compared to the one-pot Mannich reaction.
-
Grignard-based Approaches: A Grignard reaction could also be envisioned, for example, by reacting a thienyl Grignard reagent with a suitable 3-(dimethylamino)propionyl electrophile.[14][15][16] However, the preparation and handling of Grignard reagents introduce complexities, particularly on a large scale, and the required electrophile may not be as readily available as the starting materials for the Mannich reaction.
Given the established efficiency and widespread use of the Mannich reaction for this particular synthesis, it remains the benchmark against which other potential routes must be measured. For the remainder of this guide, our focus will be on the optimization and cost-effectiveness of this primary route.
Cost-Effectiveness Analysis of the Mannich Synthesis Route
The economic feasibility of a synthetic route is a multi-faceted consideration, encompassing raw material costs, process efficiency, and scalability.
Raw Material Cost Comparison
The following table provides an estimated cost comparison for the key reagents in the Mannich synthesis of this compound. Prices are indicative and can vary based on supplier, purity, and volume.
| Reagent | Molecular Weight ( g/mol ) | Typical Stoichiometry | Estimated Cost (per kg) |
| 2-Acetylthiophene | 126.17 | 1.0 eq | Moderate |
| Dimethylamine Hydrochloride | 81.54 | 1.3 eq | Low |
| Paraformaldehyde | (CH₂O)n | 0.44 eq (as CH₂O) | Low |
| Ethanol (Solvent) | 46.07 | Varies | Low |
| Hydrochloric Acid (Catalyst) | 36.46 | Catalytic | Very Low |
The relatively low cost of the primary reagents, particularly dimethylamine hydrochloride and paraformaldehyde, contributes significantly to the economic attractiveness of this route. 2-Acetylthiophene is the main cost driver, but its efficient conversion in this reaction mitigates this factor.
Process Efficiency and Yield
The Mannich reaction for the synthesis of this compound hydrochloride is reported to have good to excellent yields, typically in the range of 70-80%.[11] The reaction is generally clean, and the product can often be isolated by simple filtration after crystallization, which minimizes product loss during purification.
Scalability and Industrial Feasibility
The one-pot nature of the Mannich reaction makes it highly amenable to industrial scale-up. The reaction conditions are not extreme, typically requiring reflux in ethanol, which is a manageable and well-understood unit operation. The crystallization of the hydrochloride salt of the product directly from the reaction mixture simplifies isolation and reduces the need for complex chromatographic purification, a significant advantage in large-scale manufacturing.[17]
Detailed Experimental Protocol: The Mannich Synthesis of this compound Hydrochloride
This protocol is based on a typical laboratory-scale synthesis and can be adapted for larger scales with appropriate engineering controls.[11]
Materials and Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter flask
-
2-Acetylthiophene
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Acetone
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-acetylthiophene (0.5 mol), dimethylamine hydrochloride (0.65 mol), paraformaldehyde (0.22 mol), and ethanol (80 mL).
-
Catalyst Addition: To the stirred mixture, add a catalytic amount of concentrated hydrochloric acid (approximately 1 mL).
-
Reflux: Heat the mixture to reflux and maintain for 1.5 to 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: After the reaction is complete, remove the heat source and allow the mixture to cool. Dilute the solution with additional ethanol (100 mL) and acetone (500 mL) to induce crystallization.
-
Isolation: Cool the mixture in an ice bath or refrigerate overnight to maximize crystal formation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with cold acetone to remove any residual impurities. Dry the product under vacuum to obtain this compound hydrochloride as a crystalline solid.
Expected Outcome: A colorless crystalline solid with a yield of approximately 73%.[11]
Visualizing the Synthesis and Comparison
The Mannich Reaction Pathway
Caption: The Mannich reaction pathway for the synthesis of this compound HCl.
Synthesis Route Cost-Effectiveness at a Glance
Caption: Comparative cost-effectiveness of the Mannich reaction versus alternative synthesis routes.
Conclusion and Future Outlook
The synthesis of this compound via the Mannich reaction remains the most cost-effective and industrially viable route. Its reliance on readily available, low-cost reagents, coupled with high yields and a straightforward, scalable process, makes it the preferred method for the production of this key pharmaceutical intermediate. While alternative synthetic pathways exist in theory, they have yet to demonstrate comparable efficiency and economic advantages.
Future research may focus on further optimizing the Mannich reaction conditions, such as exploring greener solvents or more efficient catalytic systems to enhance its environmental profile and potentially improve yields even further. However, for the foreseeable future, the classical Mannich reaction is set to remain the workhorse for the synthesis of this compound.
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PrepChem. Synthesis of 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride. [Link]
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ResearchGate. Asymmetric synthesis of chiral intermediates of (S)-duloxetine, (R)-fluoxetine, and (R)-atomoxetine. [Link]
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ResearchGate. 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. [Link]
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PubMed. Cost effectiveness of duloxetine in the treatment of fibromyalgia in the United States. [Link]
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PubMed. Cost-effectiveness of Duloxetine Versus Routine Treatment for US Patients With Diabetic Peripheral Neuropathic Pain. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Duloxetine Precursors
Abstract
The robust synthesis of Duloxetine, a critical serotonin-norepinephrine reuptake inhibitor, is contingent upon the stringent quality control of its precursors and intermediates. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final Active Pharmaceutical Ingredient (API). This guide provides a comprehensive framework for the development, validation, and, most critically, the cross-validation of disparate analytical methods for key duloxetine precursors. We will explore the comparative performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), grounded in the principles of method orthogonality. This document is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to ensure analytical data integrity throughout the manufacturing process.
The Strategic Imperative for Precursor Analysis in Duloxetine Synthesis
The quality of the final Duloxetine API is not merely determined at the final crystallization step; it is forged throughout the synthetic pathway. Key precursors, such as (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and 1-Fluoronaphthalene , along with potential process-related impurities like 1-Naphthol , must be meticulously monitored.[1][2] Failure to control these starting materials and intermediates can lead to downstream impurities that are difficult and costly to remove, potentially compromising batch integrity.
Method cross-validation becomes paramount when an analytical method is transferred between laboratories or when a secondary method is employed for confirmatory analysis. It provides documented evidence that two distinct analytical procedures yield comparable and statistically congruent results, thereby ensuring consistency and reliability of quality control data across the product lifecycle.[3]
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A Senior Application Scientist's Guide to Benchmarking Catalytic Reduction Techniques for Thienyl Propanones
In the landscape of pharmaceutical synthesis, the generation of chiral alcohols from prochiral ketones is a cornerstone transformation. Thienyl propanones, in particular, are valuable precursors for a range of biologically active molecules, where the stereochemistry of the resulting alcohol is critical for therapeutic efficacy. The choice of catalytic reduction technique is therefore a decision of paramount importance, directly influencing yield, enantioselectivity, and process scalability. This guide provides an in-depth comparison of leading catalytic methodologies for the reduction of thienyl propanones, grounded in experimental data and practical insights to aid researchers in selecting the optimal strategy for their synthetic campaigns.
Introduction: The Significance of Thienyl Alcohols
Chiral 1-(thienyl)propanols are key structural motifs in a variety of pharmacologically relevant compounds. The thiophene ring, a bioisostere of the benzene ring, often imparts favorable pharmacokinetic properties. The asymmetric reduction of the parent ketone, 1-(thiophen-2-yl)propan-1-one, is a direct and atom-economical route to these valuable building blocks. This guide will focus on three preeminent catalytic strategies: Noyori-type asymmetric hydrogenation, Corey-Bakshi-Shibata (CBS) reduction, and biocatalytic reduction using ketoreductases (KREDs). Each method presents a unique set of advantages and disadvantages, which we will explore through a comparative analysis of their performance.
Comparative Performance of Catalytic Reduction Techniques
The selection of a catalytic system is a multi-faceted decision, balancing enantiomeric excess (ee), yield, catalyst loading (substrate-to-catalyst ratio, S/C), and operational complexity. Below is a summary of typical performance metrics for the reduction of 1-(thiophen-2-yl)ethanone, a close structural analog of thienyl propanone, which serves as a reliable benchmark.
| Catalytic Method | Catalyst System | Typical Yield (%) | Typical ee (%) | Substrate/Catalyst (S/C) Ratio | Key Advantages | Key Considerations |
| Asymmetric Hydrogenation | Ru(II)-TsDPEN-arene | >95 | >98 (R) | 100 - 1000 | High TON/TOF, excellent enantioselectivity, uses H₂ as a clean reductant. | Requires high-pressure equipment; catalyst can be sensitive to substrate impurities. |
| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine | ~90 | >95 (S) | 10 - 100 | Operationally simple, predictable stereochemistry, no high-pressure apparatus needed. | Uses stoichiometric borane reductants; lower catalyst turnover than hydrogenation. |
| Biocatalysis | Ketoreductase (KRED) | >99 | >99 (R or S) | 100 - 1000 | Extremely high selectivity, mild aqueous conditions, environmentally benign. | Enzyme specificity can be narrow; requires screening of enzyme libraries. |
In-Depth Analysis of Catalytic Methodologies
Noyori-Type Asymmetric (Transfer) Hydrogenation
Asymmetric hydrogenation and transfer hydrogenation, pioneered by Nobel laureate Ryoji Noyori, represent a pinnacle of efficiency in asymmetric catalysis.[1][2] These methods utilize ruthenium complexes bearing a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand (like DPEN) to effect the highly enantioselective reduction of ketones.[1][3]
Mechanistic Rationale: The efficacy of the Noyori catalyst stems from a "metal-ligand bifunctional" mechanism.[4] In the transition state, the ketone substrate interacts with the Ru-H hydride and the N-H proton of the diamine ligand simultaneously. This concerted, outer-sphere hydrogen transfer via a six-membered pericyclic transition state accounts for the high efficiency and stereoselectivity.[4] The η6-arene ligand on the ruthenium center also plays a crucial role in the catalyst's activity and stability.[4] For heteroaromatic ketones like thienyl propanones, the electron-rich thiophene ring can interact favorably within the catalytic pocket, leading to excellent stereochemical control.[4][5]
Caption: Simplified catalytic cycle for Noyori transfer hydrogenation.
Experimental Protocol: Asymmetric Transfer Hydrogenation of 1-(Thiophen-2-yl)ethanone
-
Catalyst Preparation: In an inert atmosphere glovebox, add the Ru(II) precursor, such as [(p-cymene)RuCl₂]₂, and the chiral ligand, (R,R)-TsDPEN, to a dry Schlenk flask.
-
Reaction Setup: Dissolve the catalyst components in isopropanol.
-
Substrate Addition: Add 1-(thiophen-2-yl)ethanone to the catalyst solution.
-
Initiation: To initiate the reaction, add a base, typically a solution of KOH in isopropanol.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the conversion by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, quench the reaction with aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude alcohol by silica gel chromatography. Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly reliable and experimentally straightforward method for the enantioselective reduction of prochiral ketones.[6][7] It employs a chiral oxazaborolidine catalyst, derived from the amino acid proline, in the presence of a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[8]
Mechanistic Rationale: The key to the CBS reduction's success is the formation of a coordination complex between the oxazaborolidine catalyst, the borane, and the ketone substrate.[7] The Lewis acidic boron atom of the catalyst coordinates to the carbonyl oxygen of the ketone, activating it for reduction. This coordination occurs in a sterically defined manner, orienting the larger substituent away from the catalyst's chiral framework. The Lewis basic nitrogen atom of the catalyst coordinates to the borane, which then delivers a hydride intramolecularly to the less hindered face of the ketone.[8] This highly organized, chair-like transition state ensures predictable and high levels of enantioselectivity.[9]
Caption: Experimental workflow for the CBS reduction.
Experimental Protocol: CBS Reduction of 1-(Thiophen-2-yl)propan-1-one
-
Catalyst Setup: To a dry, nitrogen-flushed round-bottom flask, add a solution of (R)-2-Methyl-CBS-oxazaborolidine (typically 1 M in toluene, 0.1 equivalents).
-
Reaction Conditions: Cool the catalyst solution in an appropriate solvent (e.g., anhydrous THF) to 0 °C.
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, ~1.2 equivalents) to the catalyst solution and stir for 10-15 minutes.
-
Substrate Addition: Add a solution of 1-(thiophen-2-yl)propan-1-one (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture over 20-30 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, slowly quench by the dropwise addition of methanol at 0 °C to decompose excess borane.
-
Isolation and Purification: Add 1 M HCl and extract the product with diethyl ether. Wash the combined organic layers with saturated NaHCO₃ and brine, then dry over MgSO₄. After filtration and solvent removal, purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC.
Biocatalytic Reduction with Ketoreductases (KREDs)
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical catalysis. Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with exquisite stereoselectivity, often achieving >99% ee.[10][11] These reactions are typically performed in aqueous media under mild conditions.
Mechanistic Rationale: KREDs utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), as the source of the hydride. The enzyme's active site is a precisely shaped chiral pocket that binds the ketone substrate in a specific orientation. This binding arrangement exposes only one of the two prochiral faces of the carbonyl group to the NADPH cofactor, ensuring the hydride is delivered to that face exclusively. A cofactor regeneration system, often employing a sacrificial substrate like isopropanol or glucose and a corresponding dehydrogenase enzyme, is used to recycle the expensive NADPH, making the process economically viable.[12]
Caption: Catalytic cycle for a KRED with cofactor regeneration.
Experimental Protocol: KRED Reduction of 1-(Thiophen-2-yl)propan-1-one
-
Reaction Buffer: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.0).
-
Enzyme and Cofactor: In a reaction vessel, dissolve the KRED lyophilizate, NADP⁺, and the glucose dehydrogenase (GDH) for cofactor regeneration.
-
Substrate Addition: Add glucose (the sacrificial reductant) and then 1-(thiophen-2-yl)propan-1-one. The ketone can be added directly or as a solution in a water-miscible co-solvent like DMSO to improve solubility.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by HPLC.
-
Work-up: Once the reaction reaches completion, quench by adding a water-immiscible organic solvent such as ethyl acetate.
-
Isolation and Analysis: Separate the organic layer, and extract the aqueous layer multiple times with the same solvent. Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. The product can be purified by chromatography if necessary. Determine conversion and enantiomeric excess by chiral GC or HPLC.
Conclusion and Future Outlook
The choice of a catalytic reduction method for thienyl propanones is highly dependent on the specific requirements of the synthesis.
-
Noyori-type asymmetric hydrogenation offers unparalleled efficiency and is well-suited for large-scale industrial applications, provided the necessary high-pressure equipment is available.
-
The CBS reduction is an excellent choice for laboratory-scale synthesis due to its operational simplicity, reliability, and predictable stereochemical outcome.
-
Biocatalysis with KREDs represents the greenest approach, delivering exceptional enantioselectivity under mild, aqueous conditions. As enzyme engineering continues to advance, the substrate scope and robustness of KREDs will undoubtedly expand, making them an increasingly attractive option for pharmaceutical manufacturing.
For researchers and drug development professionals, a thorough evaluation of these techniques against project-specific criteria such as cost, scale, required stereoisomer, and available equipment is essential. This guide serves as a foundational resource for making an informed decision, enabling the efficient and stereoselective synthesis of valuable chiral thienyl alcohol intermediates.
References
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Wills, M., et al. (2018). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. MDPI. [Link]
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NROChemistry. Noyori Hydrogenation. [Link]
- Togni, A. (2015).
-
SynArchive. Noyori Asymmetric Hydrogenation. [Link]
- Dalton Transactions. (2020).
-
ResearchGate. (2020). An Iron Variant of the Noyori Hydrogenation Catalyst for the Asymmetric Transfer Hydrogenation of Ketones. [Link]
-
Organic Syntheses. Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. [Link]
- Wipf, P. (2006). Asymmetric hydrogenation of ketones by BINAP–ruthenium complexes. University of Pittsburgh.
-
ResearchGate. A typical mechanism for the asymmetric hydrogenation with BINAP/diamine‐based Ru catalyst. [Link]
- Myers, A. G.
-
Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]
-
Wikipedia. Enantioselective ketone reduction. [Link]
- Missoum, H., et al. (2023).
-
ResearchGate. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]
- Organic Reactions. Enantioselective Reduction of Ketones.
-
Wikipedia. Corey–Itsuno reduction. [Link]
- BenchChem. (2025).
-
Chem-Station. (2014). Corey-Bakshi-Shibata (CBS) Reduction. [Link]
- Organic Chemistry, Reaction Mechanism. (2021).
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Thiophene Ring in 2-Acetylthiophene.
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ResearchGate. (2020). Ketoreductase Catalyzed Stereoselective Bioreduction of -Nitro Ketones. [Link]
- University of Toronto. Enantioselective Reduction of Ketones.
- RSC Publishing. (2020). Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones.
-
Frontiers in Catalysis. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. [Link]
- PubMed Central. (2020). C=C-Ene-Reductases Reduce the C=N Bond of Oximes.
- PubMed Central. (2023).
- Google Patents. (2017).
- University of York. (1987). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines.
-
ResearchGate. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. [Link]
- ResearchGate. (2012). Bioreduction of α-methylcinnamaldehyde derivatives: Chemo-enzymatic asymmetric synthesis of Lilial™ and Helional™.
-
ResearchGate. (2024). Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone. [Link]
- Google Patents. (2017). Ketoreductase polypeptides for the reduction of acetophenones.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone
This document provides essential, step-by-step guidance for the safe and compliant disposal of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone and its associated waste streams. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a culture of safety and environmental responsibility in the laboratory.
Executive Directive: The Precautionary Principle
The available safety data for this compound and its common hydrochloride salt is incomplete and, in some cases, contradictory. While one Safety Data Sheet (SDS) for the hydrochloride salt classifies it as non-hazardous under European regulations[1], other sources indicate potential hazards such as being harmful if swallowed, causing skin irritation, and causing serious eye damage.[2] Furthermore, the toxicological properties of the base compound have not been thoroughly investigated.[3]
Therefore, the core directive for handling this compound is the precautionary principle. All waste containing this compound, regardless of concentration or form, must be treated as hazardous chemical waste . This conservative approach is essential to protect laboratory personnel and the environment.
Part 1: Waste Characterization and Hazard Assessment
Before disposal, a proper hazardous waste determination is the critical first step mandated by regulatory bodies like the Environmental Protection Agency (EPA).[4][5][6]
1.1. Identifying the Hazards: Based on available data and chemical analogy, the primary risks associated with this compound necessitate its classification as hazardous waste.
-
Potential Toxicity: The hydrochloride salt is listed with GHS hazard statements indicating it may be harmful if swallowed.[2] The toxicological profile of the free base is not well-established.[3]
-
Irritant Properties: Data suggests the hydrochloride salt can cause skin and serious eye irritation.[2]
-
Environmental Persistence: The environmental fate and aquatic toxicity of this compound are not fully known. Disposing of organic compounds containing nitrogen and sulfur down the drain is inappropriate as they can disrupt aquatic ecosystems and wastewater treatment processes.[3]
1.2. Identifying the Waste Streams: In a typical laboratory setting, you will generate several distinct waste streams containing this chemical:
-
Pure or Concentrated Compound: Unused, expired, or surplus this compound (solid or oil).
-
Contaminated Labware: Items such as pipette tips, weigh boats, gloves, and vials that have come into direct contact with the chemical.
-
Liquid Solutions: Aqueous or organic solvent solutions containing the compound from experiments.
-
Contaminated Cleaning Materials: Absorbent pads, wipes, and PPE used to clean up spills.
Each of these streams must be disposed of as hazardous waste.
Part 2: Standard Operating Procedure for Waste Collection & Storage
Proper segregation, containment, and labeling at the point of generation are fundamental to safe laboratory practice and regulatory compliance.[6][7]
2.1. Required Materials:
-
Designated Hazardous Waste Containers: Borosilicate glass or high-density polyethylene (HDPE) containers with secure, screw-top caps.
-
Hazardous Waste Labels.
-
Secondary Containment Bins.
-
Appropriate Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, and a lab coat.
2.2. Step-by-Step Collection Protocol:
-
Container Preparation: Select a clean, dry waste container made of a compatible material. The container must be in good condition with a leak-proof cap.[7] Affix a "Hazardous Waste" label to the container before adding any waste.
-
Waste Segregation:
-
Solids: Place pure solid waste and contaminated disposable labware (gloves, weigh boats, etc.) into a designated solid waste container.
-
Sharps: Needles, scalpels, or contaminated glass Pasteur pipettes must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.
-
Liquids: Collect all aqueous and organic solutions containing the compound in a designated liquid waste container.
-
Causality: Never mix incompatible waste streams. While this compound is not documented as highly reactive, it is best practice to avoid mixing it with strong oxidizing agents or strong acids in a waste container to prevent unforeseen reactions.[7]
-
-
-
Labeling: Fill out the hazardous waste label completely and accurately as you add waste. The label must include:[6][7]
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." List all other chemical constituents in the container, including solvents.
-
The approximate percentage of each component.
-
The date accumulation started (the day the first drop of waste entered the container).
-
The name of the principal investigator and the laboratory location (building and room number).
-
-
Container Management:
-
Keep waste containers closed at all times except when adding waste. This is a critical EPA regulation to prevent the release of vapors.[7]
-
Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[8]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab.[6][7] The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Place the waste container inside a larger, chemically resistant secondary containment bin to contain any potential leaks.
-
Part 3: Final Disposal Workflow
The ultimate disposal of hazardous waste must be handled by trained professionals in accordance with federal, state, and local regulations.[4][5][8]
3.1. Disposal Decision Logic
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for compliant waste management.
3.2. Arranging for Final Disposal:
-
Contact Your EHS Office: Once your waste container is nearing 90% full or has been in accumulation for the maximum time allowed by your institution (typically 6-12 months), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[6]
-
Professional Disposal: Do not attempt to dispose of this chemical yourself. The EHS department works with licensed hazardous waste disposal companies that will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[9] The most probable disposal method for this type of chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[3]
-
Record Keeping: Maintain accurate records of your waste generation and disposal as required by your institution and regulatory agencies. This documentation is essential for compliance audits.[9]
Part 4: Emergency Procedures - Spill Response
In the event of an accidental spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity and your supervisor.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting any cleanup, don appropriate PPE, including safety goggles, double nitrile gloves, a lab coat, and shoe covers. If significant vapor is present, a respirator may be necessary.
-
Contain the Spill: Use a chemical spill kit with absorbent pads or other inert material to contain the spill and prevent it from spreading or entering a drain.[10]
-
Clean Up:
-
For solid spills: Carefully sweep up the material and place it in the designated hazardous solid waste container.
-
For liquid spills: Cover the spill with an inert absorbent material. Once absorbed, scoop the material into the designated hazardous solid waste container.
-
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials as hazardous waste.[11][12]
-
Report: Report the incident to your supervisor and EHS office, as per institutional policy.
Summary of Disposal Protocols
The following table provides a quick reference for managing different waste streams of this compound.
| Waste Type | Recommended Container | Key Disposal Actions |
| Pure Solid Compound | Labeled HDPE or Glass Jar | Collect as hazardous solid waste. Do not mix with liquid waste. |
| Contaminated Disposables | Labeled HDPE or Glass Jar | Collect with pure solid waste. Ensure no free liquids are present. |
| Contaminated Sharps | Puncture-proof Sharps Container | Label container with "Hazardous Waste" and all chemical contents. |
| Liquid Solutions | Labeled Borosilicate Glass Bottle | Segregate from incompatible waste. Keep container tightly capped. |
| Spill Cleanup Debris | Labeled HDPE or Glass Jar | Collect all absorbent and cleaning materials as hazardous solid waste. |
By adhering to these scientifically grounded procedures, you ensure that the disposal of this compound is conducted with the highest standards of safety, compliance, and environmental stewardship.
References
- The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. (n.d.). Thomas Scientific.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
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This compound. (n.d.). PubChem. Retrieved from [Link]
- Safety Data Sheet: this compound Hydrochloride. (2025-09-01). TCI Chemicals.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022-04-11). GAIACA.
- Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. (n.d.). American Medical Technologists.
- MSDS of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol. (2010-09-27).
-
3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride. (n.d.). PubChem. Retrieved from [Link]
- Regulation of Laboratory Waste. (n.d.). American Chemical Society.
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025-11-25). U.S. Environmental Protection Agency. Retrieved from [Link]
- Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
- Safety Data Sheet. (2015-03-23). Fisher Scientific.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency.
-
This compound hydrochloride. (2025-08-26). Chemsrc. Retrieved from [Link]
- 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one Hydrochloride. (n.d.). LGC Standards.
-
3-(Dimethylamino)-1-(2-thienyl)-1-propanol. (n.d.). PubChem. Retrieved from [Link]
- Safety Data Sheet: 3-(Dimethylamino)propiophenone hydrochloride. (2014-07-03). Sigma-Aldrich.
- Safety Data Sheet. (2024-09-07). Sigma-Aldrich.
-
3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride. (n.d.). PubChemLite. Retrieved from [Link]
- Acetone Safety Procedures. (n.d.). Washington State University.
- Safe Disposal of 3-Amino-1-(furan-3-yl)propan-1-ol: A Procedural Guide. (n.d.). Benchchem.
- Safety Data Sheet: Acetone. (n.d.). Carl ROTH.
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Acetone Safety: Proper Storage and Disposal Methods. (n.d.). Lab Alley. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone
Navigating the complexities of laboratory research demands a profound respect for the chemical entities we engage with. This guide provides an in-depth, procedural framework for the safe handling of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone and its common hydrochloride salt (CAS No. 5424-47-5). As a compound frequently utilized in synthetic chemistry, understanding its hazard profile is paramount to ensuring the well-being of laboratory personnel and the integrity of the research.
A critical point of consideration is the conflicting hazard information available for this compound. While some suppliers classify it as non-hazardous, aggregated data from multiple sources indicate potential risks including skin and eye irritation, respiratory tract irritation, and potential for allergic skin reactions[1][2][3]. In the spirit of fostering a robust safety culture, this guide adopts a conservative approach, recommending procedures commensurate with handling a potentially hazardous substance.
I. Hazard Assessment and Personal Protective Equipment (PPE)
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
Table 1: Summary of Potential Hazards
| Hazard Classification | Description |
| Acute Toxicity, Oral | May be harmful if swallowed[1]. |
| Skin Corrosion/Irritation | Can cause skin irritation upon direct contact[1][3][4]. |
| Serious Eye Damage/Irritation | Poses a risk of serious eye irritation or damage[1][3][4]. |
| Respiratory Tract Irritation | Inhalation of dust may lead to respiratory irritation[3][5]. |
| Skin Sensitization | May provoke an allergic skin reaction in susceptible individuals[1]. |
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is your primary defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.
Table 2: Personal Protective Equipment (PPE) Protocol
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn if there is a risk of splashing. | Protects against airborne particles and accidental splashes, mitigating the risk of serious eye irritation or damage[3][5]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. | Prevents direct skin contact, addressing the risk of skin irritation and potential sensitization[5][6]. |
| Body Protection | A standard laboratory coat. For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron is recommended. | Minimizes the risk of contamination to personal clothing and skin. |
| Respiratory Protection | For procedures that may generate dust, a NIOSH-approved P95 or P100 particulate respirator is advised[5]. | Protects against the inhalation of fine particles, which can cause respiratory tract irritation[3]. |
II. Operational and Handling Plan
A systematic approach to handling this compound will minimize the risk of exposure and ensure the smooth execution of your experimental work.
Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Procedure
-
Preparation :
-
Designate a specific area for handling, preferably within a chemical fume hood or other ventilated enclosure, to minimize inhalation exposure[3].
-
Assemble and inspect all necessary PPE as outlined in Table 2.
-
Ensure that a current Safety Data Sheet (SDS) is readily accessible.
-
Have a spill kit appropriate for solid chemical spills readily available.
-
-
Handling :
-
Don the required PPE before handling the compound.
-
When weighing or transferring the solid, perform these actions within the ventilated enclosure to contain any dust.
-
Avoid creating dust during handling[5].
-
Use appropriate tools (e.g., spatulas) for transfers.
-
Close the container tightly after use to prevent contamination and accidental spillage[2].
-
-
Storage :
III. Emergency and Disposal Plan
Preparedness for unexpected events is a cornerstone of laboratory safety.
Emergency Procedures
-
In Case of Inhalation : Move the affected individual to fresh air. If breathing is difficult or ceases, provide artificial respiration and seek immediate medical attention[3][5].
-
In Case of Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. If skin irritation persists, consult a physician[3][5].
-
In Case of Eye Contact : Rinse the eyes cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[3][5].
-
In Case of Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person[3][5][7].
Spill Response
In the event of a spill, evacuate the immediate area. Wearing the appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation, and place it into a suitable, labeled container for disposal[3][5].
Waste Disposal
All waste materials, including the compound itself, contaminated PPE, and cleaning materials, should be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste :
-
Collect waste this compound and any solutions containing it in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Contaminated Materials :
-
Used gloves, weighing papers, and other contaminated disposable materials should be placed in a designated, sealed waste bag or container for hazardous waste disposal.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
IV. References
-
PubChem. (n.d.). 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
MSDS of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol. (2010, September 27). Retrieved from [Link]
-
Chemsrc. (2025, August 26). This compound hydrochloride. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride. Retrieved from [Link]
-
Angene Chemical. (2024, August 27). Safety Data Sheet. Retrieved from [Link]
-
3 - SAFETY DATA SHEET. (2025, December 18). Retrieved from [Link]
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- 3. angenechemical.com [angenechemical.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
